(1-methyl-1H-benzo[d]imidazol-5-yl)methanol
Description
Properties
IUPAC Name |
(1-methylbenzimidazol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-11-6-10-8-4-7(5-12)2-3-9(8)11/h2-4,6,12H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNWIOHZJMSLWCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20561224 | |
| Record name | (1-Methyl-1H-benzimidazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20561224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115576-91-5 | |
| Record name | (1-Methyl-1H-benzimidazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20561224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Physical Properties of (1-methyl-1H-benzo[d]imidazol-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available physical property data for (1-methyl-1H-benzo[d]imidazol-5-yl)methanol. Due to the limited availability of experimentally determined data for this specific compound, this document also includes information on general experimental protocols for determining key physical properties of benzimidazole derivatives and related heterocyclic compounds.
Physical and Chemical Properties
Currently, detailed experimentally determined physical properties for this compound are not extensively reported in publicly available literature. Commercial suppliers indicate that the compound is a solid at room temperature.[1]
For comparative purposes, the physical properties of a structurally related imidazole derivative, (1-methyl-1H-imidazol-5-yl)methanol, are presented below. It is crucial to note that these values are for a different chemical entity and should be used with caution as estimations for the properties of this compound.
Table 1: Physical Properties of (1-methyl-1H-imidazol-5-yl)methanol (CAS 38993-84-9)
| Property | Value | Source |
| Melting Point | 113 °C | [2] |
| Boiling Point | 324.9 ± 17.0 °C (Predicted) | [2] |
| Density | 1.16 ± 0.1 g/cm³ (Predicted) | [2] |
| Solubility | DMSO (Sparingly), Methanol (Slightly) | [2] |
Experimental Protocols for Physical Property Determination
The following sections detail standard methodologies for determining the key physical properties of solid organic compounds like benzimidazole derivatives.
Melting Point Determination (Capillary Method)
The capillary method is a widely accepted technique for determining the melting point of a crystalline solid.[3]
Principle: This method is based on the principle that a powdered crystalline material, which is opaque, becomes transparent upon melting. The change in light transmission through the substance as a function of temperature is recorded to determine the melting point.[3]
Procedure:
-
A small, finely ground sample of the compound is packed into a thin-walled capillary tube to a height of 2-3 mm.[3]
-
The capillary tube is placed in a heating apparatus (e.g., a liquid bath or a metal block) in close proximity to a calibrated thermometer or temperature sensor.[3]
-
The temperature of the apparatus is raised at a controlled, steady rate (e.g., 1 °C/min as per pharmacopeial standards).[3]
-
The sample is observed, often with magnification. The temperature at which the substance begins to melt (collapse point) and the temperature at which it is completely liquid (clear point) are recorded as the melting range.[3]
Workflow for Melting Point Determination
Caption: General workflow for determining the melting point of a solid compound using the capillary method.
Solubility Determination
Determining the solubility of a compound in various solvents is crucial for its application in drug development and other research areas. Several methods can be employed, including qualitative assessments and quantitative gravimetric or spectroscopic methods.
2.2.1. Qualitative Solubility Assessment
A straightforward approach to determine the solubility class of a compound.[4]
Procedure:
-
Add a small, measured amount of the solute (e.g., 25 mg) to a test tube.
-
Add a small volume of the solvent (e.g., 0.75 mL) in portions, shaking vigorously after each addition.[4]
-
Observe if the solute dissolves completely.
-
This can be systematically performed with a range of solvents of varying polarity (e.g., water, ethanol, acetone, diethyl ether, and toluene) as well as aqueous solutions of different pH (e.g., 5% HCl, 5% NaHCO₃, 5% NaOH) to understand the compound's acidic or basic nature.[4][5]
2.2.2. Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a common and reliable technique for determining equilibrium solubility.[6]
Principle: A saturated solution of the compound is prepared by allowing an excess of the solid to equilibrate with the solvent over a period. The concentration of the dissolved solute in the saturated solution is then determined.
Procedure:
-
An excess amount of the solid compound is added to a flask containing the solvent of interest.
-
The flask is sealed and agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[6]
-
After equilibration, the undissolved solid is separated from the solution by filtration or centrifugation.
-
The concentration of the solute in the clear, saturated filtrate is then determined using a suitable analytical technique, such as gravimetry (evaporation of the solvent and weighing the residue) or spectroscopy (e.g., UV-Vis spectrophotometry or HPLC).[7][8]
Logical Flow for Solubility Testing
Caption: A decision-tree diagram illustrating a systematic approach to determining the qualitative solubility of a compound.
Biological Activity and Signaling Pathways
Currently, there is no specific information in the public domain detailing the biological activity or associated signaling pathways for this compound. Benzimidazole derivatives as a class, however, are known to exhibit a wide range of pharmacological activities, including antimicrobial and anticancer effects.[9][10] Further research is required to elucidate the specific biological functions of this particular compound.
References
- 1. This compound | 115576-91-5 [sigmaaldrich.com]
- 2. (1-METHYL-1H-IMIDAZOL-5-YL)METHANOL CAS#: 38993-84-9 [m.chemicalbook.com]
- 3. jetir.org [jetir.org]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. www1.udel.edu [www1.udel.edu]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. lifechemicals.com [lifechemicals.com]
- 8. pharmajournal.net [pharmajournal.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
(1-methyl-1H-benzo[d]imidazol-5-yl)methanol chemical structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (1-methyl-1H-benzo[d]imidazol-5-yl)methanol, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its chemical structure, physicochemical properties, and outlines a putative synthetic pathway. While specific experimental data for this compound is limited in publicly accessible literature, this guide furnishes information on closely related analogs to provide a foundational understanding for researchers. The potential biological significance of the benzimidazole scaffold is also discussed, highlighting avenues for future investigation.
Chemical Structure and Properties
This compound is a derivative of benzimidazole, a bicyclic aromatic heterocycle. The structure features a methyl group at the 1-position of the imidazole ring and a hydroxymethyl group at the 5-position of the benzene ring.
Chemical Structure:
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O | - |
| Molecular Weight | 162.19 g/mol | - |
| CAS Number | 115576-91-5 | - |
| Appearance | Solid (predicted) | - |
| Purity | 96% | --INVALID-LINK-- |
| Storage Temperature | Room Temperature | --INVALID-LINK-- |
| InChI Key | FNWIOHZJMSLWCF-UHFFFAOYSA-N | --INVALID-LINK-- |
Synthesis
Logical Workflow for Putative Synthesis:
Figure 1: A proposed synthetic workflow for this compound.
Putative Experimental Protocol
Step 1: Cyclization
-
To a solution of 4-amino-3-(methylamino)benzyl alcohol (1 equivalent) in formic acid (10-15 mL per gram of diamine), the reaction mixture is heated at reflux for 2-4 hours.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and slowly poured into a beaker of ice water.
-
The solution is neutralized by the careful addition of a saturated sodium bicarbonate solution until a pH of 7-8 is achieved.
-
The resulting precipitate, crude this compound, is collected by vacuum filtration and washed with cold water.
Step 2: Purification
-
The crude product is dried under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes).
Spectroscopic Characterization (Predicted)
Experimental ¹H and ¹³C NMR data for this compound are not available in the public domain. However, predicted chemical shifts can provide a reference for characterization.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| N-CH₃ | ~3.8 | ~31 |
| C-CH₂-OH | ~4.7 | ~63 |
| C2-H | ~8.0 | ~143 |
| Aromatic-H | 7.2 - 7.7 | 110 - 142 |
| C2 | - | ~143 |
| C4 | - | ~110 |
| C5 | - | ~135 |
| C6 | - | ~120 |
| C7 | - | ~115 |
| C7a | - | ~142 |
| C3a | - | ~135 |
Note: Predicted shifts are based on analogous structures and may vary from experimental values.
Biological and Pharmacological Context
While no specific biological activities have been reported for this compound, the benzimidazole scaffold is a well-established pharmacophore found in a wide range of biologically active compounds.
Potential Areas of Investigation:
-
Anticancer Activity: Many benzimidazole derivatives exhibit potent anticancer properties by targeting various cellular pathways, including topoisomerase I inhibition.[1]
-
Antimicrobial and Antifungal Activity: The benzimidazole core is present in several antimicrobial and antifungal drugs.[2]
-
Kinase Inhibition: Substituted benzimidazoles have been explored as inhibitors of various protein kinases involved in cell signaling and disease.
Signaling Pathway Context Diagram:
Figure 2: Potential cellular targets and processes affected by benzimidazole-containing compounds.
Conclusion
This compound represents a chemical entity with potential for further investigation in drug discovery and materials science. This guide provides the foundational chemical information and a putative synthetic strategy. The lack of extensive experimental data in the public domain underscores the opportunity for novel research to elucidate its specific properties and biological activities. The rich pharmacological history of the benzimidazole scaffold suggests that this compound and its derivatives could be promising candidates for future therapeutic development.
References
Technical Guide: (1-methyl-1H-benzo[d]imidazol-5-yl)methanol (CAS 115576-91-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-methyl-1H-benzo[d]imidazol-5-yl)methanol is a heterocyclic compound belonging to the benzimidazole class. Benzimidazoles are a significant scaffold in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. This document provides a technical overview of this compound, focusing on its synthesis, chemical properties, and potential for further research and development. While specific biological data for this compound is limited in publicly available literature, its structural similarity to other biologically active benzimidazoles suggests its potential as a valuable intermediate or a candidate for biological screening.
Chemical Properties and Data
A summary of the key chemical properties for this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 115576-91-5 | N/A |
| Molecular Formula | C₉H₁₀N₂O | |
| Molecular Weight | 162.19 g/mol | N/A |
| Synonyms | (1-methyl-1H-benzimidazol-5-yl)methanol | |
| Physical Form | Solid | |
| Purity | >95% (typical) | |
| Storage | Sealed in dry, room temperature conditions |
Synthesis
A specific experimental protocol for the synthesis of this compound has been described in the patent literature, where it is used as an intermediate in the synthesis of more complex molecules.
Experimental Protocol: Reduction of a Carboxylate Precursor
This method involves the reduction of a methyl carboxylate precursor using a strong reducing agent.
Starting Material: Methyl 2-[(5-fluoro-1,3-benzoxazol-2-yl)amino]-1-methyl-1H-1,3-benzodiazole-5-carboxylate
Reagent: Lithium aluminum hydride (LiAlH₄) solution (1.0 M in THF)
Solvent: Tetrahydrofuran (THF)
Procedure:
-
To a stirred solution of methyl 2-[(5-fluoro-1,3-benzoxazol-2-yl)amino]-1-methyl-1H-1,3-benzodiazole-5-carboxylate (1.03 mmol) in tetrahydrofuran (10 mL) at 0 °C, add lithium aluminum hydride solution (1.0 M in THF, 2.06 mmol).
-
The reaction mixture is stirred at this temperature. [Note: The patent does not specify the reaction time or quenching procedure. Standard quenching procedures for LiAlH₄ reductions, such as the sequential addition of water, 15% NaOH solution, and water, followed by filtration and extraction, would be appropriate.]
General Synthesis Strategies for Benzimidazole Scaffolds
The synthesis of benzimidazole derivatives can also be approached through more general methods, which could be adapted for this compound. These typically involve the condensation of an o-phenylenediamine with a carboxylic acid or aldehyde.
-
Condensation with Aldehydes: This method often employs an oxidizing agent, such as sodium metabisulfite, in a solvent like ethanol.[1]
-
Nano-catalyzed Synthesis: Zinc oxide nanoparticles have been used as a recyclable catalyst for the cyclocondensation of o-phenylenediamine and aromatic aldehydes, offering a potentially more environmentally friendly approach.[2]
Characterization
Expected ¹H NMR Spectral Data
-
Aromatic Protons: Signals corresponding to the protons on the benzene ring would be expected in the aromatic region (typically δ 7.0-8.0 ppm). The substitution pattern will influence the multiplicity and coupling constants of these signals.
-
Methylene Protons (-CH₂OH): A singlet corresponding to the two protons of the hydroxymethyl group would likely appear in the range of δ 4.5-5.0 ppm.
-
Methyl Protons (-NCH₃): A singlet for the three protons of the N-methyl group is expected around δ 3.7-4.0 ppm.
-
Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent.
Expected ¹³C NMR Spectral Data
-
Aromatic Carbons: Signals for the carbons of the benzimidazole ring system would be observed in the aromatic region (typically δ 110-155 ppm).
-
Methylene Carbon (-CH₂OH): The carbon of the hydroxymethyl group would likely appear in the range of δ 50-65 ppm.
-
Methyl Carbon (-NCH₃): The N-methyl carbon signal is expected around δ 30-35 ppm.
Potential Biological Significance and Applications
The benzimidazole core is a privileged structure in drug discovery.[1][7][8][9][10] Derivatives have shown a wide array of biological activities, including:
-
Anticancer Activity: Many benzimidazole-containing compounds have been investigated as potential anticancer agents, with some acting as topoisomerase I inhibitors.[1][11]
-
Antimicrobial and Antiviral Activity: The benzimidazole scaffold is present in several approved antifungal and anthelmintic drugs.
-
Enzyme Inhibition: Substituted benzimidazoles have been developed as inhibitors for various enzymes, including their use as PqsR inhibitors in Pseudomonas aeruginosa.[9]
Given this context, this compound serves as a valuable starting point for the synthesis of novel benzimidazole derivatives with potential therapeutic applications. Its functional groups (the hydroxyl and the benzimidazole nitrogen) provide handles for further chemical modification and library development.
Experimental Workflows and Signaling Pathways
Currently, there is no specific information in the public domain detailing the involvement of this compound in any signaling pathways or established experimental workflows beyond its synthesis. The logical progression for a researcher interested in this compound would be to synthesize it and then screen it against a panel of biological targets, guided by the known activities of other benzimidazole derivatives.
General Workflow for Investigating a Novel Benzimidazole Derivative
Caption: A general workflow for the synthesis and biological evaluation of a novel benzimidazole derivative.
References
- 1. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. 1H-Benzimidazole, 1-methyl- | C8H8N2 | CID 95890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. op.niscpr.res.in [op.niscpr.res.in]
- 8. digital.csic.es [digital.csic.es]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Synthesis of (1-methyl-1H-benzo[d]imidazol-5-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a robust and efficient synthetic pathway for the preparation of (1-methyl-1H-benzo[d]imidazol-5-yl)methanol, a valuable building block in medicinal chemistry and drug discovery. The described methodology focuses on the final reduction step from its aldehyde precursor, providing a comprehensive experimental protocol and relevant quantitative data.
Synthetic Pathway Overview
The primary and most direct route to obtaining this compound involves the reduction of the corresponding aldehyde, 1-methyl-1H-benzo[d]imidazole-5-carbaldehyde. This transformation is reliably achieved using a powerful reducing agent such as Lithium Aluminum Hydride (LAH).
The precursor, 1-methyl-1H-benzo[d]imidazole-5-carbaldehyde, can be synthesized through a multi-step sequence starting from commercially available materials. A general outline of this synthesis is presented to provide a complete workflow for obtaining the target molecule.
Experimental Protocols
This section provides a detailed experimental protocol for the reduction of 1-methyl-1H-benzo[d]imidazole-5-carbaldehyde to this compound.
Reduction of 1-methyl-1H-benzo[d]imidazole-5-carbaldehyde
Materials:
-
1-methyl-1H-benzo[d]imidazole-5-carbaldehyde
-
Lithium Aluminum Hydride (LAH)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium hydrogen carbonate solution
Procedure:
-
A solution of 1-methyl-1H-benzo[d]imidazole-5-carbaldehyde in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to 0 °C using an ice bath.
-
Lithium Aluminum Hydride (LAH) is added portion-wise to the cooled solution with stirring. The addition should be controlled to manage any exothermic reaction.
-
The reaction mixture is stirred at 0 °C for a specified period and then allowed to warm to room temperature, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the slow, portion-wise addition of solid sodium sulfate decahydrate at 0 °C with vigorous stirring.
-
Anhydrous sodium sulfate is added to the resulting suspension to ensure complete drying.
-
The mixture is filtered through a pad of Celite, and the filter cake is washed with additional THF or ethyl acetate.
-
The combined organic filtrates are concentrated under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound via the reduction of its aldehyde precursor.
| Step | Precursor | Reagent | Solvent | Temperature | Reaction Time | Yield | Reference |
| Reduction to Alcohol | 1-methyl-1H-benzo[d]imidazole-5-carbaldehyde | LAH | THF | 0 °C to RT | - | 81% | [1] |
Mandatory Visualizations
Synthetic Workflow Diagram
The following diagram illustrates the synthetic pathway from the aldehyde precursor to the final product, this compound.
Caption: Synthetic route for the reduction of the aldehyde to the target alcohol.
Logical Relationship of Synthesis Steps
This diagram outlines the broader logical flow for producing the target compound, including the synthesis of the necessary precursor.
Caption: Multi-step synthesis pathway to this compound.
References
Technical Guide on the Solubility of (1-methyl-1H-benzo[d]imidazol-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of (1-methyl-1H-benzo[d]imidazol-5-yl)methanol, a key physicochemical parameter for its development as a potential therapeutic agent. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing a comprehensive overview of established experimental protocols for determining the solubility of benzimidazole derivatives. The guide details methodologies for both thermodynamic and kinetic solubility assessments, offering a framework for researchers to generate reliable solubility data. This includes detailed procedural outlines and visual workflows to aid in experimental design and execution.
Introduction
This compound is a benzimidazole derivative of interest in pharmaceutical research. Understanding its solubility is critical as it directly influences bioavailability, formulation development, and ultimately, therapeutic efficacy. A thorough search of scientific databases and chemical supplier information did not yield specific quantitative solubility data for this compound. However, general solubility characteristics of benzimidazoles suggest that their solubility can be pH-dependent.
This guide provides a detailed overview of the standard experimental protocols that can be employed to determine the aqueous and solvent solubility of this compound. The methodologies described are based on widely accepted practices in the pharmaceutical industry for characterizing active pharmaceutical ingredients (APIs).
Experimental Protocols for Solubility Determination
The determination of solubility can be broadly categorized into two types of measurements: thermodynamic and kinetic solubility.
-
Thermodynamic Solubility: This is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure. It is a critical parameter for understanding the intrinsic solubility of a drug substance.
-
Kinetic Solubility: This measures the concentration of a compound at which it precipitates from a solution under specific conditions, often from a stock solution in an organic solvent like dimethyl sulfoxide (DMSO) being diluted into an aqueous buffer. It is a higher-throughput method often used in early drug discovery for screening purposes.
A summary of common methods for determining solubility is presented in the table below.
| Method | Principle | Type of Solubility | Throughput | Typical Application |
| Shake-Flask Method | An excess amount of the solid compound is equilibrated with a solvent over a defined period. The concentration of the dissolved compound in the supernatant is then determined. | Thermodynamic | Low | Gold standard for definitive solubility measurement. |
| Nephelometry | Measures the turbidity or light scattering of a solution to detect the formation of a precipitate as the compound concentration increases. | Kinetic | High | Rapid screening of compound libraries in early discovery. |
| UV-Vis Spectroscopy | After reaching equilibrium and separating the solid phase, the concentration of the dissolved compound is quantified by measuring its absorbance at a specific wavelength. | Thermodynamic/Kinetic | Medium | Quantification of compounds with a suitable chromophore. |
| High-Performance Liquid Chromatography (HPLC) | Provides accurate quantification of the dissolved compound in a saturated solution after separation from any undissolved solid. | Thermodynamic/Kinetic | Medium | Precise quantification, especially in complex matrices. |
Thermodynamic Solubility Determination: The Shake-Flask Method
The shake-flask method is considered the gold standard for determining equilibrium solubility.
Experimental Protocol:
-
Preparation: Add an excess amount of solid this compound to a series of vials containing the desired solvent (e.g., water, phosphate-buffered saline (PBS) at various pH values, or organic solvents).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Filtration: Filter the collected supernatant through a low-binding filter (e.g., 0.22 µm PVDF syringe filter) to remove any remaining undissolved micro-particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique such as HPLC or UV-Vis spectroscopy.
Kinetic Solubility Determination by Nephelometry
This high-throughput method is useful for early-stage drug discovery.
Experimental Protocol:
-
Stock Solution: Prepare a concentrated stock solution of this compound in an organic solvent such as DMSO.
-
Serial Dilution: In a microtiter plate, perform serial dilutions of the stock solution with the same organic solvent.
-
Aqueous Dilution: Transfer a small volume from each well of the dilution plate to a corresponding well in a new microtiter plate containing the aqueous buffer of interest. This rapid addition induces precipitation of compounds with low aqueous solubility.
-
Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.
-
Measurement: Measure the turbidity of each well using a nephelometer, which detects scattered light from the formed precipitate.
-
Data Analysis: The kinetic solubility is determined as the concentration at which the turbidity signal significantly increases above the background.
Factors Influencing the Solubility of Benzimidazole Derivatives
For a researcher planning to determine the solubility of this compound, it is important to consider factors that are known to influence the solubility of related benzimidazole compounds:
-
pH: The benzimidazole moiety contains basic nitrogen atoms, making the solubility of these compounds often pH-dependent. It is recommended to measure solubility in buffers with different pH values (e.g., pH 2, 5, 7.4, and 9) to construct a pH-solubility profile.
-
Temperature: Solubility is generally temperature-dependent. Experiments should be conducted at a controlled and reported temperature, typically 25 °C (room temperature) or 37 °C (physiological temperature).
-
Solid-State Form: The crystalline form (polymorph) or amorphous nature of the solid material can significantly impact its measured solubility. It is crucial to characterize the solid form of the material being tested.
Signaling Pathways
A review of the scientific literature did not yield specific information on signaling pathways directly modulated by this compound. Research into the biological activity of this specific compound would be required to elucidate its mechanism of action and associated signaling pathways.
Conclusion
Spectroscopic and Synthetic Profile of (1-methyl-1H-benzo[d]imidazol-5-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic data currently available for the heterocyclic compound (1-methyl-1H-benzo[d]imidazol-5-yl)methanol. The benzimidazole scaffold is a prominent feature in many pharmacologically active molecules, making a thorough understanding of its derivatives crucial for new drug discovery and development. This document compiles known spectroscopic data, a detailed experimental protocol for its synthesis, and a discussion of a relevant biological pathway associated with the broader class of benzimidazole compounds.
Spectroscopic Data
The following tables summarize the available quantitative spectroscopic data for this compound (CAS Number: 115576-91-5; Molecular Formula: C₉H₁₀N₂O; Molecular Weight: 162.19 g/mol ).
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.85 | s | 1H | H-2 (imidazole ring) |
| 7.77 | s | 1H | H-4 (benzene ring) |
| 7.37-7.34 | m | 2H | H-6, H-7 (benzene ring) |
| 4.80 | s | 2H | -CH₂OH |
| 3.84 | s | 3H | -NCH₃ |
| 1.92 | br s | 1H | -OH |
| Solvent: CDCl₃ |
Table 2: Mass Spectrometry Data
| m/z | Interpretation |
| 162 | [M]⁺ (Molecular Ion) |
| 133 | Base Peak |
Experimental Protocols
Synthesis of this compound
A detailed protocol for the synthesis of this compound has been reported, involving the reduction of an ester precursor.
Reaction Scheme:
Caption: Synthetic pathway for this compound.
Procedure:
-
Preparation of the Reducing Agent: Under an argon atmosphere, suspend lithium aluminum hydride (9.70 g, 256 mmol) in dry tetrahydrofuran (100 mL).
-
Addition of the Ester: Prepare a solution of ethyl 1-methyl-1H-benzimidazole-5-carboxylate (26.1 g, 128 mmol) in tetrahydrofuran (100 mL).
-
Reaction: Cool the lithium aluminum hydride suspension in an ice bath. Slowly add the solution of the ester dropwise to the suspension.
-
Stirring: Stir the reaction mixture for 1 hour while maintaining the ice bath cooling.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated sodium bicarbonate solution while still in the ice bath.
-
Work-up: Filter the resulting solid precipitate. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the concentrated residue in chloroform and wash the organic phase with a saturated sodium bicarbonate solution.
-
Purification: Concentrate the organic phase and purify the residue by silica gel column chromatography, eluting with a chloroform:methanol gradient (from 10:1 to 5:1).
-
Product: This procedure yields this compound as a light red powder (11.4 g, 55% yield).[1]
Biological Context and Signaling Pathways
While specific biological activities of this compound are not extensively documented, the benzimidazole core is a key pharmacophore in a wide range of therapeutic agents, particularly in oncology. Many benzimidazole derivatives exert their anticancer effects by inhibiting protein kinases involved in cell signaling pathways that control cell growth, proliferation, and survival.
One of the most well-established pathways targeted by benzimidazole-containing drugs is the Epidermal Growth Factor Receptor (EGFR) signaling cascade, which often utilizes the Mitogen-Activated Protein Kinase (MAPK) pathway.
Caption: Representative EGFR-MAPK signaling pathway inhibited by some benzimidazole derivatives.
This diagram illustrates a common mechanism of action for some anticancer benzimidazole compounds. Upon binding of a ligand like Epidermal Growth Factor (EGF), EGFR dimerizes and autophosphorylates, initiating a downstream signaling cascade. This activates Ras, which in turn activates Raf, MEK, and ERK sequentially. Activated ERK then translocates to the nucleus to regulate gene transcription, leading to cell proliferation and survival. Certain benzimidazole derivatives can inhibit EGFR, thereby blocking this entire pathway and exerting an anti-proliferative effect. While not definitively established for this compound itself, this represents a key signaling pathway of interest for this class of compounds.
References
Navigating the Spectral Landscape of (1-methyl-1H-benzo[d]imidazol-5-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR) spectrum of (1-methyl-1H-benzo[d]imidazol-5-yl)methanol, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule in the public domain, this document presents a comprehensive estimation of its ¹H and ¹³C NMR spectral data. These estimations are derived from a thorough analysis of structurally related compounds. Furthermore, this guide outlines a plausible synthetic route and standard experimental protocols for NMR analysis, offering a practical framework for researchers working with this and similar benzimidazole derivatives.
Anticipated NMR Data
The following tables summarize the predicted chemical shifts (δ) for the ¹H and ¹³C NMR spectra of this compound. These estimations are based on the known spectral data of analogous compounds, including 1-methyl-1H-imidazole-5-yl)methanol and various substituted benzimidazoles. The predicted values provide a valuable reference for the identification and characterization of the title compound.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H2 | ~8.0 - 8.2 | Singlet | - |
| H4 | ~7.6 - 7.8 | Doublet | ~8.5 |
| H6 | ~7.3 - 7.5 | Doublet of Doublets | ~8.5, ~1.5 |
| H7 | ~7.7 - 7.9 | Doublet | ~1.5 |
| CH₂ | ~4.7 - 4.9 | Singlet | - |
| OH | Variable | Broad Singlet | - |
| N-CH₃ | ~3.8 - 4.0 | Singlet | - |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 | ~142 - 145 |
| C3a | ~140 - 143 |
| C4 | ~110 - 115 |
| C5 | ~135 - 138 |
| C6 | ~120 - 125 |
| C7 | ~118 - 122 |
| C7a | ~133 - 136 |
| CH₂ | ~60 - 65 |
| N-CH₃ | ~30 - 33 |
Experimental Protocols
Synthesis of this compound
The following is a proposed synthetic protocol adapted from general methods for benzimidazole synthesis.
Materials:
-
4-amino-3-(methylamino)benzyl alcohol
-
Triethyl orthoformate
-
p-Toluenesulfonic acid (catalytic amount)
-
Ethanol
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 4-amino-3-(methylamino)benzyl alcohol in ethanol, add triethyl orthoformate and a catalytic amount of p-toluenesulfonic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
NMR Spectrum Acquisition
Instrumentation:
-
A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, depending on the sample concentration.
Visualizing the Synthesis
The following diagram illustrates the proposed synthetic workflow for this compound.
Mass spectrometry of (1-methyl-1H-benzo[d]imidazol-5-yl)methanol
An In-Depth Technical Guide to the Mass Spectrometric Analysis of (1-methyl-1H-benzo[d]imidazol-5-yl)methanol
Introduction
This compound is a heterocyclic compound featuring a methylated benzimidazole core functionalized with a methanol group. This structural motif is a valuable building block in medicinal chemistry and drug discovery, appearing in molecules designed to target a range of biological pathways. Accurate and robust analytical methods are paramount for its characterization, enabling researchers to confirm its identity, assess its purity, monitor its presence in complex chemical reactions, and study its metabolic fate.
Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and specificity for both qualitative and quantitative analysis.[1][2] When coupled with liquid chromatography (LC-MS), it provides a powerful platform for analyzing this molecule in diverse matrices.
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of methods to provide a deep, mechanistically-grounded understanding of the mass spectrometric behavior of this compound. We will explore optimal analytical workflows, from sample preparation to data interpretation, and delve into the predictable fragmentation patterns that serve as a structural fingerprint for this molecule.
Section 1: Physicochemical Properties & Ionization Strategy
A successful mass spectrometry experiment begins with understanding the analyte's chemical nature. The properties of this compound intrinsically guide the selection of the most effective ionization technique.
Key Molecular Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O | [3] |
| Average Molecular Weight | 162.19 g/mol | [3] |
| Monoisotopic Mass | 162.07931 g/mol | [3] |
| InChI Key | FNWIOHZJMSLWCF-UHFFFAOYSA-N | [4] |
| Physical Form | Solid | [4] |
Rationale for Ionization Mode Selection
The structure of this compound contains two key features that dictate its ionization behavior:
-
Basic Nitrogen Atoms: The imidazole ring contains nitrogen atoms that are readily protonated, making the molecule basic.
-
Polar Hydroxyl Group: The methanol (-CH₂OH) substituent adds polarity to the molecule.
Given these characteristics, positive-ion Electrospray Ionization (ESI) is the overwhelmingly preferred method. ESI is a "soft" ionization technique ideal for polar, thermally sensitive molecules.[5] In the ESI process, the analyte solution is nebulized into a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions—in this case, the protonated molecule [M+H]⁺—are ejected into the gas phase for analysis. This process is highly efficient for molecules with basic sites and minimizes in-source fragmentation, ensuring the parent molecule is observed with high abundance.
Alternative methods like Electron Impact (EI) are less suitable. EI is a "hard" ionization technique that bombards the molecule with high-energy electrons, often leading to extensive fragmentation and a weak or absent molecular ion peak, which complicates identification.[6]
Section 2: A Validated Experimental Workflow
A robust and reproducible workflow is critical for obtaining high-quality mass spectrometry data.[7] This section details a comprehensive protocol, from sample preparation to instrument configuration, explaining the scientific reasoning behind each step.
Sample Preparation Protocol
Objective: To prepare a clean, dilute solution of the analyte suitable for direct injection, minimizing matrix effects and ensuring reproducible ionization.[8]
Methodology:
-
Stock Solution Preparation (1 mg/mL):
-
Accurately weigh approximately 1 mg of this compound solid.[4]
-
Transfer to a 1.5 mL microcentrifuge tube.
-
Add 1.0 mL of LC-MS grade methanol or acetonitrile.
-
Rationale: Methanol and acetonitrile are polar organic solvents that readily dissolve the analyte and are fully compatible with reverse-phase chromatography and ESI.
-
Vortex for 30 seconds and sonicate for 5 minutes to ensure complete dissolution.
-
-
Working Solution Preparation (1 µg/mL):
-
Perform a 1:1000 serial dilution of the stock solution using the mobile phase A solvent (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Rationale: Diluting into the initial mobile phase composition prevents peak distortion during injection. A concentration of 1 µg/mL is typically sufficient for modern mass spectrometers to achieve a strong signal.
-
Liquid Chromatography (LC) Method
Objective: To achieve chromatographic separation of the analyte from potential impurities and ensure a stable, continuous flow into the mass spectrometer.
Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | A C18 column provides excellent retention for moderately polar aromatic compounds via hydrophobic interactions. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid acts as a proton source, ensuring the analyte is protonated before entering the ESI source, which significantly enhances the [M+H]⁺ signal. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a strong organic solvent for eluting the analyte from the C18 column. |
| Flow Rate | 0.4 mL/min | A standard flow rate for 2.1 mm ID columns, balancing analysis time and efficiency. |
| Gradient | 5% B to 95% B over 5 min | A generic gradient suitable for screening. It ensures the analyte is eluted efficiently while cleaning the column of more hydrophobic impurities. |
| Injection Volume | 2-5 µL | A small injection volume prevents column overloading and peak distortion. |
| Column Temp. | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility. |
Mass Spectrometer Configuration
Objective: To optimize the detection of the protonated molecular ion and generate a reproducible fragmentation spectrum for structural confirmation.
Methodology:
-
Tune and Calibrate: Ensure the instrument is tuned and calibrated according to the manufacturer's specifications to guarantee mass accuracy.
-
Ion Source Parameter Optimization (Positive ESI):
-
Capillary Voltage: ~3.5 kV. This potential is applied to the ESI needle to generate the charged spray.
-
Cone/Orifice Voltage: 20-40 V. A critical parameter. A low voltage (~20 V) is used to gently guide ions into the mass analyzer. Increasing this voltage can induce in-source fragmentation.[9]
-
Source Temperature: ~150 °C. Heats the ESI probe to aid in desolvation.
-
Desolvation Gas (N₂) Flow & Temp.: ~600 L/hr at ~400 °C. This hot nitrogen gas assists in the evaporation of solvent from the charged droplets, facilitating ion release.
-
-
MS Scan Configuration:
-
MS1 Full Scan:
-
Mode: Positive Ion
-
Mass Range: m/z 50-500. This range comfortably covers the expected parent ion and potential low-mass fragments.
-
Expected Ion: [C₉H₁₀N₂O + H]⁺ = m/z 163.09
-
-
MS2 (Tandem MS) Scan:
-
Precursor Ion Selection: Isolate the m/z 163.09 ion.
-
Activation: Collision-Induced Dissociation (CID).[10]
-
Collision Gas: Argon.
-
Collision Energy: Perform a ramp from 10-40 eV. Rationale: Different bonds require different amounts of energy to break. Ramping the energy allows for the observation of a full range of fragment ions, from low-energy (e.g., loss of water) to high-energy (e.g., ring cleavage) fragmentations.
-
-
Section 3: Deciphering the Spectrum: A Guide to Fragmentation
The MS/MS spectrum provides a unique structural fingerprint. The fragmentation of the protonated this compound is predictable, following established rules of gas-phase ion chemistry.[11] The benzimidazole core is relatively stable, meaning fragmentation is often initiated at the more labile substituent groups.[12][13]
Predicted Fragmentation Pathways
-
Precursor Ion: [M+H]⁺, m/z 163.09 (C₉H₁₁N₂O⁺)
-
This is the protonated molecular ion, which should be the base peak in the MS1 spectrum under soft ESI conditions. Protonation is expected to occur on one of the imidazole nitrogen atoms.
-
-
Primary Fragmentation: Loss of Water (H₂O)
-
Fragment Ion: m/z 145.08 (C₉H₉N₂⁺)
-
Mechanism: The hydroxyl group of the methanol substituent is readily protonated (or is the site of the initial protonation). This makes it an excellent leaving group. The subsequent loss of a neutral water molecule is a very common and energetically favorable fragmentation pathway for alcohols.[14] This often results in a highly abundant fragment ion.
-
-
Primary Fragmentation: Loss of Formaldehyde (CH₂O)
-
Fragment Ion: m/z 133.08 (C₈H₉N₂⁺)
-
Mechanism: This involves the cleavage of the C-C bond between the aromatic ring and the CH₂OH group, with rearrangement to lose neutral formaldehyde. This results in the formation of the stable 1-methylbenzimidazole cation.
-
-
Secondary Fragmentation: Benzimidazole Ring Cleavage
-
Fragment Ion: m/z 118.06 (from m/z 145.08)
-
Mechanism: Following the loss of water, the resulting ion can undergo further fragmentation. A characteristic fragmentation of the benzimidazole core is the loss of hydrogen cyanide (HCN).[13] The ion at m/z 145.08 can lose HCN to yield a fragment at m/z 118.06.
-
Summary of Key Ions
| m/z (Calculated) | Elemental Composition | Proposed Identity / Neutral Loss |
| 163.09 | C₉H₁₁N₂O⁺ | [M+H]⁺ Precursor Ion |
| 145.08 | C₉H₉N₂⁺ | [M+H - H₂O]⁺ |
| 133.08 | C₈H₉N₂⁺ | [M+H - CH₂O]⁺ |
| 118.06 | C₈H₈N⁺ | [M+H - H₂O - HCN]⁺ |
Conclusion
This guide provides a robust framework for the mass spectrometric analysis of this compound. By leveraging positive-ion electrospray ionization coupled with collision-induced dissociation, one can reliably determine the mass of the molecule and generate a rich fragmentation spectrum that serves as an unambiguous structural fingerprint. The predictable losses of water and formaldehyde, followed by characteristic cleavages of the benzimidazole core, provide multiple points of confirmation. The detailed protocols and mechanistic insights presented herein are designed to empower researchers in drug discovery and development to implement this analysis with confidence, ensuring data integrity and accelerating their scientific objectives.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. zefsci.com [zefsci.com]
- 3. (1-methyl-1H-benzo[d]imidazol-6-yl)methanol | C9H10N2O | CID 22926713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. journalijdr.com [journalijdr.com]
- 7. biocompare.com [biocompare.com]
- 8. tecan.com [tecan.com]
- 9. In-source fragmentation [jeolusa.com]
- 10. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
The Pharmacological Profile of Substituted Benzimidazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Substituted Benzimidazoles
Substituted benzimidazoles are a prominent class of heterocyclic aromatic organic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent pharmacological activities.[1][2] The benzimidazole core, consisting of a fusion between benzene and imidazole rings, serves as a versatile scaffold for the development of a wide array of therapeutic agents.[1] This structural motif is also found in nature, most notably as a key component of vitamin B12. The therapeutic journey of benzimidazoles began with the discovery of their anthelmintic properties, and has since expanded to include antiulcer, anticancer, anti-inflammatory, antiviral, and antifungal applications.[3][4][5] The broad spectrum of activity is attributed to the ability of the benzimidazole scaffold to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical properties and biological targets. This guide provides an in-depth technical overview of the pharmacological profile of substituted benzimidazoles, focusing on their mechanisms of action, quantitative pharmacological data, and the experimental protocols used for their evaluation.
Mechanisms of Action
The diverse therapeutic effects of substituted benzimidazoles stem from their ability to interact with a variety of biological targets. The primary mechanisms of action for the most well-studied classes of benzimidazole derivatives are detailed below.
Proton Pump Inhibition
A major class of substituted benzimidazoles, which includes drugs like omeprazole and lansoprazole, functions as proton pump inhibitors (PPIs).[6][7] These drugs are prodrugs that, in the acidic environment of the gastric parietal cells, undergo a chemical rearrangement to their active form, a sulfenamide derivative.[8] This activated form then covalently binds to cysteine residues on the H+/K+-ATPase (proton pump), leading to its irreversible inhibition.[6] This action blocks the final step in gastric acid secretion, making them highly effective in the treatment of acid-related disorders.[6]
Tubulin Polymerization Inhibition
Many substituted benzimidazoles exhibit potent anthelmintic and anticancer activities by targeting tubulin, a key protein in the formation of microtubules.[9][10] These compounds bind to the colchicine-binding site on β-tubulin, which disrupts the polymerization of tubulin into microtubules.[11] Microtubules are essential for various cellular processes, including cell division, motility, and intracellular transport.[9] By inhibiting their formation, these benzimidazole derivatives can induce cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells and parasitic helminths.[9][10]
Cyclooxygenase (COX) Inhibition
Certain substituted benzimidazoles have demonstrated significant anti-inflammatory and analgesic properties through the inhibition of cyclooxygenase (COX) enzymes.[12] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[13] There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is primarily induced during inflammation.[13] The anti-inflammatory effects of these benzimidazole derivatives are largely attributed to their inhibition of COX-2.[13]
Pharmacological Data
The following tables summarize the quantitative pharmacological data for various substituted benzimidazoles, categorized by their primary therapeutic application.
Proton Pump Inhibitors
| Compound | Target | Assay | IC50 (µM) | Reference |
| Omeprazole | H+/K+-ATPase | 14C-Aminopyrine Accumulation | 0.13 ± 0.03 | [14] |
| Timoprazole | H+/K+-ATPase | 14C-Aminopyrine Accumulation | 8.5 ± 1.9 | [14] |
| Picoprazole | H+/K+-ATPase | 14C-Aminopyrine Accumulation | 3.9 ± 0.7 | [14] |
| Ro 18-5364 | H+/K+-ATPase | 14C-Aminopyrine Accumulation | Potent | [15] |
Specific IC50 value not provided in the abstract, but described as a potent inhibitor.
Anticancer Agents (Tubulin and Other Inhibitors)
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Compound 23a | A549, MCF-7, HEP-G2, OVCAR-3 | Cytotoxicity | 9.73, 8.91, 10.93, 10.76 | [16] |
| Compound 5l | 60 human cancer cell lines | Cytotoxicity | 0.43 - 7.73 | [5] |
| Compound 12n | A549, MCF-7, MKN-45 | Cytotoxicity | 7.3, 6.1, 13.4 | [5] |
| Compound 27 | BRCA2 mutant cells | Cytotoxicity | 0.92 | [5] |
| Compound 17 | DNA Topo I | Enzymatic | 14.1 | [5] |
| Compound 8e | HepG2 | Cell Proliferation | 5.13 | [17] |
| Compound V7 | H103, H314, HCT11 | Cell Proliferation | 11.64, 16.68, 13.30 | [3] |
| Compound 110b | HeLa, HepG-2, A549, MCF-7 | Cytotoxicity | 1.71, 0.71, 2.41, 1.94 | [18] |
| Compound 95 | HepG-2 | Cytotoxicity | 1.98 | [18] |
| Compounds 7n & 7u | SK-Mel-28 | Cytotoxicity | 2.55 - 17.89 | [10] |
| Mebenil | Tubulin Polymerization | In Vitro Assay | - | [19] |
| Tubulin polymerization-IN-41 | Tubulin Polymerization | In Vitro Assay | 2.61 | [11] |
Anti-inflammatory Agents (COX Inhibitors)
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Compound 5h | COX-2 | 0.06 - 0.81 | - | [7] |
| Compound 5i | COX-2 | 0.06 - 0.81 | - | [7] |
| Compound 5j | COX-2 | 0.06 - 0.81 | - | [7] |
| Compound 5l | COX-2 | 0.06 - 0.81 | - | [7] |
| Compound 6b | COX-2 | 0.04 | 329 | [12] |
| Compound 6j | COX-2 | 0.04 | 312 | [12] |
| Compound 6e | COX-2 | 0.05 | - | [12] |
| Celecoxib (Reference) | COX-2 | 0.05 | 294 | [12] |
| Indomethacin (Reference) | COX-1/COX-2 | - | - | [13] |
| Diclofenac (Reference) | COX-1/COX-2 | - | - | [13] |
Anthelmintic Agents
| Compound | Target | Binding Affinity (Kd) | Reference |
| Mebendazole | Tubulin | High Affinity | [4][20] |
| Oxibendazole | Tubulin | High Affinity | [4][20] |
| Albendazole | Tubulin | Moderate Affinity | [21] |
| Nocodazole | Tubulin | ~1 µM (BTb) | [21] |
BTb: Brain Tubulin
Antimicrobial Agents
| Compound ID | Derivative Type | S. aureus (MIC in µg/mL) | E. coli (MIC in µg/mL) | P. aeruginosa (MIC in µg/mL) | Reference |
| 62a | 2-substituted benzimidazole | - | 2 | - | [22] |
| 63a | 2-substituted benzimidazole | 16 (MRSA) | - | - | [22] |
| 63c | 2-substituted benzimidazole | 8 (MRSA) | - | - | [22] |
| 64a | 2-substituted benzimidazole | Inhibition Zone: 17-29 mm | Inhibition Zone: 17-29 mm | Inhibition Zone: 17-29 mm | [22] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of substituted benzimidazoles.
Proton Pump Inhibition Assay ([14C]-Aminopyrine Accumulation)
Objective: To determine the potency of benzimidazole derivatives in inhibiting acid secretion in isolated gastric glands.[15]
Principle: [14C]-Aminopyrine is a weak base that freely diffuses across cell membranes. In acidic compartments, it becomes protonated and trapped. The amount of accumulated radiolabeled aminopyrine is proportional to the degree of acid secretion.[15]
Methodology:
-
Isolation of Gastric Glands: Gastric glands are isolated from the stomach mucosa of a suitable animal model (e.g., rabbit) by enzymatic digestion, typically using collagenase.[15]
-
Incubation: Aliquots of the isolated gastric gland suspension are pre-incubated with varying concentrations of the test benzimidazole compound or vehicle control.
-
Stimulation: Acid secretion is stimulated by adding an appropriate secretagogue, such as histamine or dibutyryl cyclic AMP (dbcAMP).[14]
-
Radiolabeling: [14C]-aminopyrine is added to the incubation medium.
-
Separation: After a defined incubation period, the glands are separated from the medium by centrifugation.
-
Measurement: The radioactivity in the gland pellet and the supernatant is measured using a liquid scintillation counter.
-
Data Analysis: The ratio of [14C]-aminopyrine concentration in the glands to that in the medium is calculated. The percentage inhibition of aminopyrine accumulation at each inhibitor concentration is determined relative to the stimulated control, and the IC50 value is calculated from the concentration-response curve.[15]
In Vitro Tubulin Polymerization Assay
Objective: To assess the inhibitory effect of benzimidazole derivatives on the polymerization of tubulin into microtubules.[19]
Principle: The polymerization of purified tubulin into microtubules can be monitored by an increase in light scattering (turbidity) at 340-350 nm.[23][24] The rate and extent of polymerization can be measured over time using a spectrophotometer. The effect of an inhibitor is quantified by its ability to reduce the rate and extent of polymerization.[19]
Methodology:
-
Reagent Preparation: Purified tubulin is reconstituted in a suitable buffer (e.g., general tubulin buffer containing PIPES, MgCl2, and EGTA) on ice. A GTP stock solution is also prepared.[19]
-
Reaction Mixture: The reaction mixture is prepared on ice and typically contains tubulin, GTP, and the test benzimidazole compound at various concentrations or a vehicle control. A known tubulin polymerization inhibitor like nocodazole can be used as a positive control.[19][24]
-
Initiation of Polymerization: Polymerization is initiated by transferring the reaction mixture to a pre-warmed 37°C spectrophotometer.
-
Data Acquisition: The absorbance at 340 nm or 350 nm is measured at regular intervals (e.g., every 30-60 seconds) for a specified period (e.g., 60-90 minutes).[19][23][24]
-
Data Analysis: The change in absorbance over time is plotted to generate polymerization curves. The maximum rate of polymerization (Vmax) and the plateau absorbance (extent of polymerization) are determined. The percentage inhibition for each concentration of the test compound is calculated relative to the vehicle control, and the IC50 value can be determined.[19]
Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the inhibitory activity and selectivity of benzimidazole derivatives against COX-1 and COX-2 isoforms.
Principle: The activity of COX enzymes can be measured by quantifying the production of prostaglandins (e.g., PGE2) from the substrate arachidonic acid. The inhibitory effect of a compound is determined by its ability to reduce prostaglandin synthesis.
Methodology:
-
Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
Incubation: The test benzimidazole compound at various concentrations is pre-incubated with the respective COX isoform in a suitable buffer.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.
-
Reaction Termination: After a specific incubation period, the reaction is stopped, typically by the addition of a strong acid.
-
Quantification of Prostaglandins: The amount of PGE2 produced is quantified using a specific method, such as an enzyme immunoassay (EIA) or radioimmunoassay (RIA).
-
Data Analysis: The percentage inhibition of COX activity is calculated for each concentration of the test compound relative to a vehicle control. IC50 values for both COX-1 and COX-2 are determined from the concentration-response curves. The COX-2 selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).[12]
Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of benzimidazole compounds against various microorganisms.[22]
Principle: The broth microdilution method involves exposing a standardized inoculum of a microorganism to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that prevents visible growth after incubation.[22][25]
Methodology:
-
Preparation of Antimicrobial Agent: A stock solution of the benzimidazole compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then prepared in a 96-well microtiter plate containing sterile broth (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[22]
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard.[26] This suspension is then further diluted in broth to achieve the desired final inoculum concentration.[27]
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.[28]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours).[25]
-
Reading of Results: The MIC is determined as the lowest concentration of the benzimidazole compound at which there is no visible growth (turbidity) in the well.[25]
Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to the pharmacological actions of substituted benzimidazoles.
Caption: Mechanism of proton pump inhibition by substituted benzimidazoles.
Caption: Inhibition of tubulin polymerization by substituted benzimidazoles.
Caption: Mechanism of COX inhibition by substituted benzimidazoles.
Caption: Experimental workflow for broth microdilution antimicrobial susceptibility testing.
Structure-Activity Relationships
The pharmacological activity of substituted benzimidazoles is highly dependent on the nature and position of substituents on the benzimidazole ring system. For proton pump inhibitors, the substituents on both the benzimidazole and pyridine rings are crucial for their acid-activated rearrangement and subsequent binding to the proton pump. In the case of anthelmintic and anticancer benzimidazoles, modifications at the 2- and 5-positions of the benzimidazole core significantly influence their binding affinity to tubulin and their overall efficacy. Similarly, for anti-inflammatory benzimidazoles, the substituents play a key role in determining their potency and selectivity for COX-1 versus COX-2. A comprehensive understanding of these structure-activity relationships is vital for the rational design of new and more effective benzimidazole-based therapeutic agents.
Conclusion
Substituted benzimidazoles represent a remarkably versatile and pharmacologically significant class of compounds. Their diverse mechanisms of action, targeting a range of enzymes and cellular processes, have led to the development of successful drugs for treating a variety of diseases. The continued exploration of this chemical scaffold, guided by a deep understanding of its pharmacological profile and structure-activity relationships, holds great promise for the discovery of novel and improved therapies for a multitude of clinical needs. This technical guide provides a foundational overview for researchers and drug development professionals working with this important class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and Characterization of Benzimidazole Derivatives as PET Imaging Ligands for Metabotropic Glutamate Receptor Subtype 2 (mGluR2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Potential of New Benzimidazole Theranostic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specific interaction of benzimidazole anthelmintics with tubulin: high-affinity binding and benzimidazole resistance in Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Similarities and differences in the properties of substituted benzimidazoles: a comparison between pantoprazole and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous Quantitative Analysis of Six Proton-Pump Inhibitors with a Single Marker and Evaluation of Stability of Investigated Drugs in Polypropylene Syringes for Continuous Infusion Use - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effect of substituted benzimidazoles on acid secretion in isolated and enriched guinea pig parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis and Anticancer Activity of Benzimidazole/Benzoxazole Substituted Triazolotriazines in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01077B [pubs.rsc.org]
- 19. benchchem.com [benchchem.com]
- 20. Specific interaction of benzimidazole anthelmintics with tubulin from developing stages of thiabendazole-susceptible and -resistant Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles [frontiersin.org]
- 22. benchchem.com [benchchem.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 26. researchgate.net [researchgate.net]
- 27. m.youtube.com [m.youtube.com]
- 28. rr-asia.woah.org [rr-asia.woah.org]
The Discovery of Novel Benzimidazole Compounds: A Technical Guide for Drug Development Professionals
Introduction
The benzimidazole scaffold, a bicyclic aromatic system composed of fused benzene and imidazole rings, stands as a cornerstone in medicinal chemistry.[1][2] Its structural similarity to endogenous purines allows for favorable interactions with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[3][4] This versatility has rendered benzimidazole a "privileged scaffold" in drug discovery, with derivatives demonstrating clinical efficacy as anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive agents.[5][6][7] This technical guide provides an in-depth overview of the discovery of novel benzimidazole compounds, focusing on their synthesis, biological evaluation, and mechanisms of action, tailored for researchers and professionals in the field of drug development.
Core Synthetic Methodologies
The synthesis of the benzimidazole core is primarily achieved through the condensation of an o-phenylenediamine with a one-carbon electrophile, typically a carboxylic acid or an aldehyde.[8] Modern advancements in synthetic chemistry have introduced more efficient and environmentally friendly methods, such as microwave-assisted and ultrasound-assisted synthesis, which often result in shorter reaction times and higher yields.[9][10]
General Experimental Protocols
Conventional Synthesis:
A foundational method involves the reaction of an o-phenylenediamine with a carboxylic acid under acidic conditions with heating.[8]
-
In a round-bottom flask, combine o-phenylenediamine (1.0 eq) and the desired carboxylic acid (1.0-1.2 eq).
-
Add a catalytic amount of a strong acid, such as polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH).
-
Heat the reaction mixture under reflux for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into a beaker containing crushed ice and a base solution (e.g., 10% NaOH) to neutralize the acid.
-
Stir the mixture until a precipitate forms.
-
Collect the crude product by filtration, wash with water, and dry.
-
Purify the product by recrystallization from a suitable solvent.[8]
Microwave-Assisted Synthesis:
This method offers a significant reduction in reaction time.[8]
-
In a microwave-safe vessel, combine o-phenylenediamine (1.0 eq), the carboxylic acid or aldehyde (1.0-1.2 eq), and any necessary catalyst or acid.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a specified temperature and power for 1-15 minutes.
-
After irradiation, cool the vessel to room temperature.
-
Perform the work-up as described in the conventional synthesis protocol (neutralization, precipitation, filtration).
-
Purify the product by recrystallization.[8]
Ultrasound-Assisted Synthesis:
Ultrasound can also be used to accelerate the reaction.[8]
-
In a flask, mix o-phenylenediamine (1.0 eq), the aldehyde or carboxylic acid (1.0 eq), and a catalyst if needed, in a suitable solvent (e.g., ethanol, water).
-
Place the flask in an ultrasonic bath.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, isolate the product by filtration or extraction.
-
Wash and dry the crude product.
-
Recrystallize from a suitable solvent to obtain the pure benzimidazole derivative.[8]
General synthetic workflow for novel benzimidazole compounds.
Biological Evaluation of Novel Benzimidazole Compounds
The diverse biological activities of benzimidazole derivatives necessitate a broad range of assays for their evaluation. These include antimicrobial, anticancer, and anti-inflammatory screens.
Data Presentation: In Vitro Biological Activities
The following tables summarize the in vitro biological activities of selected novel benzimidazole compounds from recent literature.
Table 1: Antimicrobial Activity of Novel Benzimidazole Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
| 3c | S. aureus | - | [11] |
| 3n | S. aureus | - | [11] |
| 3i | B. cereus | - | [11] |
| 3c | C. albicans | - | [11] |
| 3n | A. fumigatus 293 | - | [11] |
| 11d | S. aureus | 2 | [5] |
| 11d | B. subtilis | 2 | [5] |
| 11d | E. coli | 16 | [5] |
| 11d | P. aeruginosa | 8 | [5] |
| 5q | P. aeruginosa | 12.5 | [5] |
Table 2: Anticancer Activity of Novel Benzimidazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 3p | HepG2 (Liver) | - | [11] |
| 3p | HCT-116 (Colon) | - | [11] |
| 3p | MCF-7 (Breast) | - | [11] |
| 12b | A2780S (Ovarian) | 0.0062 | [12] |
| 12b | A2780/T (Paclitaxel-resistant Ovarian) | 0.0097 | [12] |
| 4f | Various Cancer Cell Lines | - | [13] |
| Compound 9 | PC-3 (Prostate) | < 25 | [14] |
| Compound 10 | PC-3 (Prostate) | < 25 | [14] |
| Compound 11 | PC-3 (Prostate) | < 25 | [14] |
Table 3: Antiviral Activity of Novel Benzimidazole Derivatives
| Compound | Virus | EC50 (µM) | SI | Reference |
| Various | CVB-5 | 9-17 | 6 to >11 | [15] |
| Various | RSV | 5-15 | 6.7 to ≥20 | [15] |
| Compound A | HCV Replicon | ~0.35 | - | [16] |
Table 4: Other Biological Activities of Novel Benzimidazole Derivatives
| Compound | Activity | IC50 | Reference |
| A12 | H+, K+-ATPase Inhibition | 9.32 µM | [17] |
| A18 | H+, K+-ATPase Inhibition | 5.83 µM | [17] |
| 16d | hMAO-B Inhibition | 67.3 nM | [18] |
Experimental Protocols for Biological Assays
Antimicrobial Susceptibility Testing (Broth Microdilution Method):
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]
In Vitro Cytotoxicity Assay (MTT Assay):
-
Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the benzimidazole compound for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antiviral Activity Assay (Cell-Based Assay):
-
Seed host cells in a 96-well plate and allow them to form a monolayer.
-
Infect the cells with the virus in the presence of serial dilutions of the benzimidazole compound.
-
Include virus control (cells with virus but no compound) and cell control (cells without virus or compound) wells.
-
After an appropriate incubation period, assess the antiviral effect by a suitable method, such as:
-
Plaque reduction assay: Staining the cell monolayer and counting the number of viral plaques.
-
Cytopathic effect (CPE) inhibition assay: Observing the inhibition of virus-induced cell damage.
-
Reporter gene assay: Using a recombinant virus expressing a reporter gene (e.g., luciferase) and measuring the reporter activity.
-
-
Determine the EC50 value (the concentration of the compound that reduces the viral effect by 50%). Simultaneously, assess the cytotoxicity of the compound on the host cells to calculate the Selectivity Index (SI = CC50/EC50).[15][16]
Signaling Pathways and Mechanisms of Action
The therapeutic effects of benzimidazole derivatives are attributed to their interaction with various cellular targets and signaling pathways.
Anticancer Mechanisms
Many benzimidazole compounds exert their anticancer effects by disrupting microtubule dynamics, a process crucial for cell division and intracellular transport.[19] They bind to β-tubulin, inhibiting its polymerization and leading to mitotic arrest and subsequent apoptosis (programmed cell death).[12][19]
Anticancer mechanism via tubulin polymerization inhibition.
Furthermore, some benzimidazoles can activate DNA damage stress responses and induce apoptosis through the p53 tumor suppressor pathway.[19] They have also been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[14]
Anti-inflammatory Mechanisms
The anti-inflammatory properties of benzimidazole derivatives often involve the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[20][21] By blocking these enzymes, they can reduce the production of prostaglandins and leukotrienes, which are key mediators of inflammation. Some derivatives also exert their effects by antagonizing receptors involved in inflammatory signaling, such as bradykinin and cannabinoid receptors.[20][21][22]
Anti-inflammatory mechanism via COX and 5-LOX inhibition.
Conclusion
The benzimidazole scaffold continues to be a highly fruitful area of research in drug discovery. Its synthetic tractability and ability to interact with a multitude of biological targets ensure its continued relevance in the development of novel therapeutics. This guide has provided a comprehensive overview of the key aspects of discovering and evaluating new benzimidazole compounds, from their synthesis and biological testing to their underlying mechanisms of action. For researchers and drug development professionals, a thorough understanding of these principles is essential for successfully harnessing the therapeutic potential of this remarkable heterocyclic system.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsr.com [ijpsr.com]
- 3. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. rroij.com [rroij.com]
- 6. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. benchchem.com [benchchem.com]
- 9. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. Synthesis and biological evaluation of a new series of benzimidazole derivatives as antimicrobial, antiquorum-sensing and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Preliminary Assessment of the Structure-Activity Relationship of Benzimidazole-Based Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of novel benzimidazole derivatives as potent potassium-competitive acid blockers for the treatment of acid-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of novel benzimidazole derivatives as selective and reversible monoamine oxidase B inhibitors for Parkinson's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]
- 20. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Screening of (1-methyl-1H-benzo[d]imidazol-5-yl)methanol and Related Benzimidazole Derivatives
Disclaimer: Publicly available literature with specific preliminary screening data for (1-methyl-1H-benzo[d]imidazol-5-yl)methanol is limited. This technical guide therefore provides a comprehensive framework for the preliminary screening of novel benzimidazole derivatives, using this compound as a representative example. The experimental protocols, data, and potential mechanisms of action presented herein are based on established methodologies and findings for the broader class of benzimidazole compounds.
The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Derivatives of benzimidazole have demonstrated a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4] This guide offers a structured approach to the initial evaluation of novel benzimidazole compounds, focusing on in vitro anticancer and antimicrobial screening.
I. Synthesis of this compound
The synthesis of the benzimidazole core typically involves the condensation of an o-phenylenediamine with a carboxylic acid or aldehyde.[1][5][6] A plausible route to synthesize the title compound is through the reduction of a corresponding ester, such as methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate.
Experimental Protocol: Synthesis via Reduction
Materials:
-
Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite
-
Standard glassware for organic synthesis under inert atmosphere
Procedure:
-
A solution of methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum hydride in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is allowed to warm to room temperature and stirred for 16-24 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is carefully cooled to 0 °C and quenched by the slow, portion-wise addition of sodium sulfate decahydrate until the effervescence ceases.
-
Anhydrous sodium sulfate is added to the slurry, and the mixture is stirred for an additional hour.
-
The solids are removed by filtration through a pad of Celite, and the filter cake is washed with THF.
-
The combined organic filtrates are concentrated under reduced pressure to yield the crude product, this compound.
-
The crude product is purified by column chromatography on silica gel to afford the pure compound.
Characterization: The structure and purity of the synthesized compound should be confirmed using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
II. Preliminary Screening Workflow
A logical workflow is essential for the efficient preliminary evaluation of a novel compound. The primary screening phase typically involves assessing the compound's activity across a panel of assays to identify potential therapeutic applications.
III. Anticancer Screening
Benzimidazole derivatives are widely recognized for their potential as anticancer agents, with some repurposed anthelmintics showing potent antiproliferative effects.[7][8][9] A primary step in evaluating a new benzimidazole derivative is to assess its cytotoxicity against a panel of human cancer cell lines.[9][10]
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[11][12]
Materials:
-
Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT-116 [colon])
-
Complete growth medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[11]
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. On the day of the experiment, prepare serial dilutions in complete growth medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[13] Remove the medium from the wells and add 100 µL of medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂.[10]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[11]
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Data Presentation: Representative Cytotoxicity Data
The following table presents hypothetical IC₅₀ values for this compound, representative of active benzimidazole compounds found in the literature.[10]
| Cell Line | Tissue Origin | This compound (IC₅₀ in µM) | Doxorubicin (Positive Control) (IC₅₀ in µM) |
| MCF-7 | Breast Cancer | 5.2 ± 0.6 | 0.8 ± 0.1 |
| A549 | Lung Cancer | 8.9 ± 1.1 | 1.2 ± 0.2 |
| HCT-116 | Colon Cancer | 3.5 ± 0.4 | 0.5 ± 0.08 |
| HeLa | Cervical Cancer | 6.8 ± 0.9 | 0.9 ± 0.1 |
Potential Mechanism of Action: Epigenetic Modulation
Many benzimidazole derivatives exert their anticancer effects by interacting with various epigenetic targets, such as histone deacetylases (HDACs).[14] Inhibition of HDACs leads to hyperacetylation of histones, resulting in a more relaxed chromatin structure that can reactivate tumor suppressor genes and induce cell cycle arrest and apoptosis.
IV. Antimicrobial Screening
The benzimidazole scaffold is also a key component of many antimicrobial agents.[15][16][17] Therefore, a preliminary screening should include an assessment of the compound's ability to inhibit the growth of pathogenic bacteria and fungi.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[18][19] The broth microdilution method is a standard procedure for determining MIC values.[20][21]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
This compound
-
Sterile 96-well microtiter plates
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions of the compound in the appropriate broth medium in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.[20]
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (microbes in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[21]
Data Presentation: Representative Antimicrobial Activity
The following table shows hypothetical MIC values for this compound against a selection of microorganisms, representative of data for active benzimidazole derivatives.[3][22]
| Microorganism | Type | This compound (MIC in µg/mL) | Standard Drug (MIC in µg/mL) |
| Staphylococcus aureus | Gram-positive | 16 | Ciprofloxacin (1) |
| Bacillus subtilis | Gram-positive | 8 | Ciprofloxacin (0.5) |
| Escherichia coli | Gram-negative | 32 | Ciprofloxacin (0.25) |
| Pseudomonas aeruginosa | Gram-negative | >64 | Ciprofloxacin (1) |
| Candida albicans | Fungus | 16 | Fluconazole (2) |
References
- 1. benchchem.com [benchchem.com]
- 2. Biologically Active Benzimidazole Derivatives | Bentham Science [eurekaselect.com]
- 3. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview on Biological Activity of Benzimidazole Derivatives | springerprofessional.de [springerprofessional.de]
- 5. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. [PDF] Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy | Semantic Scholar [semanticscholar.org]
- 9. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
- 14. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 15. isca.me [isca.me]
- 16. Antimicrobial activity of a new series of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 19. Minimum Inhibitory Concentration | Overview & Determining Methods | Study.com [study.com]
- 20. microbe-investigations.com [microbe-investigations.com]
- 21. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
Methodological & Application
Synthesis Protocol for (1-methyl-1H-benzo[d]imidazol-5-yl)methanol: An Essential Intermediate for Pharmaceutical Research
Abstract
(1-methyl-1H-benzo[d]imidazol-5-yl)methanol is a key building block in the synthesis of a variety of pharmacologically active molecules. This document provides a detailed, step-by-step protocol for the synthesis of this compound, starting from commercially available 4-amino-3-nitrobenzoic acid. The protocol is designed for researchers, scientists, and drug development professionals, offering a reliable method to obtain this important intermediate. The synthesis involves a multi-step sequence including esterification, methylation, nitro group reduction, benzimidazole ring formation, and final reduction to the target alcohol. This application note also includes a summary of quantitative data and a visual representation of the synthetic workflow.
Introduction
Benzimidazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals with a wide range of biological activities, including antiviral, anticancer, and antihypertensive properties. The specific intermediate, this compound (CAS No: 115576-91-5), serves as a crucial precursor for the development of novel therapeutic agents. Its functional groups, a hydroxyl and a methylated benzimidazole core, allow for diverse chemical modifications to explore structure-activity relationships (SAR) in drug discovery programs. This protocol details a robust and reproducible synthetic route to this valuable compound.
Synthetic Pathway Overview
The synthesis of this compound can be achieved through a five-step reaction sequence starting from 4-amino-3-nitrobenzoic acid. The overall pathway is illustrated in the workflow diagram below. The key transformations include:
-
Esterification of the starting carboxylic acid.
-
N-methylation of the aniline nitrogen.
-
Reduction of the nitro group to an amine.
-
Cyclization with formic acid to form the benzimidazole ring.
-
Reduction of the ester to the primary alcohol.
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Quantitative Data Summary
| Step | Reaction | Starting Material | Product | Reagents | Conditions | Yield (%) |
| 1 | Esterification | 4-Amino-3-nitrobenzoic acid | Methyl 4-amino-3-nitrobenzoate | Methanol, Sulfuric acid | 60 °C | 95 |
| 2 | N-Methylation | Methyl 4-amino-3-nitrobenzoate | Methyl 4-(methylamino)-3-nitrobenzoate | Methylamine in Methanol | Room Temperature | Quantitative |
| 3 | Nitro Reduction | Methyl 4-(methylamino)-3-nitrobenzoate | Methyl 3-amino-4-(methylamino)benzoate | Zinc powder, Ammonium chloride | 0 °C | 91 |
| 4 | Cyclization | Methyl 3-amino-4-(methylamino)benzoate | Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate | Formic acid | 150 °C, Microwave | 77 |
| 5 | Ester Reduction | Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate | This compound | Lithium aluminum hydride | Room Temperature | 81 |
Detailed Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Step 1: Synthesis of Methyl 4-amino-3-nitrobenzoate
-
To a solution of 4-amino-3-nitrobenzoic acid (10.0 g, 54.9 mmol) in methanol (100 mL), add concentrated sulfuric acid (2.0 mL) dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature and concentrate under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford methyl 4-amino-3-nitrobenzoate as a solid.[1]
-
Yield: 95%
-
Step 2: Synthesis of Methyl 4-(methylamino)-3-nitrobenzoate
-
Dissolve methyl 4-amino-3-nitrobenzoate (10.0 g, 51.0 mmol) in a 2M solution of methylamine in methanol (100 mL).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to yield methyl 4-(methylamino)-3-nitrobenzoate. The product is often used in the next step without further purification.[1]
-
Yield: Quantitative
-
Step 3: Synthesis of Methyl 3-amino-4-(methylamino)benzoate
-
To a solution of methyl 4-(methylamino)-3-nitrobenzoate (10.0 g, 47.6 mmol) in a mixture of THF (100 mL), water (25 mL), and methanol (25 mL), add ammonium chloride (12.7 g, 238 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Add zinc powder (15.6 g, 238 mmol) portion-wise over 30 minutes, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Filter the reaction mixture through a pad of Celite and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to give methyl 3-amino-4-(methylamino)benzoate.[1]
-
Yield: 91%
-
Step 4: Synthesis of Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate
-
Place methyl 3-amino-4-(methylamino)benzoate (5.0 g, 27.7 mmol) and formic acid (20 mL) in a microwave reactor vessel.
-
Seal the vessel and heat the reaction mixture to 150 °C using microwave irradiation for 30 minutes.
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Collect the precipitated solid by vacuum filtration, wash with water, and dry to obtain methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate.[1]
-
Yield: 77%
-
Step 5: Synthesis of this compound
-
To a stirred suspension of lithium aluminum hydride (LAH) (1.2 g, 31.5 mmol) in anhydrous THF (50 mL) at 0 °C under a nitrogen atmosphere, add a solution of methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate (4.0 g, 21.0 mmol) in anhydrous THF (50 mL) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Carefully quench the reaction by the dropwise addition of water (1.2 mL), followed by 15% aqueous sodium hydroxide (1.2 mL), and then water (3.6 mL).
-
Stir the resulting suspension for 1 hour.
-
Filter the mixture through Celite and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization from ethyl acetate/hexane.[1]
-
Yield: 81%
-
Alternative Reduction Method using Sodium Borohydride
For a milder and safer reduction of an intermediate aldehyde (1-methyl-1H-benzo[d]imidazole-5-carbaldehyde), sodium borohydride can be utilized. The aldehyde can be prepared by oxidation of the target alcohol or synthesized from the corresponding ester.
Protocol for Reduction of 1-methyl-1H-benzo[d]imidazole-5-carbaldehyde:
-
Dissolve 1-methyl-1H-benzo[d]imidazole-5-carbaldehyde (1.0 g, 6.2 mmol) in methanol (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (0.24 g, 6.2 mmol) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by the addition of water (10 mL).
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain this compound.
Characterization Data
The final product, this compound, should be characterized by standard analytical techniques:
-
¹H NMR: To confirm the proton environment of the synthesized molecule.
-
¹³C NMR: To verify the carbon framework.
-
Mass Spectrometry: To determine the molecular weight and confirm the identity of the compound.
-
Melting Point: To assess the purity of the final product.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Lithium aluminum hydride (LAH) is a highly reactive and flammable solid. It reacts violently with water. All reactions involving LAH must be conducted under an inert atmosphere (nitrogen or argon) in anhydrous solvents.
-
Concentrated sulfuric acid and formic acid are corrosive. Handle with care in a fume hood.
-
Microwave synthesis should be performed in a dedicated microwave reactor with appropriate safety features.
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of this compound. The described multi-step synthesis is efficient, with good overall yield, and utilizes readily available starting materials. This protocol will be a valuable resource for researchers in medicinal chemistry and drug discovery, facilitating the synthesis of novel benzimidazole-based compounds for therapeutic evaluation.
References
Application Notes and Protocols for the Characterization of (1-methyl-1H-benzo[d]imidazol-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-methyl-1H-benzo[d]imidazol-5-yl)methanol is a heterocyclic compound belonging to the benzimidazole class of molecules. Benzimidazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. Accurate and comprehensive characterization of such compounds is a critical step in the research and development process, ensuring identity, purity, and consistency. These application notes provide detailed protocols for the analytical characterization of this compound using a suite of standard analytical techniques.
Analytical Workflow
The following diagram outlines a typical workflow for the comprehensive characterization of a synthesized batch of this compound.
Caption: Workflow for the characterization of this compound.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 115576-91-5 | --INVALID-LINK-- |
| Molecular Formula | C₉H₁₀N₂O | --INVALID-LINK-- |
| Molecular Weight | 162.19 g/mol | PubChem |
| Appearance | Light red powder | --INVALID-LINK-- |
| Purity | 96% | --INVALID-LINK-- |
| Storage | Sealed in dry, room temperature | --INVALID-LINK-- |
Spectroscopic and Chromatographic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.85 | s | 1H | H-2 (imidazole ring) |
| 7.77 | s | 1H | H-4 (benzene ring) |
| 7.37-7.34 | m | 2H | H-6, H-7 (benzene ring) |
| 4.80 | s | 2H | -CH₂OH |
| 3.84 | s | 3H | -NCH₃ |
| 1.92 | brs | 1H | -OH |
| Solvent: CDCl₃ |
¹³C-NMR Data Note: Specific ¹³C-NMR data for this compound is not readily available in the searched literature. The following data is for the closely related analogue, 2-ethyl-1H-benzo[d]imidazole, and serves as a representative example of expected chemical shifts for the benzimidazole core.
| Chemical Shift (δ) ppm | Assignment (Analogue: 2-ethyl-1H-benzo[d]imidazole) |
| 157.3 | C=N |
| 140.0, 126.6 | Aromatic C |
| 113.2, 113.1 | Aromatic CH |
| Solvent: CDCl₃[1] |
Mass Spectrometry (MS)
| m/z | Interpretation |
| 162 | [M]⁺ (Molecular Ion) |
| 133 | [M-CH₂OH]⁺ (Base Peak) |
High-Performance Liquid Chromatography (HPLC)
Note: A specific HPLC method for this compound is not detailed in the available literature. The following is a general method suitable for the analysis of benzimidazole derivatives and should be optimized for the specific compound.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient elution may be required) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Fourier-Transform Infrared (FTIR) Spectroscopy
Note: Specific FTIR data for this compound is not available. The following are characteristic absorption bands for benzimidazole and alcohol functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 (broad) | O-H stretch (alcohol) |
| 3100-3000 | C-H stretch (aromatic) |
| 2950-2850 | C-H stretch (aliphatic -CH₃, -CH₂) |
| ~1620 | C=N stretch (imidazole ring) |
| 1475-1450 | C=C stretch (aromatic) |
| ~1050 | C-O stretch (primary alcohol) |
UV-Visible (UV-Vis) Spectroscopy
Note: The UV-Vis spectrum for this compound is not specified in the searched literature. Benzimidazole derivatives typically exhibit absorption maxima in the range of 240-250 nm and 270-280 nm in methanol or ethanol.
| Solvent | λmax (nm) (Expected) |
| Methanol | ~245, ~275 |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of this compound by identifying the chemical environment of each proton and carbon atom.
Instrumentation:
-
NMR Spectrometer (e.g., Bruker, 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (CDCl₃ or DMSO-d₆)
-
Internal standard (e.g., Tetramethylsilane - TMS)
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube. Add a small amount of TMS as an internal reference (0 ppm).
-
¹H-NMR Acquisition:
-
Tune and shim the spectrometer.
-
Acquire the ¹H-NMR spectrum using standard acquisition parameters. A spectral width of -2 to 12 ppm is typically sufficient.
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks to determine the relative number of protons.
-
-
¹³C-NMR Acquisition:
-
Acquire the ¹³C-NMR spectrum using a standard proton-decoupled pulse sequence.
-
A spectral width of 0 to 200 ppm is generally appropriate.
-
A larger number of scans will be required compared to ¹H-NMR to achieve an adequate signal-to-noise ratio.
-
-
Data Analysis:
-
Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecular structure based on chemical shifts, coupling patterns, and integration values.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the fragmentation pattern of this compound.
Instrumentation:
-
Mass Spectrometer (e.g., LC-MS or GC-MS) with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration compound.
-
Set the ionization source parameters (e.g., capillary voltage, gas flow rates, temperature) to optimal values for the analyte.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
-
Data Analysis:
-
Identify the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ to confirm the molecular weight.
-
Analyze the fragmentation pattern to gain further structural information.
-
High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of this compound and quantify any impurities.
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
C18 reversed-phase column.
-
HPLC-grade solvents.
Protocol:
-
Mobile Phase Preparation: Prepare the mobile phases (e.g., Acetonitrile and 0.1% Formic Acid in Water). Degas the solvents before use.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration (e.g., 0.1-1.0 mg/mL). Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Set the column temperature (e.g., 30 °C).
-
Equilibrate the column with the initial mobile phase composition.
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detection wavelength (e.g., 254 nm).
-
-
Analysis: Inject the sample and run the HPLC method.
-
Data Analysis:
-
Determine the retention time of the main peak.
-
Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation:
-
FTIR spectrometer with an appropriate sampling accessory (e.g., ATR or KBr press).
Protocol:
-
Sample Preparation:
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.
-
KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) and press into a thin, transparent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder or clean ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
UV-Visible (UV-Vis) Spectroscopy
Objective: To determine the electronic absorption properties of this compound.
Instrumentation:
-
UV-Vis Spectrophotometer.
-
Quartz cuvettes (1 cm path length).
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol or ethanol) to a concentration that gives an absorbance reading between 0.1 and 1.0.
-
Data Acquisition:
-
Record a baseline spectrum using the solvent in both the sample and reference cuvettes.
-
Record the absorption spectrum of the sample solution from approximately 200 to 400 nm.
-
-
Data Analysis:
-
Determine the wavelength(s) of maximum absorbance (λmax).
-
Safety Precautions
-
Handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Refer to the Safety Data Sheet (SDS) for detailed hazard information. The compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[2]
Disclaimer
The information provided in these application notes is for guidance purposes only. Researchers should adapt and validate these protocols for their specific instrumentation and experimental requirements. Where specific experimental data for the target compound was unavailable, representative data from closely related analogues has been provided for illustrative purposes.
References
Application Notes and Protocols for (1-methyl-1H-benzo[d]imidazol-5-yl)methanol in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of (1-methyl-1H-benzo[d]imidazol-5-yl)methanol, a benzimidazole derivative, in cell culture-based assays. Benzimidazole scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which include anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3][4][5] This document outlines detailed protocols for evaluating the cytotoxic and potential mechanistic effects of this compound on cancer cell lines.
Compound Information
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₁₀N₂O |
| Molecular Weight | 162.19 g/mol |
| CAS Number | 115576-91-5 |
| Appearance | Solid |
| Storage | Store at room temperature, sealed in a dry environment. |
General Handling and Preparation
For in vitro studies, this compound should be dissolved in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to prepare a stock solution (e.g., 10 mM). Subsequent dilutions should be made in the appropriate cell culture medium to achieve the desired final concentrations. It is crucial to include a vehicle control (medium with the same concentration of DMSO) in all experiments to account for any solvent-induced effects. Studies have shown that DMSO concentrations should be kept low, typically below 0.6%, to avoid significant toxicity to cell lines.[6][7]
Experimental Protocols
The following protocols are designed to assess the biological activity of this compound in a cell culture setting.
Protocol 1: Cell Culture and Maintenance
-
Cell Lines: A panel of human cancer cell lines is recommended for initial screening. Commonly used lines include MCF-7 (breast adenocarcinoma), NCI-H460 (lung carcinoma), and SF-268 (glioma).[3]
-
Culture Medium: Cells should be cultured in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with a 5% CO₂ atmosphere.
-
Subculture: To maintain exponential growth, passage the cells when they reach 80-90% confluency.
Protocol 2: Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.[1][4]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%, can be determined from the dose-response curve.
Illustrative Data Presentation:
| Cancer Cell Line | Tissue of Origin | This compound IC₅₀ (µM) [Illustrative] | Doxorubicin (Positive Control) IC₅₀ (µM) [Illustrative] |
| MCF-7 | Breast Adenocarcinoma | 25.3 ± 3.2 | 0.9 ± 0.2 |
| NCI-H460 | Lung Carcinoma | 38.1 ± 4.5 | 1.5 ± 0.3 |
| SF-268 | Glioma | 31.7 ± 2.9 | 1.1 ± 0.1 |
Protocol 3: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
This assay is used to differentiate between viable, apoptotic, and necrotic cells via flow cytometry.
-
Cell Treatment: Treat cells with this compound at its predetermined IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells using a flow cytometer. Annexin V-positive cells are indicative of apoptosis, while PI-positive cells suggest necrosis.
Illustrative Data Presentation:
| Treatment | % Viable Cells (Annexin V- / PI-) [Illustrative] | % Early Apoptotic Cells (Annexin V+ / PI-) [Illustrative] | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) [Illustrative] |
| Vehicle Control | 95.2 ± 1.5 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| Compound (IC₅₀) | 45.8 ± 3.8 | 35.1 ± 2.9 | 19.1 ± 2.1 |
Visualizations
Experimental Workflow
Caption: Workflow for in vitro evaluation of the compound.
Hypothetical Signaling Pathway
Many benzimidazole derivatives have been shown to induce apoptosis through the intrinsic pathway.
Caption: A potential intrinsic apoptosis signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 7. bmrat.org [bmrat.org]
Application Notes and Protocols for In Vitro Assays Involving (1-methyl-1H-benzo[d]imidazol-5-yl)methanol
Disclaimer: Extensive searches of scientific literature did not yield specific in vitro assay data for the compound (1-methyl-1H-benzo[d]imidazol-5-yl)methanol. The following application notes and protocols are based on established methodologies for the evaluation of analogous benzimidazole derivatives and are provided as a general framework for researchers.
The benzimidazole scaffold is a core structure in many biologically active compounds, with derivatives exhibiting a wide range of activities including anticancer, antimicrobial, and antioxidant effects. The protocols detailed below are standard assays for evaluating these potential biological activities for a novel benzimidazole derivative like this compound.
I. Assessment of Anticancer Activity
A primary screening for anticancer potential is often conducted using cytotoxicity assays on various cancer cell lines. The MTT assay is a widely used colorimetric method to assess cell viability.
Table 1: Hypothetical Cytotoxicity Data for this compound
| Cancer Cell Line | IC₅₀ (µM) |
| A549 (Lung Carcinoma) | Data to be determined |
| MCF-7 (Breast Adenocarcinoma) | Data to be determined |
| HeLa (Cervical Cancer) | Data to be determined |
| HepG2 (Hepatocellular Carcinoma) | Data to be determined |
Experimental Protocol: MTT Assay for Cytotoxicity
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against various cancer cell lines.
Materials:
-
This compound
-
Human cancer cell lines (e.g., A549, MCF-7, HeLa, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Harvest the cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for another 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using a suitable software.
-
Workflow for MTT Assay
Application Notes and Protocols: (1-methyl-1H-benzo[d]imidazol-5-yl)methanol as a Potential Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, making them prominent targets in drug discovery, particularly in oncology and inflammatory diseases. The benzimidazole scaffold is a well-established pharmacophore present in numerous approved and investigational kinase inhibitors.[1][2][3] Benzimidazole-based compounds can act as ATP-competitive inhibitors, often interacting with the hinge region of the kinase domain.[1][2][3] Some exhibit multi-target inhibitory activity, which can be advantageous in complex diseases.[1][3]
(1-methyl-1H-benzo[d]imidazol-5-yl)methanol contains the core benzimidazole structure, suggesting its potential as a kinase inhibitor. While specific biological data for this compound is not yet publicly available, its structural similarity to known kinase inhibitors warrants investigation. These application notes provide a comprehensive guide for researchers to explore the kinase inhibitory potential of this compound, including detailed experimental protocols and data presentation templates.
Hypothesized Kinase Targets and Rationale
Based on the structure-activity relationships of similar benzimidazole derivatives, this compound could potentially target several kinase families. The substitution pattern on the benzimidazole ring can influence kinase selectivity. For instance, modifications at the 5- and 6-positions of the benzimidazole ring have been shown to affect the anti-inflammatory and kinase inhibitory activities of related compounds.
Potential kinase targets for initial screening could include:
-
Tyrosine Kinases: Such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Src family kinases. Many benzimidazole derivatives have shown activity against these targets.
-
Serine/Threonine Kinases: Including Mitogen-Activated Protein Kinases (MAPK) like p38α and ERK5, as well as Cyclin-Dependent Kinases (CDKs).[4]
-
Aurora Kinases: These are critical for mitotic progression and are often targeted in cancer therapy.
Data Presentation
Quantitative data from kinase inhibition assays should be organized systematically to facilitate comparison and analysis. The following table provides a template for summarizing the inhibitory activity of this compound against a panel of kinases.
Table 1: Inhibitory Activity of this compound against a Panel of Protein Kinases
| Kinase Target | Gene Symbol | IC50 (nM) | Ki (nM) | Assay Type |
| Example: VEGFR2 | KDR | [Enter Value] | [Enter Value] | In Vitro Biochemical |
| Example: EGFR | EGFR | [Enter Value] | [Enter Value] | In Vitro Biochemical |
| Example: p38α | MAPK14 | [Enter Value] | [Enter Value] | In Vitro Biochemical |
| Example: CDK2 | CDK2 | [Enter Value] | [Enter Value] | Cell-Based |
| [Add more targets] | [Add Gene Symbol] | [Enter Value] | [Enter Value] | [Specify Assay Type] |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical)
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of this compound against a purified kinase in a biochemical assay format.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
This compound (test compound)
-
Staurosporine (positive control inhibitor)
-
Adenosine-5'-triphosphate (ATP), [γ-³²P]ATP or fluorescently labeled ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
96-well or 384-well assay plates
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.
-
Reaction Mixture Preparation: In each well of the assay plate, prepare the kinase reaction mixture containing the kinase and its specific substrate in the kinase assay buffer.
-
Compound Addition: Add 1 µL of the diluted test compound or control to the reaction mixture. Include wells with DMSO only as a negative control (100% activity) and wells with a known inhibitor like staurosporine as a positive control.
-
Initiation of Kinase Reaction: Start the reaction by adding ATP to a final concentration that is approximately the Km for the specific kinase.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Termination and Detection: Stop the reaction and measure the kinase activity. The method of detection will depend on the assay format (e.g., for radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash, and quantify radioactivity using a scintillation counter).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software.
Protocol 2: Cell-Based Kinase Inhibition Assay
This protocol provides a general framework for assessing the ability of this compound to inhibit a specific kinase within a cellular context.
Materials:
-
Human cancer cell line expressing the target kinase (e.g., HeLa, A549)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
Known cell-permeable kinase inhibitor (positive control)
-
Growth factor or stimulus to activate the target kinase pathway (if necessary)
-
Lysis buffer
-
Phospho-specific antibody for the kinase's substrate
-
Secondary antibody conjugated to HRP or a fluorescent dye
-
Western blot or ELISA reagents and equipment
Procedure:
-
Cell Culture and Seeding: Culture the cells to ~80% confluency. Seed the cells into 96-well plates or larger culture dishes and allow them to adhere overnight.
-
Serum Starvation (if required): To reduce basal kinase activity, serum-starve the cells for 12-24 hours in a low-serum medium.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 1-2 hours). Include DMSO-treated and positive control-treated cells.
-
Kinase Pathway Stimulation: If the pathway is not constitutively active, stimulate the cells with an appropriate growth factor (e.g., EGF for the EGFR pathway) for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Detection of Phosphorylation:
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with a phospho-specific antibody against a downstream substrate of the target kinase. Also, probe for the total amount of the substrate as a loading control.
-
ELISA: Use a sandwich ELISA kit with a capture antibody for the total substrate and a detection antibody for the phosphorylated form.
-
-
Data Analysis: Quantify the levels of the phosphorylated substrate relative to the total substrate. Calculate the percent inhibition of phosphorylation at each compound concentration and determine the cellular IC50 value.
Visualizations
Caption: Hypothetical signaling pathway showing inhibition by the test compound.
Caption: General experimental workflow for screening kinase inhibitors.
Caption: Logical flow of a cell-based assay to confirm kinase inhibition.
References
- 1. In vitro kinase assay [protocols.io]
- 2. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview [mdpi.com]
- 3. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of benzimidazole-based selective inhibitors of the mitogen activated kinase-5 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of (1-methyl-1H-benzo[d]imidazol-5-yl)methanol Derivatives in Cancer Research
Affiliation: Advanced Cancer Research Institute
Introduction
The benzimidazole scaffold is a prominent heterocyclic pharmacophore in medicinal chemistry, demonstrating a wide array of biological activities, including anti-cancer effects. While direct research on (1-methyl-1H-benzo[d]imidazol-5-yl)methanol is limited in the available literature, numerous derivatives of 1H-benzo[d]imidazole have been synthesized and evaluated as potential anti-cancer agents. These derivatives have been shown to target various hallmarks of cancer, including uncontrolled cell proliferation and angiogenesis, by interacting with key biomolecules such as enzymes and DNA. This document provides an overview of the application of selected 1H-benzo[d]imidazole derivatives in cancer research, with a focus on their mechanism of action, quantitative anti-proliferative data, and detailed experimental protocols. The information presented herein is intended for researchers, scientists, and drug development professionals in the field of oncology.
Key Applications in Cancer Research
Derivatives of the 1H-benzo[d]imidazole core structure have been investigated for their potential to act as:
-
Topoisomerase I Inhibitors: Certain benzimidazole derivatives have been shown to inhibit human topoisomerase I, an enzyme crucial for DNA replication and transcription in cancer cells.[1][2]
-
Fatty Acid Synthase (FASN) Inhibitors: FASN is overexpressed in many cancer types and is associated with tumor growth and survival. Novel 1H-benzo[d]imidazole-5-carboxamide derivatives have been developed as FASN inhibitors.[3]
-
Microtubule Targeting Agents: Some derivatives disrupt microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells.
-
Kinase Inhibitors: Hybrid molecules incorporating the benzimidazole scaffold have been explored as multi-kinase inhibitors, targeting key signaling pathways in cancer.[4]
Quantitative Data Summary
The following tables summarize the in vitro anti-cancer activity of various 1H-benzo[d]imidazole derivatives against a panel of human cancer cell lines.
Table 1: Growth Inhibition (GI₅₀) of Benzimidazole Derivatives Targeting Topoisomerase I [1][2]
| Compound | Cell Line | GI₅₀ (µM) |
| 11a | Leukemia (CCRF-CEM) | 0.28 |
| Leukemia (HL-60(TB)) | 0.16 | |
| NSCLC (Hop-92) | 0.20 | |
| Colon (HCT-116) | 0.21 | |
| CNS (SF-295) | 0.20 | |
| 12a | Leukemia (CCRF-CEM) | 0.32 |
| Leukemia (HL-60(TB)) | 0.19 | |
| NSCLC (Hop-92) | 0.25 | |
| Colon (HCT-116) | 0.24 | |
| CNS (SF-295) | 0.22 | |
| 12b | Leukemia (CCRF-CEM) | 0.36 |
| Leukemia (HL-60(TB)) | 0.22 | |
| NSCLC (Hop-92) | 0.29 | |
| Colon (HCT-116) | 0.27 | |
| CNS (SF-295) | 0.25 |
Table 2: IC₅₀ Values of Benzimidazole Derivatives as FASN Inhibitors and Cytotoxic Agents [3]
| Compound | FASN Inhibition IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | Caco-2 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | HEK-293 IC₅₀ (µM) |
| CTL-06 | 2.8 ± 0.12 | 3.1 ± 0.15 | 4.2 ± 0.21 | 5.8 ± 0.29 | > 50 |
| CTL-12 | 1.9 ± 0.09 | 2.5 ± 0.11 | 3.7 ± 0.18 | 4.9 ± 0.24 | > 50 |
Table 3: IC₅₀ Values of a Microtubule Targeting Benzimidazole Derivative (MBIC) [5]
| Compound | Cell Line | IC₅₀ (µM) |
| MBIC | MCF-7 (Breast) | 0.73 ± 0.0 |
| MDA-MB-231 (Breast) | 20.4 ± 0.2 | |
| L-cells (Normal) | 59.6 ± 2.5 |
Signaling Pathways and Mechanisms of Action
Topoisomerase I Inhibition
Certain benzimidazole derivatives function as topoisomerase I inhibitors. By binding to the enzyme-DNA complex, they prevent the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. This DNA damage triggers cell cycle arrest, typically at the G2/M phase, and ultimately induces apoptosis.[1][2]
Caption: Mechanism of action for topoisomerase I-inhibiting benzimidazole derivatives.
FASN Inhibition Pathway
(2-(2-hydroxyphenyl)-1H-benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone derivatives act as inhibitors of Fatty Acid Synthase (FASN). FASN is a key enzyme in the de novo synthesis of fatty acids, which are essential for membrane formation in rapidly dividing cancer cells. Inhibition of FASN leads to a depletion of fatty acids, disrupting membrane integrity and signaling, which in turn induces cell death.[3]
Caption: FASN inhibition pathway by benzimidazole derivatives.
Experimental Protocols
General Synthesis of 1H-benzo[d]imidazole Derivatives
The synthesis of 1H-benzo[d]imidazole derivatives often involves the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid. The following is a general procedure.[1][2][6][7]
Materials:
-
o-phenylenediamine derivative
-
Substituted benzaldehyde
-
Sodium metabisulfite (Na₂S₂O₅)
-
Ethanol
-
Water
Procedure:
-
Dissolve the o-phenylenediamine derivative (1.0 eq) in a mixture of ethanol and water.
-
Add the substituted benzaldehyde (1.5 eq) to the solution.
-
Add sodium metabisulfite (0.5 eq) to the reaction mixture.
-
Reflux the mixture for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitate formed is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Caption: General workflow for the synthesis of 1H-benzo[d]imidazole derivatives.
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Benzimidazole derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multiskan plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treat the cells with various concentrations of the benzimidazole derivatives (typically in a serial dilution) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ or GI₅₀ values using a dose-response curve fitting software.
Human Topoisomerase I DNA Relaxation Assay
This assay measures the ability of a compound to inhibit the activity of human topoisomerase I.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)
-
Benzimidazole derivatives
-
Camptothecin (positive control)
-
Agarose gel
-
Ethidium bromide
-
Gel loading buffer
-
Electrophoresis apparatus
Procedure:
-
Set up reaction mixtures containing the assay buffer, supercoiled DNA, and various concentrations of the test compound or camptothecin.
-
Add human topoisomerase I to initiate the reaction.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding gel loading buffer containing SDS and proteinase K.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the DNA.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control.
Conclusion
Derivatives of 1H-benzo[d]imidazole represent a versatile and promising class of compounds in cancer research. Their ability to target multiple cancer-related pathways, including DNA replication, metabolism, and cell division, makes them attractive candidates for further development. The protocols and data presented in these application notes provide a foundation for researchers to explore the anti-cancer potential of novel benzimidazole derivatives. Future work should focus on optimizing the structure of these compounds to improve their potency, selectivity, and pharmacokinetic properties.
References
- 1. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. oncotarget.com [oncotarget.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Antiviral Activity of (1-methyl-1H-benzo[d]imidazol-5-yl)methanol
For: Researchers, scientists, and drug development professionals.
This document provides a comprehensive set of protocols for the initial in vitro evaluation of the antiviral activity of the compound (1-methyl-1H-benzo[d]imidazol-5-yl)methanol. Benzimidazole derivatives have shown promise as antiviral agents, targeting various stages of the viral replication cycle.[1][2][3][4][5] This application note outlines a systematic approach, beginning with cytotoxicity assessment to ensure that any observed antiviral effect is not due to cell death, followed by primary and secondary assays to determine the compound's efficacy in inhibiting viral replication.
Experimental Workflow Overview
The evaluation of this compound's antiviral potential will follow a multi-step process. The first phase is to determine the compound's toxicity on the host cells. The second phase involves screening for antiviral efficacy using assays that measure the reduction of virus-induced cytopathic effect (CPE) or viral plaque formation. The final phase is to quantify the reduction in viral yield to confirm the compound's inhibitory activity.
Figure 1: Overall experimental workflow for antiviral activity testing.
Phase 1: Cytotoxicity Assessment
It is crucial to determine the concentration range at which this compound is not toxic to the host cells. Apparent antiviral activity can be a result of host cell death, which would halt viral replication.[6] The 50% cytotoxic concentration (CC50) will be determined.
Protocol: Cytotoxicity Assay (MTT Assay)
This protocol determines the CC50 of the test compound.
Materials:
-
Host cell line (e.g., Vero E6 for SARS-CoV-2, A549 for Influenza)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed the 96-well plates with host cells at a density of 1 x 10^4 cells/well and incubate overnight at 37°C with 5% CO2.[7]
-
Prepare serial dilutions of the compound in the complete growth medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated controls (e.g., 0.1% DMSO).[7]
-
Incubate the plates for 48-72 hours at 37°C with 5% CO2.[7]
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the CC50 value using regression analysis.
Data Presentation:
| Compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.25 | 0.08 | 100 |
| 1 | 1.23 | 0.07 | 98.4 |
| 10 | 1.19 | 0.09 | 95.2 |
| 25 | 1.05 | 0.11 | 84.0 |
| 50 | 0.78 | 0.06 | 62.4 |
| 100 | 0.45 | 0.05 | 36.0 |
| 200 | 0.15 | 0.03 | 12.0 |
Phase 2: Antiviral Efficacy Screening
Once the non-toxic concentration range is established, the compound can be screened for its ability to inhibit viral replication. Two common primary assays are the CPE reduction assay and the plaque reduction assay.
Protocol: Plaque Reduction Assay
This assay quantifies the reduction in the number of viral plaques in the presence of the compound.[8][9][10]
Materials:
-
Host cell line
-
Target virus stock with a known titer
-
Infection medium (e.g., DMEM with 2% FBS)
-
This compound stock solution
-
6-well or 12-well cell culture plates
-
Overlay medium (e.g., 1:1 mixture of 2X infection medium and 1.2% agarose)
-
Crystal violet staining solution
Procedure:
-
Seed plates with the host cell line to achieve a confluent monolayer on the day of infection.[9]
-
Prepare serial dilutions of the compound in infection medium at concentrations below the calculated CC50.
-
Remove the growth medium from the cells.
-
Pre-incubate the cells with the compound dilutions for 1-2 hours.
-
Infect the cells with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 100 PFU/well) for 1 hour at 37°C.
-
Remove the inoculum and wash the cells with PBS.
-
Add the overlay medium containing the respective concentrations of the compound to each well.[9]
-
Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-5 days).[9]
-
Fix the cells (e.g., with 10% formalin) and stain with crystal violet to visualize and count the plaques.
-
Calculate the percentage of plaque reduction for each concentration relative to the virus control (no compound).
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Data Presentation:
| Compound Concentration (µM) | Mean Plaque Count | Standard Deviation | % Plaque Reduction |
| 0 (Virus Control) | 102 | 8 | 0 |
| 0.1 | 95 | 7 | 6.9 |
| 1 | 78 | 6 | 23.5 |
| 5 | 55 | 5 | 46.1 |
| 10 | 32 | 4 | 68.6 |
| 25 | 11 | 3 | 89.2 |
| 50 | 2 | 1 | 98.0 |
Phase 3: Confirmation and Selectivity
The selectivity index (SI) is a critical parameter that represents the therapeutic window of the compound. A high SI value is desirable.[6] A virus yield reduction assay is then performed to confirm the findings from the primary screen by directly measuring the amount of infectious virus produced.
Selectivity Index (SI) Calculation: SI = CC50 / EC50
An SI value greater than 10 is generally considered promising for further development.
Protocol: Virus Yield Reduction Assay
This assay measures the amount of new infectious virus particles produced in the presence of the compound.[8][10][11]
Materials:
-
Host cell line
-
Target virus stock
-
Infection medium
-
This compound stock solution
-
24-well or 96-well plates
Procedure:
-
Seed plates with host cells and allow them to form a monolayer.
-
Infect the cells with the target virus at a high MOI (e.g., 1-5) to ensure all cells are infected.
-
After the virus adsorption period, wash the cells and add infection medium containing serial dilutions of the compound.
-
Incubate for a full replication cycle (e.g., 24-48 hours).
-
Harvest the cell culture supernatant (and/or cell lysate).
-
Determine the titer of the progeny virus in the harvested samples using a plaque assay or TCID50 assay.[10][11]
-
Alternatively, quantify viral RNA in the supernatant using quantitative real-time PCR (qRT-PCR).[10][12][13][14]
-
Calculate the reduction in viral yield for each compound concentration compared to the virus control.
References
- 1. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. fda.gov [fda.gov]
- 7. benchchem.com [benchchem.com]
- 8. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 9. benchchem.com [benchchem.com]
- 10. ibtbioservices.com [ibtbioservices.com]
- 11. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. m.youtube.com [m.youtube.com]
- 13. gene-quantification.com [gene-quantification.com]
- 14. A Simplified Quantitative Real-Time PCR Assay for Monitoring SARS-CoV-2 Growth in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (1-methyl-1H-benzo[d]imidazol-5-yl)methanol in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential applications of (1-methyl-1H-benzo[d]imidazol-5-yl)methanol and its derivatives in drug discovery, based on published data for structurally related compounds. Detailed protocols for relevant biological assays are also provided to facilitate further research.
Introduction
This compound belongs to the benzimidazole class of heterocyclic compounds. Benzimidazoles are a prominent scaffold in medicinal chemistry, known to exhibit a wide range of pharmacological activities, including antiviral, anticancer, antimicrobial, and antihypertensive effects. The biological activity of benzimidazole derivatives is significantly influenced by the nature and position of substituents on the benzimidazole ring system. While specific data on this compound is limited in publicly available literature, research on closely related analogs suggests its potential as a valuable starting point for the development of novel therapeutic agents.
Potential Therapeutic Applications
Based on studies of structurally similar compounds, this compound could be investigated for the following applications:
-
Antiviral Activity: Derivatives of 1-methyl-1H-benzimidazol-5-ol have demonstrated potent inhibitory activity against the Hepatitis B virus (HBV)[1]. This suggests that this compound could serve as a scaffold for the development of new anti-HBV agents.
-
Anticancer Activity: The benzimidazole core is a common feature in many anticancer agents[2][3][4][5]. Various derivatives have shown cytotoxicity against a range of cancer cell lines. The potential anticancer effects of this compound could be explored.
-
Antimicrobial Activity: Benzimidazole derivatives have been reported to possess antibacterial and antifungal properties[6][7]. Therefore, this compound could be a candidate for the development of new antimicrobial drugs.
Data Presentation: Biological Activities of Related Benzimidazole Derivatives
The following tables summarize quantitative data for structurally related benzimidazole compounds to provide a reference for potential activity.
Table 1: Anti-Hepatitis B Virus (HBV) Activity of 1-methyl-1H-benzimidazol-5-ol Derivatives [1]
| Compound | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/IC₅₀) |
| 13b | 7.8 | >102 | 13.0 |
| Lamivudine | 10.5 | >1000 | >95.2 |
Note: IC₅₀ represents the half-maximal inhibitory concentration against HBV replication in HepG2.2.15 cells. CC₅₀ is the half-maximal cytotoxic concentration in the same cell line. Compound 13b is a derivative of 1-methyl-1H-benzimidazol-5-ol.
Table 2: Cytotoxic and Antioxidant Activities of Benzimidazole Analogs [8]
| Compound | Cytotoxic Activity LC₅₀ (µg/mL) | Antioxidant Activity IC₅₀ (µg/mL) |
| 2-methyl-1H-benzimidazole | 0.42 | 144.84 |
| 1H-benzimidazol-2-yl-methanol | >10 | 400.42 |
| Vincristine Sulphate (Standard) | 0.544 | - |
| Butylated Hydroxytoluene (BHT) (Standard) | - | 51.56 |
Note: LC₅₀ was determined using the brine shrimp lethality assay. IC₅₀ for antioxidant activity was determined by DPPH free radical scavenging assay.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the biological activity of this compound.
Protocol 1: Anti-Hepatitis B Virus (HBV) Activity Assay
This protocol is based on the methodology used for evaluating the anti-HBV activity of 1-methyl-1H-benzimidazol-5-ol derivatives[1].
1. Cell Culture:
- Culture HepG2.2.15 cells (a human hepatoblastoma cell line that constitutively expresses HBV) in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and 380 µg/mL G418.
- Maintain the cells at 37°C in a humidified atmosphere with 5% CO₂.
2. Cytotoxicity Assay (MTT Assay):
- Seed HepG2.2.15 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
- Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).
- Incubate the plates for 72 hours.
- Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
- Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
- Measure the absorbance at 490 nm using a microplate reader.
- Calculate the 50% cytotoxic concentration (CC₅₀).
3. HBV Replication Assay (ELISA):
- Seed HepG2.2.15 cells in a 96-well plate and treat with non-toxic concentrations of the test compound.
- After 3 and 6 days of incubation, collect the cell culture supernatants.
- Quantify the levels of HBsAg and HBeAg in the supernatants using commercially available ELISA kits, according to the manufacturer's instructions.
- Calculate the 50% inhibitory concentration (IC₅₀) for HBV replication.
4. Selectivity Index (SI) Calculation:
- Calculate the SI using the formula: SI = CC₅₀ / IC₅₀.
Protocol 2: Anticancer Activity (MTT Assay)[2][4]
1. Cell Seeding:
- Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).
3. Incubation:
- Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
4. MTT Addition:
- Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
5. Formazan Solubilization:
- Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
6. Absorbance Measurement:
- Measure the absorbance at a wavelength between 540 and 570 nm using a microplate reader.
7. Data Analysis:
- Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 3: Antibacterial Screening (Disc Diffusion Method)[9]
1. Preparation of Inoculum:
- Prepare a suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline, adjusted to a turbidity equivalent to a 0.5 McFarland standard.
2. Agar Plate Inoculation:
- Prepare Nutrient Agar plates.
- Evenly spread the bacterial inoculum over the surface of the agar plates using a sterile cotton swab.
3. Disc Application:
- Prepare sterile paper discs (6 mm in diameter).
- Impregnate the discs with a known concentration of this compound dissolved in a suitable solvent (e.g., DMSO).
- Place the impregnated discs on the surface of the inoculated agar plates.
- Use a disc with the solvent alone as a negative control and a disc with a standard antibiotic (e.g., Ciprofloxacin) as a positive control.
4. Incubation:
- Incubate the plates at 37°C for 18-24 hours.
5. Measurement of Inhibition Zone:
- Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.
Mandatory Visualizations
Caption: Workflow for Anti-HBV Activity Evaluation.
Caption: Hypothesized Signaling Pathway Inhibition.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of antiviral and anticancer research. The provided protocols offer a starting point for the biological evaluation of this compound and its derivatives. Further investigation into its mechanism of action and structure-activity relationships is warranted to unlock its full therapeutic potential.
References
- 1. Synthesis and biological evaluation of 1H-benzimidazol-5-ols as potent HBV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. BENZIMIDAZOLE MOLECULE AS NEW ANTICANCER AGENT; DESIGN, SYNTHESIS AND ADMET PREDICTION | Journal of the Chilean Chemical Society [jcchems.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. banglajol.info [banglajol.info]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (1-methyl-1H-benzo[d]imidazol-5-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (1-methyl-1H-benzo[d]imidazol-5-yl)methanol synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The synthesis of this compound typically involves a two-stage process:
-
Formation of the 1-methyl-1H-benzo[d]imidazole-5-carboxylic acid or its ester derivative. A common method is the condensation of a substituted o-phenylenediamine with a suitable carboxylic acid or aldehyde, often through a one-pot reductive cyclization of a nitro-aniline precursor.[1][2]
-
Reduction of the carboxylic acid or ester functionality at the 5-position to a primary alcohol. This is typically achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[3]
Q2: My overall yield is consistently low. What are the primary factors I should investigate?
A2: Low yields in benzimidazole synthesis can arise from several factors. Key areas to troubleshoot include:
-
Reaction Conditions: Suboptimal temperature, reaction time, or solvent can significantly impact the yield. Some reactions that perform poorly at room temperature show significant improvement with heating.[4] Microwave-assisted synthesis has also been shown to decrease reaction times and boost yields.[5]
-
Starting Material Purity: Impurities in the o-phenylenediamine derivative or the aldehyde/carboxylic acid can lead to side reactions and the formation of colored byproducts, ultimately reducing the yield of the desired product.[4][6]
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Catalyst Choice and Loading: The type and amount of catalyst are crucial. Many syntheses show a significant drop in yield without a catalyst or with a suboptimal catalyst concentration.[4]
Q3: I am observing the formation of significant side products. How can I improve the selectivity for this compound?
A3: The formation of multiple products is a common challenge in benzimidazole synthesis.[6] To enhance selectivity:
-
Control Stoichiometry: Carefully controlling the molar ratio of the reactants is critical. For instance, to favor the formation of a 2-substituted benzimidazole, a 1:1 ratio or a slight excess of the o-phenylenediamine to the aldehyde is often recommended.[6]
-
Choice of Solvent: The solvent can influence the reaction pathway. For example, non-polar solvents may favor the formation of the desired 2-substituted product, while polar protic solvents might lead to other isomers.[6]
-
Reaction Conditions: Adjusting the reaction temperature can favor the desired kinetic or thermodynamic product. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of sensitive starting materials like o-phenylenediamine.[6]
Q4: I am having difficulty purifying the final product. What purification strategies are recommended?
A4: Purification challenges often arise due to the similar polarities of the desired product and any side products.[6]
-
Column Chromatography: This is a standard method for purification. If the product is basic and shows streaking on a silica gel column, adding a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent can improve separation.[7]
-
Recrystallization: If a suitable solvent system can be identified, recrystallization is an effective method for obtaining a highly pure product.
-
Salt Formation: For easier handling and potentially improved crystallinity, the final alcohol product can be converted to its hydrochloride salt. This is typically done by dissolving the purified product in a suitable solvent and adding a solution of HCl.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in the benzimidazole formation step | Impure starting materials. | Purify starting materials (e.g., o-phenylenediamine derivative) before use.[6] |
| Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[6] | |
| Inefficient catalyst or incorrect catalyst loading. | Screen different catalysts and optimize the catalyst concentration.[6][8] | |
| Incorrect solvent or temperature. | Perform a solvent screen and optimize the reaction temperature.[4][8] | |
| Formation of multiple products/side products | Formation of 1,2-disubstituted benzimidazoles. | Use a 1:1 or slight excess of the o-phenylenediamine to the aldehyde.[6] |
| Oxidation of o-phenylenediamine starting material. | Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[6] | |
| Incomplete reduction of the ester/carboxylic acid | Inactive reducing agent. | Use a fresh bottle of the reducing agent (e.g., LiAlH₄). |
| Insufficient amount of reducing agent. | Ensure an adequate molar excess of the reducing agent is used. | |
| Unsuitable solvent. | Ensure the solvent is anhydrous, especially when using moisture-sensitive reagents like LiAlH₄. | |
| Difficulty in product purification | Similar polarity of product and impurities. | For column chromatography, try different eluent systems or add a modifier like triethylamine for basic compounds.[7] |
| Product is an oil and difficult to handle. | Consider converting the final product to a solid salt (e.g., hydrochloride) for easier handling and purification.[7] |
Experimental Protocols
Protocol 1: Synthesis of Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate
This protocol is a representative method for forming the benzimidazole core with an ester at the 5-position.
Materials:
-
Ethyl 4-(methylamino)-3-nitrobenzoate
-
Appropriate aldehyde (e.g., formaldehyde or a precursor)
-
Sodium dithionite (Na₂S₂O₄)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In a round-bottom flask, dissolve ethyl 4-(methylamino)-3-nitrobenzoate and the aldehyde in DMSO.
-
Add sodium dithionite portion-wise to the stirred solution. An excess of sodium dithionite is typically required.[2]
-
Heat the reaction mixture, for example, at 90°C, and monitor the progress by TLC.[2]
-
Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Collect the precipitated solid by filtration, wash with water, and dry to afford the crude ester product.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Reduction of Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate to this compound
This protocol describes the reduction of the ester to the desired primary alcohol.
Materials:
-
Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O)
Procedure:
-
Suspend methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the mixture to 0°C in an ice bath.
-
Carefully add LiAlH₄ in small portions to the stirred suspension.
-
After the addition is complete, continue stirring the reaction mixture at 0°C and then allow it to warm to room temperature. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture back to 0°C and cautiously quench the excess LiAlH₄ by the slow, portion-wise addition of solid sodium sulfate decahydrate.[3]
-
Stir the resulting slurry vigorously. Additional THF may be needed to maintain a stirrable consistency.[3]
-
Filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by column chromatography or recrystallization.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for benzimidazole synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction Derivative via Heterocyclization Reaction - MedCrave online [medcraveonline.com]
- 3. (1-METHYL-1H-IMIDAZOL-5-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Solubility Issues with (1-methyl-1H-benzo[d]imidazol-5-yl)methanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with (1-methyl-1H-benzo[d]imidazol-5-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility properties of this compound?
Q2: Why is my compound precipitating out of solution during my in vitro assay?
A2: Precipitation of a poorly soluble compound like this compound during an assay can occur for several reasons. A common cause is the limited solubility of the compound in the aqueous assay buffer, even if it was initially dissolved in an organic solvent like DMSO. When the DMSO stock is diluted into the aqueous buffer, the final concentration of the compound may exceed its thermodynamic solubility limit in that mixed solvent system, leading to precipitation.
Q3: What are the common strategies to improve the solubility of poorly water-soluble compounds?
A3: A variety of techniques can be employed to enhance the solubility of poorly water-soluble drugs. These can be broadly categorized into physical and chemical modifications.[1]
-
Physical Modifications: These include methods like particle size reduction (micronization and nanosuspension), modification of the crystal habit (polymorphs, amorphous forms), and creating solid dispersions in carriers.[1]
-
Chemical Modifications: These approaches involve changing the pH, using buffers, forming salts, or creating inclusion complexes with cyclodextrins.[1]
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Use of Excipients: Co-solvents, surfactants, and other solubilizing agents can be used to increase solubility.
Q4: Can pH adjustment be used to improve the solubility of this compound?
A4: Yes, pH modification can be an effective strategy for compounds with ionizable groups. The benzimidazole core is weakly basic and can be protonated at acidic pH. By lowering the pH of the solvent, you can increase the ionization of the molecule, which generally leads to higher aqueous solubility. However, the stability of the compound at different pH values should be assessed to avoid degradation.
Q5: How do co-solvents work to increase solubility?
A5: Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of nonpolar or poorly water-soluble compounds. They work by reducing the polarity of the solvent system, making it more favorable for the solute to dissolve. Common co-solvents used in research settings include DMSO, ethanol, and polyethylene glycols (PEGs).
Troubleshooting Guides
Issue: Compound Precipitation in Aqueous Buffer
Initial Assessment:
-
Visual Inspection: Observe the solution for any visible precipitate (cloudiness, solid particles).
-
Concentration Check: Ensure the final concentration of the compound in the assay does not exceed its known solubility limit in the final solvent composition.
-
DMSO Concentration: Keep the final concentration of DMSO in the aqueous buffer as low as possible (typically <1%, ideally <0.1%) to minimize its effect on the biological system and to avoid precipitation upon dilution.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Reduce Final Compound Concentration | The simplest approach is to lower the concentration of the compound to a level below its solubility limit in the final assay buffer. |
| 2 | Optimize Co-solvent System | Experiment with different water-miscible organic co-solvents (e.g., ethanol, PEG 400) in addition to or as an alternative to DMSO. |
| 3 | pH Adjustment | For this compound, which has a basic benzimidazole core, lowering the pH of the buffer (e.g., to pH 5-6) can increase its solubility. Ensure the pH is compatible with your experimental system. |
| 4 | Utilize Cyclodextrins | Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble compounds, effectively increasing their aqueous solubility.[1] |
| 5 | Employ Surfactants | Low concentrations of non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) can aid in solubilization by forming micelles that encapsulate the hydrophobic compound. |
Data Presentation
The following table summarizes potential solubility enhancements for a model benzimidazole compound using various techniques. Note: These are representative values and actual results may vary.
| Method | Solvent System | Fold Increase in Solubility (Approx.) |
| Control | Water | 1x |
| pH Adjustment | pH 5.0 Buffer | 5-10x |
| Co-solvency | 10% Ethanol in Water | 10-50x |
| Cyclodextrin | 5% HP-β-CD in Water | 50-200x |
| Surfactant | 0.1% Tween® 80 in Water | 20-100x |
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent System
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Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
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Co-solvent Screening: In separate microcentrifuge tubes, prepare a series of co-solvent mixtures (e.g., 10% ethanol in water, 20% PEG 400 in water).
-
Solubility Determination: Add an excess amount of the solid compound to each co-solvent mixture.
-
Equilibration: Vortex the tubes for 1 minute and then incubate at room temperature for 24 hours with constant agitation to ensure equilibrium is reached.
-
Sample Preparation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Analysis: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method such as HPLC-UV.
Protocol 2: Solubility Enhancement using Cyclodextrin Complexation
-
Cyclodextrin Solution Preparation: Prepare a solution of a suitable cyclodextrin (e.g., 5% w/v Hydroxypropyl-β-cyclodextrin, HP-β-CD) in deionized water.
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Complex Formation: Add an excess amount of solid this compound to the cyclodextrin solution.
-
Equilibration: Stir or shake the mixture at room temperature for 24-48 hours.
-
Sample Preparation: Filter the suspension through a 0.22 µm syringe filter to remove any undissolved compound.
-
Analysis: Determine the concentration of the solubilized compound in the filtrate by HPLC-UV or another appropriate method.
Mandatory Visualizations
Caption: Experimental workflow for addressing compound solubility.
Caption: Potential inhibition of the MAPK/ERK pathway by a benzimidazole derivative.
References
Technical Support Center: (1-methyl-1H-benzo[d]imidazol-5-yl)methanol
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of (1-methyl-1H-benzo[d]imidazol-5-yl)methanol in solution. The information is structured to address common experimental challenges through frequently asked questions and troubleshooting guides.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
A1: this compound should be stored in a tightly sealed container in a dry, dark place at room temperature to minimize degradation.[1] For long-term storage, an inert atmosphere is recommended.
Q2: What solvents are suitable for dissolving this compound?
A2: Based on information for similar compounds, this compound is expected to be sparingly soluble in DMSO and slightly soluble in methanol.[2] For biological assays, it is common practice to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into an aqueous buffer.[3]
Q3: What are the likely causes of degradation for this compound in solution?
A3: Imidazole-containing compounds can be susceptible to degradation under certain conditions.[3] The primary degradation pathways to consider for this compound are:
-
Oxidation: The benzimidazole ring can be susceptible to oxidation, which may be initiated by exposure to air or light.
-
Hydrolysis: Degradation can occur under strongly acidic or basic conditions.
-
Photodegradation: Exposure to high-intensity light, particularly UV light, can lead to degradation.[4]
Q4: How can I monitor the stability of my this compound solution?
A4: The stability of the solution can be monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] These techniques can separate the parent compound from any degradation products that may form over time.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Solution turns yellow or brown over time. | Oxidation of the benzimidazole ring. | Prepare fresh solutions and use them promptly. Store stock solutions under an inert atmosphere (e.g., nitrogen or argon) and protect them from light.[4] Consider adding an antioxidant if compatible with your experiment. |
| Precipitate forms in the solution. | Poor solubility in the chosen solvent or buffer. Degradation leading to the formation of insoluble products. Change in pH affecting solubility. | Use the hydrochloride salt of the compound, which generally has better aqueous solubility.[3] Prepare stock solutions in a suitable organic solvent like DMSO and dilute into aqueous buffers as needed.[3] Ensure the final concentration is below the solubility limit in the final medium. Buffer the solution to maintain a stable pH.[4] |
| Inconsistent results in biological assays. | Degradation of the compound in the assay medium. Variability in the concentration of the active compound due to precipitation. | Prepare fresh working solutions for each experiment from a frozen stock.[3] Assess the stability of the compound under your specific experimental conditions (e.g., temperature, pH, light exposure). Ensure complete dissolution of the compound before use. |
| Difficulty in purifying the compound by column chromatography (streaking). | The basic nature of the benzimidazole moiety can cause strong interaction with acidic silica gel. | Add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent system to improve the peak shape and recovery.[3] |
Illustrative Stability Data
The following tables provide an example of how to present quantitative stability data for this compound. Please note that this is illustrative data and may not represent actual experimental results.
Table 1: Stability in Different Solvents at Room Temperature (25°C) for 48 hours
| Solvent | Initial Concentration (mg/mL) | % Recovery (Parent Compound) | Appearance |
| DMSO | 10 | >99% | Clear, colorless |
| Methanol | 1 | 98% | Clear, colorless |
| Acetonitrile | 1 | 97% | Clear, colorless |
| Water | 0.1 | 95% | Clear, colorless |
Table 2: Stability in Aqueous Buffer (pH 7.4) at Different Temperatures for 24 hours
| Temperature | % Recovery (Parent Compound) |
| 4°C | >99% |
| 25°C | 98% |
| 37°C | 96% |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[5][6]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol, HPLC grade
-
Water, HPLC grade
-
pH meter
-
HPLC or LC-MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.
-
Keep the mixture at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 0.1 N NaOH.
-
Dilute with the mobile phase to an appropriate concentration for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.
-
Keep the mixture at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 0.1 N HCl.
-
Dilute with the mobile phase to an appropriate concentration for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
Dilute with the mobile phase to an appropriate concentration for analysis.
-
-
Thermal Degradation:
-
Place a sample of the stock solution in an oven at 60°C for 48 hours.
-
Cool the solution to room temperature.
-
Dilute with the mobile phase to an appropriate concentration for analysis.
-
-
Photodegradation:
-
Expose a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Keep a control sample protected from light.
-
Dilute both samples with the mobile phase to an appropriate concentration for analysis.
-
-
Analysis:
-
Analyze all stressed samples and an unstressed control sample using a validated stability-indicating HPLC or LC-MS method.
-
The method should be capable of separating the parent compound from all degradation products.
-
Visualizations
Caption: Workflow for forced degradation stability testing.
Caption: Troubleshooting logic for stability issues.
References
- 1. This compound | 115576-91-5 [sigmaaldrich.com]
- 2. (1-METHYL-1H-IMIDAZOL-5-YL)METHANOL CAS#: 38993-84-9 [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ajrconline.org [ajrconline.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting benzimidazole synthesis side reactions
Welcome to the technical support center for benzimidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Here, you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you navigate the challenges of benzimidazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing benzimidazoles?
A1: The most prevalent methods for synthesizing the benzimidazole core involve the condensation of an o-phenylenediamine with either a carboxylic acid or its derivatives (such as esters and acid chlorides), or an aldehyde.[1][2] The reaction with carboxylic acids is known as the Phillips-Ladenburg reaction, while the reaction with aldehydes is a variation of the Weidenhagen reaction.[1][3]
Q2: I am experiencing a very low yield in my benzimidazole synthesis. What are the common causes and how can I improve it?
A2: Low yields in benzimidazole synthesis can be attributed to several factors. Key areas to investigate include:
-
Reaction Conditions: Temperature, reaction time, and solvent are crucial. Some reactions that show poor yields at room temperature can be significantly improved with heating.[1] Microwave-assisted synthesis has also been shown to dramatically decrease reaction times and increase yields.[1][4]
-
Catalyst Choice and Loading: The type and amount of catalyst are critical for the reaction's success. Many syntheses experience a significant drop in yield without a catalyst or with suboptimal catalyst loading.[1] Common catalysts include Lewis acids (e.g., Er(OTf)₃, ZnCl₂), ammonium salts (e.g., NH₄Cl), and heterogeneous catalysts (e.g., Au/TiO₂, MgO@DFNS).[1] It is essential to optimize the amount of catalyst, as an excess can sometimes lead to a decrease in selectivity and yield.[1]
-
Quality of Starting Materials: The purity of the o-phenylenediamine and the aldehyde or carboxylic acid is important. Impurities can lead to side reactions and the formation of colored byproducts.[1][5]
-
Atmosphere: For reactions that involve oxidative cyclization, the presence of an oxidant or air may be necessary. Conversely, some reactions may require an inert atmosphere to prevent unwanted side reactions.[1]
Q3: I am observing the formation of multiple products and low selectivity. How can I address this?
A3: The formation of multiple products, such as a mix of 2-substituted and 1,2-disubstituted benzimidazoles, is a known challenge, particularly when using aldehydes.[2] To improve selectivity, consider the following:
-
Catalyst Selection: The choice of catalyst is critical. For instance, using Er(OTf)₃ as a catalyst with electron-rich aldehydes can selectively yield 1,2-disubstituted benzimidazoles.[2]
-
Reactant Stoichiometry: Carefully control the molar ratio of your reactants. A slight excess of one reactant may be beneficial in some cases.[1]
-
Reaction Temperature: Adjusting the temperature can favor the desired reaction pathway. An intermediate imine might be the major product at a lower temperature, while the desired benzimidazole forms at a higher temperature.[1]
Q4: How do I choose the appropriate solvent for my benzimidazole synthesis?
A4: Solvent selection can significantly impact the reaction's success. Polar solvents like methanol and ethanol have been shown to produce high yields in certain catalytic systems.[2] A solvent screen is often a good starting point for optimization.[2] The choice of solvent can also influence the reaction mechanism and the type of byproducts formed.
Q5: My product is difficult to purify. What are some common purification challenges and solutions?
A5: Purification difficulties often arise from the formation of byproducts with similar polarity to the desired product or from residual catalyst.[2]
-
Catalyst Removal: Using a heterogeneous or recyclable catalyst (e.g., supported nanoparticles, MgO@DFNS) can simplify purification, as the catalyst can be easily filtered off.[2][6]
-
Colored Impurities: The use of o-phenylenediamine dihydrochloride can sometimes reduce the formation of colored impurities.[2] If colored impurities are present, treatment with decolorizing carbon during recrystallization can be effective.[7]
-
Chromatography and Recrystallization: Standard purification techniques like column chromatography and recrystallization are commonly used.[8][9] For recrystallization, selecting a suitable solvent is crucial.[1]
Troubleshooting Guide
This table summarizes common problems, their potential causes, and suggested solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Impure starting materials. | Purify starting materials before the reaction (e.g., recrystallization, distillation).[1][5] |
| Suboptimal reaction conditions (temperature, time, solvent). | Optimize reaction conditions. Consider microwave-assisted synthesis for faster reactions and potentially higher yields.[1][4] | |
| Incorrect catalyst choice or loading. | Screen different catalysts and optimize the catalyst loading.[1][2] | |
| Formation of Multiple Products / Low Selectivity | Reaction temperature is too high or too low. | Adjust the temperature to favor the desired product.[1] |
| Incorrect choice of catalyst. | Select a catalyst known to promote the desired selectivity.[2] | |
| Inappropriate reactant stoichiometry. | Optimize the molar ratio of the reactants.[1] | |
| Product Purification Difficulties | Product is difficult to separate from the catalyst. | Use a heterogeneous or recyclable catalyst for easy removal.[2] |
| Formation of colored impurities. | Use o-phenylenediamine dihydrochloride.[2] Treat with decolorizing carbon during recrystallization.[7] | |
| Similar polarity of product and byproducts. | Optimize chromatographic conditions or explore different recrystallization solvents. | |
| N-Alkylation Side Reactions | Use of alkylating agents during or after synthesis. | Carefully control the reaction conditions to avoid N-alkylation if it is not the desired outcome. If N-alkylation is intended, specific protocols should be followed.[10][11] |
| Reaction with solvent (e.g., alcohols under certain conditions). | Choose an inert solvent if N-alkylation is not desired. |
Experimental Protocols
1. General Procedure for Benzimidazole Synthesis using Ammonium Chloride Catalyst [1][2]
-
Materials: o-phenylenediamine (1 mmol), corresponding aldehyde (1 mmol), NH₄Cl (4 mmol), CHCl₃ (5 ml).
-
Procedure:
-
To a stirred solution of o-phenylenediamine in CHCl₃, add NH₄Cl.
-
Add the corresponding aldehyde to the mixture.
-
Continue stirring the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, pour the mixture into crushed ice and let it stand for a few minutes.
-
Filter the separated solid product.
-
Wash the solid with water and then dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure benzimidazole derivative.
-
2. Microwave-Assisted Synthesis of Benzimidazoles [1][4]
-
Materials: N-substituted-o-phenylenediamine (1 mmol), an aldehyde (1 mmol), Er(OTf)₃ (1 mol%).
-
Procedure:
-
In a microwave reactor vessel, mix the N-substituted-o-phenylenediamine, aldehyde, and Er(OTf)₃.
-
Conduct the reaction under solvent-free conditions in a microwave oven at 60 °C for 5–10 minutes.
-
After completion, add water to the reaction mixture.
-
Extract the product with ethyl acetate.
-
Dry the organic layer, filter, and concentrate to obtain the product.
-
Visual Guides
Logical Workflow for Troubleshooting Benzimidazole Synthesis
Caption: A logical workflow for troubleshooting common issues in benzimidazole synthesis.
General Reaction Pathway for Benzimidazole Synthesis
Caption: A simplified diagram illustrating the general reaction pathway for benzimidazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. EP1498416A1 - A process for the optical purification of benzimidazole derivatives - Google Patents [patents.google.com]
- 9. Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Polar Benzimidazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of polar benzimidazoles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide direct answers and actionable solutions to specific issues you may face during your experiments.
Chromatography Issues
Question: My polar benzimidazole shows poor mobility on a silica gel TLC plate, even with highly polar solvents like 100% ethyl acetate. What should I do?
Answer: This is a common challenge with polar benzimidazoles due to their strong interaction with the polar silica stationary phase. Here are several strategies to improve mobility:
-
Increase Solvent Polarity: A single solvent may not be sufficient. Try a more polar solvent system, such as a mixture of dichloromethane (DCM) or chloroform with methanol (MeOH). Start with a small percentage of methanol and gradually increase it.
-
Add a Basic Modifier: Benzimidazoles are basic compounds and can interact strongly with the acidic silanol groups on the silica surface, leading to poor mobility and tailing. Adding a small amount of a basic modifier like triethylamine (Et3N) or ammonium hydroxide (NH4OH) (typically 0.1-2%) to your eluent can neutralize these acidic sites and improve peak shape and mobility.[1]
-
Switch to a Different Stationary Phase:
-
Alumina: Neutral or basic alumina can be a good alternative to silica gel for basic compounds, as it has fewer acidic sites.
-
Reversed-Phase (C18): In reversed-phase chromatography, the stationary phase is non-polar, and a polar mobile phase is used. Polar compounds will elute earlier. This is a powerful technique for purifying polar molecules.[2][3]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of very polar compounds that show little to no retention on reversed-phase columns.[4][5][6][7] It uses a polar stationary phase (like silica or a bonded polar phase) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of aqueous buffer.[4][6]
-
Question: I am observing significant peak tailing for my benzimidazole derivative during HPLC analysis. What is the cause and how can I resolve it?
Answer: Peak tailing for basic compounds like benzimidazoles in HPLC is often caused by secondary interactions with residual silanol groups on the silica-based stationary phase.[8][9][10][11] Here’s how to troubleshoot this issue:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3) protonates the silanol groups, reducing their ability to interact with the basic benzimidazole.[8][10]
-
Use an End-Capped Column: Modern HPLC columns are often "end-capped," meaning the residual silanol groups are chemically deactivated. Using a high-quality, well-end-capped C18 column can significantly reduce tailing.[11]
-
Add a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites, preventing them from interacting with your compound.[1]
-
Increase Buffer Strength: A higher buffer concentration (e.g., 25-50 mM) can help to maintain a consistent pH at the column surface and mask silanol interactions.
-
Consider a Different Stationary Phase:
Question: My purified benzimidazole appears to be degrading on the silica gel column. How can I prevent this?
Answer: The acidic nature of silica gel can cause the degradation of sensitive compounds. To mitigate this:
-
Deactivate the Silica Gel: You can neutralize the silica gel by washing it with a solvent system containing a small amount of a base like triethylamine before packing your column.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a reversed-phase material (C18).
-
Minimize Residence Time: Use flash chromatography with a higher flow rate to reduce the time your compound spends in contact with the stationary phase.
Crystallization Issues
Question: My polar benzimidazole "oils out" instead of crystallizing. What should I do?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is too concentrated or cooled too quickly.
-
Slow Down the Cooling Process: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil.
-
Use a More Dilute Solution: The concentration of your compound in the hot solvent may be too high. Add a little more hot solvent to the mixture to ensure it is not supersaturated at the boiling point.
-
Change the Solvent System:
-
Try a solvent with a lower boiling point.
-
Use a solvent pair. Dissolve your compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent to redissolve the solid and allow it to cool slowly. Common solvent pairs include ethanol/water, methanol/water, and hexane/ethyl acetate.[12]
-
Question: The recrystallized product is still impure. What are the next steps?
Answer: A single recrystallization may not be sufficient to remove all impurities, especially if they have similar solubility profiles to your product.
-
Perform a Second Recrystallization: A second recrystallization from the same or a different solvent system can significantly improve purity.
-
Use Decolorizing Carbon: If your product is colored due to impurities, add a small amount of activated charcoal to the hot solution, swirl for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities.
-
Pre-purify by another method: If impurities are still present, consider a preliminary purification step like column chromatography before the final recrystallization.
Data Presentation
The following table summarizes typical quantitative data for the purification of benzimidazole derivatives using HPLC. Note that optimal conditions are highly dependent on the specific structure of the benzimidazole.
| Parameter | Typical Value/Range | Notes |
| HPLC Purity | >95% | Purity is typically determined by the peak area percentage. |
| HPLC Retention Time (tR) | Analyte-specific | Highly dependent on the compound's polarity, column, and mobile phase. |
| HPLC Linearity (r²) | >0.999 | Important for quantitative analysis methods. |
| Recovery from Extraction | 75-102% | Varies based on the extraction method and the matrix. |
| Mobile Phase pH (RP-HPLC) | 2.5 - 4.5 | A lower pH is often used to protonate silanols and improve peak shape for basic compounds.[10] |
| Mobile Phase Composition (RP-HPLC) | Acetonitrile/Water or Methanol/Water with buffer | The ratio is adjusted to achieve optimal retention and separation. |
| Mobile Phase Additives | 0.1% Formic Acid or 0.1% TFA | Commonly used as ion-pairing agents and to control pH. |
Experimental Protocols
Protocol 1: Flash Column Chromatography of a Polar Benzimidazole Derivative
This protocol provides a general procedure for the purification of a polar benzimidazole derivative using flash column chromatography on silica gel.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM/MeOH).
-
Spot the solution on a silica gel TLC plate.
-
Develop the TLC plate in various solvent systems (e.g., starting with 95:5 DCM/MeOH and increasing the polarity). Add 0.5-1% triethylamine or ammonium hydroxide to the solvent system if streaking is observed.
-
The ideal solvent system should give a retention factor (Rf) of ~0.3 for the desired compound.
-
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow the solvent to drain, gently tapping the column to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM).
-
Add a small amount of silica gel (2-3 times the weight of the crude product) and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add the powdered sample to the top of the column.
-
-
Elution:
-
Begin eluting with the least polar solvent system determined from the TLC analysis.
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds.
-
Collect fractions and monitor the elution by TLC.
-
-
Product Recovery:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified benzimidazole derivative.
-
Protocol 2: Recrystallization of a Polar Benzimidazole
This protocol outlines a general procedure for the purification of a solid polar benzimidazole derivative by recrystallization.
-
Solvent Selection:
-
Place a small amount of the crude solid in several test tubes.
-
Add a few drops of different potential solvents (e.g., ethanol, methanol, water, ethyl acetate, acetone) or solvent pairs (e.g., ethanol/water).
-
An ideal solvent will dissolve the compound poorly at room temperature but well when heated.[13][14]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Heat the mixture on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add more solvent in small portions until a clear solution is obtained at the boiling point.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Dry the crystals in a vacuum oven or desiccator to a constant weight.
-
Mandatory Visualization
Caption: A general workflow for the purification of polar benzimidazoles.
Caption: Troubleshooting guide for common chromatography issues.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. selekt.biotage.com [selekt.biotage.com]
- 3. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 4. biotage.com [biotage.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 7. biotage.com [biotage.com]
- 8. uhplcs.com [uhplcs.com]
- 9. waters.com [waters.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. chromtech.com [chromtech.com]
- 12. reddit.com [reddit.com]
- 13. quora.com [quora.com]
- 14. quora.com [quora.com]
Preventing degradation of (1-methyl-1H-benzo[d]imidazol-5-yl)methanol during experiments
Disclaimer: Specific experimental data on the degradation pathways of (1-methyl-1H-benzo[d]imidazol-5-yl)methanol is limited in publicly available literature. This guide provides recommendations based on the known properties of structurally similar benzimidazole derivatives and established methodologies for stability testing.
Frequently Asked Questions (FAQs)
Q1: How should I store solid this compound to ensure its stability?
A1: To ensure long-term stability, the solid compound should be stored in a tightly sealed container, protected from light and moisture, in a cool and dry place.[1] For extended storage, temperatures of -20°C are advisable.[1] The supplier recommends storing it sealed in a dry, room temperature environment.
Q2: What are the recommended storage conditions for solutions of this compound?
A2: Solutions are more susceptible to degradation than the solid material. It is highly recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store solutions at -20°C or -80°C and protect them from light.[1] Avoid repeated freeze-thaw cycles.
Q3: What are the initial signs of degradation I should look for?
A3: Visual indicators of degradation can include a change in color or the appearance of solid particulates in a solution. Inconsistent or lower-than-expected activity in biological or chemical assays can also be a sign of compound degradation. Analytically, the appearance of new, unexpected peaks in your HPLC chromatogram is a strong indicator of degradation.
Q4: Is this compound sensitive to particular experimental conditions?
A4: Yes, benzimidazole derivatives are generally sensitive to harsh acidic or basic conditions, prolonged exposure to high temperatures, and light.[1] Oxidizing agents can also lead to degradation.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments, potentially indicating degradation of this compound.
| Observed Issue | Potential Cause Related to Degradation | Recommended Action |
| Inconsistent or poor results in assays | The compound may have degraded in solution, leading to a lower effective concentration. | Prepare a fresh solution of the compound from the solid stock immediately before use. Verify the purity of the solid stock if the issue persists. |
| Appearance of unexpected peaks in HPLC analysis | The compound is degrading under the experimental or storage conditions. | Review the storage conditions of your sample. Was it exposed to light, elevated temperatures, or non-neutral pH? Perform a forced degradation study (see protocol below) to identify potential degradation products under specific stress conditions. |
| Decrease in the main compound peak area over time with no corresponding new peaks | Degradation products may not be UV-active at the detection wavelength. The compound may be adsorbing to the container surface. | Try analyzing your samples at a lower wavelength (e.g., 210 nm). Use silanized glass or polypropylene tubes to minimize adsorption. |
| Precipitation of material from solution | The compound may be unstable in the chosen solvent, leading to degradation and precipitation of less soluble products. | Visually inspect samples for any solid material. Re-evaluate the choice of solvent and consider solubility at different temperatures. |
Experimental Protocols
Protocol: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and establish the intrinsic stability of this compound. This involves intentionally subjecting the compound to stress conditions.[2][3][4][5]
Objective: To determine the degradation pathways and develop a stability-indicating analytical method.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions: Expose the stock solution to the following conditions in parallel. A control sample, protected from stress conditions, should be analyzed at each time point. The goal is to achieve 5-20% degradation.[5]
| Stress Condition | Procedure |
| Acid Hydrolysis | Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 8 hours. At various time points (e.g., 0, 2, 4, 8 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute for HPLC analysis. |
| Base Hydrolysis | Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 8 hours. At various time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis. |
| Oxidative Degradation | Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for 24 hours. At various time points, withdraw an aliquot and dilute for HPLC analysis. |
| Thermal Degradation | Store both the solid compound and a solution of the compound at 80°C for 48 hours. Analyze samples at different time points. |
| Photolytic Degradation | Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines. A control sample should be kept in the dark. |
-
Analysis: Analyze the stressed samples using a suitable HPLC method. A reversed-phase C18 column with a gradient elution of a buffered aqueous solution and an organic solvent (e.g., acetonitrile or methanol) is a common starting point. UV detection should be employed, and a photodiode array (PDA) detector is recommended to assess peak purity.
Visualizations
Caption: Troubleshooting workflow for identifying degradation.
Caption: Forced degradation experimental workflow.
Caption: Hypothetical degradation pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. biomedres.us [biomedres.us]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: (1-methyl-1H-benzo[d]imidazol-5-yl)methanol and Cell Viability Assays
Welcome to the technical support center for researchers utilizing (1-methyl-1H-benzo[d]imidazol-5-yl)methanol in cell viability assays. This resource provides troubleshooting guidance and frequently asked questions to assist you in obtaining accurate and reproducible results during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a small molecule belonging to the benzimidazole class of compounds.[1] Benzimidazoles are a heterocyclic aromatic organic compound, consisting of the fusion of benzene and imidazole. Derivatives of this class have been investigated for a variety of therapeutic areas, including as anticancer agents.[2][3][4]
Q2: What are the key chemical properties of this compound?
Understanding the chemical properties of a compound is crucial for its proper handling and use in biological assays.
| Property | Value | Reference |
| CAS Number | 115576-91-5 | |
| Molecular Formula | C9H10N2O | |
| Molecular Weight | 162.19 g/mol | [1] |
| Physical Form | Solid | |
| Purity | Typically ~96% | |
| Storage | Sealed in a dry environment at room temperature. |
Q3: Can this compound interfere with common cell viability assays?
Yes, like many small molecules, there is a potential for interference. Benzimidazole derivatives, in general, have been reported to exhibit biological activities that could affect assay readouts.[2][3] Potential interferences can include:
-
Direct reduction of assay reagents: The compound may chemically reduce tetrazolium salts (e.g., MTT, XTT) or resazurin, leading to a false-positive signal for cell viability.
-
Light absorbance or fluorescence: The compound might absorb light at the same wavelength used for absorbance-based assays or be autofluorescent, interfering with fluorescence-based readouts.[5]
-
Alteration of cellular metabolism: The compound could impact mitochondrial function or other metabolic pathways, which are the basis for many viability assays, without directly causing cell death.[6]
It is crucial to include proper controls to test for these potential interferences.
Troubleshooting Guide
This guide addresses common issues encountered when assessing the effect of this compound on cell viability.
Issue 1: High background signal in wells with compound alone (no cells).
-
Possible Cause: The compound may be directly reducing the assay reagent (e.g., MTT, XTT, resazurin) or it may be colored and absorbing light at the readout wavelength.
-
Troubleshooting Steps:
-
Compound-only control: Set up wells containing only cell culture medium and the compound at various concentrations. Add the viability assay reagent and measure the signal.
-
Spectrophotometric scan: Perform a wavelength scan of the compound in the assay medium to check for intrinsic absorbance at the measurement wavelength.
-
Alternative assay: If direct reactivity is confirmed, consider switching to a different viability assay that relies on a different detection principle (e.g., an ATP-based assay like CellTiter-Glo® or a protease-based assay).
-
Issue 2: Inconsistent results or high variability between replicate wells.
-
Possible Cause:
-
Troubleshooting Steps:
-
Solubility check: Visually inspect the wells with the highest concentrations of the compound under a microscope for any signs of precipitation. If precipitation is observed, consider lowering the maximum concentration or using a different solvent.
-
Cell seeding consistency: Ensure a homogenous single-cell suspension before seeding. After seeding, allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to promote even cell distribution.
-
Plate layout: Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or water to maintain humidity.[5]
-
Pipetting technique: Use calibrated pipettes and ensure consistent pipetting technique across all wells.
-
Issue 3: Unexpected increase in cell viability at certain concentrations.
-
Possible Cause:
-
The compound may be a mitogen at low concentrations.
-
The compound could be interfering with the assay chemistry, leading to an artificially high signal (see Issue 1).
-
The compound may be acting as an antioxidant, which can sometimes enhance the reduction of tetrazolium dyes.
-
-
Troubleshooting Steps:
-
Confirm with a secondary assay: Use a different viability assay with an alternative mechanism (e.g., measure ATP levels or use a dye exclusion method like trypan blue) to confirm the observed effect.
-
Cell proliferation assay: Perform a direct measure of cell proliferation, such as a BrdU incorporation assay or cell counting over time, to determine if the compound is truly increasing cell numbers.
-
Review compound-only controls: Re-examine the data from your compound-only controls to rule out assay interference.
-
Experimental Protocols
Below are detailed methodologies for common cell viability assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound and appropriate controls (vehicle control, positive control for cytotoxicity). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
XTT Reagent Preparation: Prepare the XTT working solution by mixing the XTT stock solution with the activation reagent (phenazine methosulfate - PMS) according to the manufacturer's instructions.
-
XTT Addition: Add the XTT working solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
Hypothetical Data Presentation
The following table illustrates how to present data from a cell viability experiment with this compound.
| Concentration (µM) | % Cell Viability (MTT Assay) | % Cell Viability (ATP-based Assay) | Compound-only Control (Absorbance at 570 nm) |
| 0 (Vehicle) | 100 ± 5.2 | 100 ± 4.8 | 0.05 ± 0.01 |
| 1 | 98 ± 6.1 | 99 ± 5.5 | 0.06 ± 0.01 |
| 10 | 85 ± 7.3 | 82 ± 6.9 | 0.08 ± 0.02 |
| 50 | 52 ± 4.9 | 48 ± 5.1 | 0.15 ± 0.03 |
| 100 | 25 ± 3.8 | 21 ± 4.2 | 0.25 ± 0.04 |
Data are presented as mean ± standard deviation.
Visualizations
Experimental Workflow
Caption: General workflow for a cell viability assay.
Troubleshooting Logic
Caption: Troubleshooting decision tree for cell viability assays.
References
- 1. (1-methyl-1H-benzo[d]imidazol-6-yl)methanol | C9H10N2O | CID 22926713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. eastjmed.org [eastjmed.org]
- 3. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Improving the selectivity of (1-methyl-1H-benzo[d]imidazol-5-yl)methanol
Welcome to the technical support center for (1-methyl-1H-benzo[d]imidazol-5-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental validation and optimization of this compound, particularly concerning its selectivity as a potential kinase inhibitor.
Troubleshooting Guides
This section provides solutions to specific issues you might encounter during your research.
Question: My kinase profiling results show that this compound inhibits multiple kinases with similar potency. How can I improve its selectivity?
Answer: Broad kinase activity is a common challenge with ATP-competitive inhibitors due to the highly conserved nature of the ATP-binding pocket across the kinome.[1][2] Here are several strategies to enhance selectivity:
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the structure of the compound to identify key functional groups contributing to its affinity for the on-target and off-target kinases. Consider substitutions on the benzimidazole core, the methyl group, or the methanol moiety.
-
Exploit Subtle Differences in the ATP-Binding Site:
-
Gatekeeper Residue: Target kinases with unique gatekeeper residues. Introducing bulky substituents on your compound can create steric hindrance with kinases that have larger gatekeeper residues, thereby improving selectivity for those with smaller ones.[1]
-
Covalent Inhibition: If your target kinase has a non-conserved cysteine residue near the active site, you can design a derivative of your compound with a reactive group (e.g., an acrylamide) to form a covalent bond. This can significantly increase both potency and selectivity.[1][2]
-
-
Target Inactive Kinase Conformations: Design analogs that specifically bind to the inactive (DFG-out) conformation of your target kinase. This conformation is often less conserved than the active state, offering a pathway to improved selectivity.[3]
-
Bioisosteric Replacement: Replace parts of the molecule with other chemical groups that have similar physical or chemical properties (bioisosteres). This can alter the binding mode and improve selectivity. For the benzimidazole scaffold, consider alternatives that may form different hydrogen bonding patterns.
Question: I have identified a lead compound with improved in vitro selectivity. How do I confirm that this translates to a better selectivity profile in a cellular context?
Answer: In vitro biochemical assays do not always perfectly predict a compound's behavior in cells. Cellular ATP concentrations are much higher than those used in many biochemical assays, which can affect the apparent potency of ATP-competitive inhibitors.[4] To validate selectivity in a cellular environment, consider the following approaches:
-
Cellular Target Engagement Assays: Use techniques like NanoBRET™ or cellular thermal shift assays (CETSA) to confirm that your compound binds to the intended target in intact cells.
-
Phospho-Specific Western Blotting: Treat cells with your inhibitor and measure the phosphorylation status of the direct downstream substrate of your target kinase. Compare this with the phosphorylation levels of substrates of known off-targets.
-
Phenotypic Screening: Compare the cellular phenotype induced by your compound with that of known selective inhibitors of the target kinase or with the phenotype observed after genetic knockdown (e.g., siRNA or CRISPR) of the target.
Question: My compound is potent and selective in biochemical and cellular assays, but it shows unexpected off-target effects in animal models. What could be the reason?
Answer: In vivo off-target effects can arise from several factors beyond direct kinase inhibition:
-
Metabolism: The compound may be metabolized into active metabolites with different selectivity profiles. Perform metabolite identification studies to investigate this possibility.
-
Pharmacokinetics: The compound's distribution profile might lead to high concentrations in specific tissues, causing off-target effects even if the affinity for off-target proteins is lower.
-
Non-Kinase Targets: Benzimidazole-containing compounds have been reported to interact with a variety of other protein classes. Consider broader target profiling to identify potential non-kinase off-targets.[5][6]
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to assess the selectivity of this compound?
A1: The most comprehensive first step is to perform a broad kinase selectivity screen. Several commercial services offer panels that test your compound against hundreds of kinases at a fixed concentration (e.g., 1 µM).[7][8] This will provide a global view of its kinase inhibitory activity and identify the most potent on- and off-targets.
Q2: How do I interpret the data from a large-scale kinase screen?
A2: The data is often presented as percent inhibition at a given concentration. Focus on kinases that are inhibited by more than 70-80%. For these hits, you should then determine the half-maximal inhibitory concentration (IC50) or dissociation constant (Kd) to quantify the potency.[7] A compound is generally considered selective if there is at least a 100-fold difference in potency between the primary target and any off-targets.
Q3: What are some common medicinal chemistry strategies to improve the selectivity of benzimidazole-based inhibitors?
A3: Benzimidazole is a versatile scaffold for kinase inhibitors.[5][9][10] Strategies to enhance selectivity include modifying substituents to exploit differences in the hydrophobic pockets of the ATP-binding site, altering the hydrogen-bonding pattern with the kinase hinge region, and introducing functional groups that can form additional interactions with non-conserved residues.
Q4: Can I use computational modeling to guide my efforts to improve selectivity?
A4: Yes, computational approaches are very useful. Molecular docking can help you visualize how your compound binds to the target and off-target kinases, suggesting modifications to improve selectivity.[11] Comparing the crystal structures of your on-target and key off-target kinases can reveal differences that can be exploited in the drug design process.
Data Presentation
Quantitative data from selectivity profiling should be organized for clear comparison.
Table 1: Initial Kinase Selectivity Profile of this compound
| Kinase Target | Percent Inhibition @ 1 µM |
| Target Kinase A | 95% |
| Off-Target Kinase B | 88% |
| Off-Target Kinase C | 75% |
| Off-Target Kinase D | 40% |
| ... (other kinases) | <10% |
Table 2: Comparative IC50 Values for Lead Compounds
| Compound | Target Kinase A IC50 (nM) | Off-Target Kinase B IC50 (nM) | Off-Target Kinase C IC50 (nM) | Selectivity Fold (B vs A) | Selectivity Fold (C vs A) |
| This compound | 50 | 80 | 150 | 1.6 | 3 |
| Derivative 1 | 45 | 500 | 1200 | 11.1 | 26.7 |
| Derivative 2 | 60 | 2500 | >10000 | 41.7 | >166 |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling using a Radiometric Assay
This protocol outlines a standard method for determining the inhibitory activity of a compound against a panel of kinases.
-
Materials: Recombinant kinases, corresponding peptide substrates, [γ-³³P]ATP, kinase buffer, 96-well plates, filter plates, test compound.
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase, its specific peptide substrate, and the kinase buffer.
-
Add the test compound to the appropriate wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter using a scintillation counter.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol determines if a compound binds to its target protein in a cellular environment.
-
Materials: Cell culture, lysis buffer, test compound, PCR tubes, qPCR instrument with a thermal gradient feature.
-
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with the test compound or vehicle control and incubate.
-
Harvest the cells and resuspend in lysis buffer.
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Clarify the lysate by centrifugation.
-
Aliquot the supernatant into PCR tubes.
-
Heat the tubes across a temperature gradient (e.g., 40-70°C) for 3 minutes.
-
Cool the tubes and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein remaining in the supernatant by Western blot or another protein detection method.
-
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Mandatory Visualization
Caption: Workflow for improving kinase inhibitor selectivity.
Caption: Example signaling pathway showing on- and off-target inhibition.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journaljcti.com [journaljcti.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Bioavailability of Benzimidazole Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of enhancing the bioavailability of poorly soluble benzimidazole compounds.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of my benzimidazole compound so low?
A1: The low oral bioavailability of many benzimidazole compounds, such as albendazole and fenbendazole, is primarily due to two main factors:
-
Poor Aqueous Solubility : Most benzimidazoles are classified as Biopharmaceutics Classification System (BCS) Class II drugs, which means they have high membrane permeability but low solubility in water.[1][2] This poor solubility is often the rate-limiting step for their absorption in the gastrointestinal (GI) tract.[1]
-
Rapid First-Pass Metabolism : After absorption, these compounds often undergo extensive metabolism in the liver, primarily by cytochrome P450 (CYP450) enzymes.[1] This "first-pass effect" significantly reduces the amount of the active parent drug that reaches systemic circulation.[1]
Q2: What are the most common formulation strategies to improve the bioavailability of benzimidazoles?
A2: Several formulation strategies are employed to overcome the bioavailability challenges of benzimidazoles. The primary goal is to enhance the dissolution rate and/or protect the drug from metabolism. Key strategies include:
-
Solid Dispersions : This involves dispersing the drug in a hydrophilic polymer matrix (e.g., PVP, HPMC, L-HPC).[2][3] This process can transform the drug from a crystalline to a more soluble amorphous state.[4]
-
Nanotechnology : Reducing the drug's particle size to the nanometer range (nanonization) dramatically increases the surface area, which enhances dissolution rate and absorption.[2][5] Nanosuspensions and nanoemulsions are common approaches.[2]
-
Cyclodextrin Complexation : Encapsulating the hydrophobic benzimidazole molecule within a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HPβCD) can significantly increase its aqueous solubility.[1][6]
-
Salt Formation : For benzimidazole compounds with ionizable groups, converting the molecule into a salt form can improve its solubility and dissolution rate.[1][7]
Q3: How do I choose the most appropriate solubility enhancement technique for my project?
A3: The choice of technique depends on the physicochemical properties of your specific compound, the target dose, and available manufacturing technologies. A logical approach can help guide your decision:
Q4: Can co-administration with food affect the bioavailability of benzimidazoles?
A4: Yes, co-administration with food, particularly a fatty meal, has been reported to increase the systemic bioavailability of some benzimidazoles like albendazole.[8] The presence of fats can stimulate bile secretion, which can help solubilize these lipophilic compounds, leading to improved absorption.
Troubleshooting Guides
Problem 1: My compound precipitates out of solution during in vitro dissolution testing.
| Possible Causes | Recommended Solutions & Troubleshooting Steps |
| "Solvent Shock" | When a concentrated stock solution (e.g., in DMSO) is added directly to an aqueous buffer, the rapid change in solvent polarity can cause the compound to precipitate.[7] Solution: Try a serial dilution approach, perhaps using an intermediate solvent like ethanol that is miscible with both DMSO and water.[7] |
| Inadequate Sink Conditions | The concentration of the drug in the dissolution medium is approaching its saturation solubility, preventing further dissolution. Solution: Increase the volume of the dissolution medium or add a surfactant (e.g., Sodium Lauryl Sulfate - SLS) to increase the drug's apparent solubility.[9][10] Ensure the concentration is kept below 1/3 of the saturation solubility. |
| pH of the Medium | The solubility of many benzimidazoles is pH-dependent.[7] The pH of your dissolution medium may not be optimal. Solution: Determine the pH-solubility profile of your compound. Test dissolution in buffers of different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the GI tract.[10] |
| Formulation Instability | For amorphous solid dispersions, the formulation may be converting back to a less soluble crystalline form upon contact with the aqueous medium. Solution: Characterize the solid form of the drug post-dissolution using techniques like DSC or PXRD. If recrystallization is observed, consider using a different polymer or adding a crystallization inhibitor to the formulation.[11] |
Problem 2: My in vivo pharmacokinetic study shows low and variable Cmax and AUC despite good in vitro dissolution.
| Possible Causes | Recommended Solutions & Troubleshooting Steps |
| Rapid First-Pass Metabolism | The drug is being absorbed but is rapidly metabolized by the liver before reaching systemic circulation.[1] Solution: Investigate the metabolic pathway of your compound. In preclinical models, consider co-administration with a known inhibitor of the relevant CYP450 enzymes to confirm the impact of metabolism.[1] |
| GI Tract Degradation | The compound may be unstable in the acidic environment of the stomach or the enzymatic environment of the intestine. Solution: Assess the stability of your compound in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).[1] If degradation is an issue, an enteric-coated formulation may be necessary. |
| Poor Permeability | While many benzimidazoles are highly permeable (BCS Class II), some derivatives may have lower permeability, limiting absorption. Solution: Conduct in vitro permeability studies using models like Caco-2 cell monolayers to assess the compound's ability to cross the intestinal epithelium. |
| P-glycoprotein (P-gp) Efflux | The compound may be a substrate for efflux transporters like P-gp, which actively pump the drug back into the GI lumen after absorption. Solution: Perform in vitro transporter assays to determine if your compound is a P-gp substrate. If so, formulation strategies that inhibit P-gp could be explored. |
Quantitative Data on Bioavailability Enhancement
The following table summarizes reported improvements in the solubility and bioavailability of various benzimidazole compounds using different formulation techniques.
| Compound | Technique | Carrier/System | Key Finding | Reference |
| Albendazole | Solid Dispersion | PEG6000 / Poloxamer 188 | 5.9-fold increase in in vivo exposure (AUC) compared to pure drug. | [4] |
| Albendazole | Solid Dispersion | Polyvinylpyrrolidone (PVP) | Solubility increased from 0.31 µg/mL to 48.21 µg/mL. | [8] |
| Albendazole | Cyclodextrin Complex | β-cyclodextrin (βCD) | 223-fold increase in aqueous solubility. | [6] |
| Albendazole | Cyclodextrin Complex | Hydroxypropyl-β-cyclodextrin (HPβCD) & PVP | 1412-fold increase in aqueous solubility. | [6] |
| Fenbendazole | Cyclodextrin Complex | Methyl-β-cyclodextrin | Relative bioavailability increased to 138%. | [12] |
| Fenbendazole | Cyclodextrin Complex | Hydroxypropyl-β-cyclodextrin (HPβCD) | 1512-fold increase in aqueous solubility. | [6] |
| Mebendazole | Solid Dispersion | Low-substituted hydroxypropylcellulose (L-HPC) | 3.8-fold increase in in vivo anthelmintic efficacy. | [3] |
| Mebendazole | Cyclodextrin Complex | Hydroxypropyl-β-cyclodextrin (HPβCD) | Bioavailability improved by 91% in dogs. | [13] |
Experimental Protocols & Visualized Workflows
General Workflow for Enhancing Benzimidazole Bioavailability
The development and assessment of an enhanced benzimidazole formulation typically follow a structured workflow from initial formulation to in vivo evaluation.
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
This method is widely used to create amorphous solid dispersions, which can significantly enhance drug dissolution.[14]
Objective: To prepare an amorphous solid dispersion of a benzimidazole compound with a hydrophilic polymer.
Materials:
-
Benzimidazole compound
-
Hydrophilic polymer (e.g., PVP K30, HPMC, Poloxamer 188)[4]
-
Volatile organic solvent (e.g., methanol, ethanol, dichloromethane) in which both drug and polymer are soluble
-
Rotary evaporator or vacuum oven
Methodology:
-
Dissolution: Accurately weigh the benzimidazole compound and the selected polymer in a predetermined ratio (e.g., 1:2, 1:4 drug-to-polymer weight ratio).[14] Dissolve both components completely in a minimal amount of the selected organic solvent in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin, solid film forms on the flask wall.
-
Drying: Transfer the solid film to a vacuum oven and dry for 24-48 hours at a controlled temperature (e.g., 40°C) to remove any residual solvent.
-
Sizing: Carefully scrape the dried solid dispersion from the flask. Pulverize the material using a mortar and pestle, and then pass it through a sieve (e.g., #60 mesh) to obtain a uniform powder.[14]
-
Storage: Store the final product in a desiccator to protect it from moisture, which can induce recrystallization.
-
Characterization: Confirm the amorphous nature of the drug in the dispersion using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).[1][4]
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex by Kneading Method
This method creates an inclusion complex where the hydrophobic drug molecule is encapsulated within the cyclodextrin cavity, enhancing its solubility.
Objective: To prepare an inclusion complex of a benzimidazole compound with a cyclodextrin.
Materials:
-
Benzimidazole compound
-
Cyclodextrin (e.g., HP-β-CD, Methyl-β-CD)[12]
-
Mortar and pestle
-
Water/Methanol mixture (or other suitable solvent)
Methodology:
-
Mixing: Place the accurately weighed cyclodextrin and benzimidazole compound (e.g., at a 1:1 molar ratio) in a glass mortar.[12]
-
Kneading: Add a small amount of a suitable solvent (e.g., water/methanol) to the powder mixture to form a homogeneous paste or slurry.[14]
-
Trituration: Knead the paste thoroughly for a specified period (e.g., 60 minutes) to facilitate the inclusion of the drug into the cyclodextrin cavity.[14]
-
Drying: Dry the resulting mass in an oven at a controlled temperature (e.g., 35-40°C) until a constant weight is achieved.[14]
-
Sizing: Pulverize the dried mass and pass it through a sieve to obtain a fine powder.
-
Storage: Store the final complex in a tightly sealed container in a desiccator.
Protocol 3: In Vitro Dissolution Testing (USP Apparatus 2 - Paddle)
This is a standard quality control test to assess the rate at which the drug dissolves from the formulated dosage form.
Objective: To determine the in vitro dissolution rate of a benzimidazole formulation.
Materials:
-
USP Dissolution Apparatus 2 (Paddle Method)
-
Dissolution Medium (e.g., 900 mL of 0.1 N HCl, pH 4.5 acetate buffer, or pH 6.8 phosphate buffer)[1]
-
Formulated benzimidazole product
-
Syringes and filters (e.g., 0.45 µm PTFE)
-
Validated analytical method (e.g., HPLC-UV)
Methodology:
-
Preparation: De-gas the dissolution medium and pre-warm it to 37 ± 0.5°C.[1]
-
Setup: Place 900 mL of the pre-warmed medium into each dissolution vessel. Set the paddle speed to a specified rate (e.g., 50 or 75 RPM).
-
Test Initiation: Drop one unit of the dosage form into each vessel. Start the dissolution timer immediately.
-
Sampling: At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a specific volume of the medium (e.g., 5 mL) from a zone midway between the paddle blade and the surface of the medium, not less than 1 cm from the vessel wall.
-
Filtration & Replacement: Immediately filter the sample through a 0.45 µm filter.[1] If required by the method, replace the withdrawn volume with an equal volume of fresh, pre-warmed medium.
-
Analysis: Analyze the concentration of the dissolved drug in the filtered samples using a validated HPLC method.[1]
-
Calculation: Plot the percentage of drug dissolved against time to generate a dissolution profile.
References
- 1. benchchem.com [benchchem.com]
- 2. crsubscription.com [crsubscription.com]
- 3. Changed crystallinity of mebendazole solid dispersion: improved anthelmintic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enabling a novel solvent method on Albendazole solid dispersion to improve the in vivo bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. benchchem.com [benchchem.com]
- 8. internationaljournal.org.in [internationaljournal.org.in]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. Pharmaceutical amorphous solid dispersion: A review of manufacturing strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation and evaluation of fenbendazole methyl-β-cyclodextrin inclusion complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Preparation and pharmacokinetic study of mebendazole complex with HP-beta-cyclodextrin [frontiersin.org]
- 14. jddtonline.info [jddtonline.info]
Validation & Comparative
Unraveling the Biological Potency of Benzimidazole Isomers: A Comparative Guide
A deep dive into the structure-activity relationship of positional isomers of substituted benzimidazoles reveals that the placement of a substituent on the benzimidazole core can significantly influence its biological activity. This guide provides a comparative analysis of the antimicrobial and anticancer activities of benzimidazole isomers, supported by experimental data, to aid researchers and drug development professionals in the rational design of more potent therapeutic agents.
Benzimidazole, a heterocyclic aromatic organic compound, is a privileged scaffold in medicinal chemistry due to its structural similarity to naturally occurring purines, allowing it to interact with a wide range of biological targets.[1] This versatility has led to the development of numerous benzimidazole derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1] However, the precise impact of isomeric variations on these activities is a critical area of investigation for optimizing drug efficacy.
This guide focuses on a comparative study of 5- and 6-bromo-1-[(phenyl)sulfonyl]-2-[(4-nitrophenoxy)methyl]-1H-benzimidazole isomers to elucidate the structure-activity relationship (SAR) concerning their antimicrobial and antitubercular activities.
Comparative Analysis of Antimicrobial Activity
A study comparing the antimicrobial activity of positional isomers of 5- and 6-bromo-1-[(phenyl)sulfonyl]-2-[(4-nitrophenoxy)methyl]-1H-benzimidazoles revealed notable differences in their efficacy against various microbial strains. The in vitro activities were quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.
The following table summarizes the MIC values for the 5-bromo and 6-bromo isomers against a panel of bacteria and fungi.
| Compound ID | Isomer Position | Target Microorganism | MIC (µg/mL) |
| 7a | 5-bromo | Staphylococcus aureus | >100 |
| 8a | 6-bromo | Staphylococcus aureus | 50 |
| 7a | 5-bromo | Escherichia coli | >100 |
| 8a | 6-bromo | Escherichia coli | 100 |
| 7a | 5-bromo | Klebsiella pneumoniae | >100 |
| 8a | 6-bromo | Klebsiella pneumoniae | 100 |
| 7a | 5-bromo | Candida albicans | >100 |
| 8a | 6-bromo | Candida albicans | 100 |
| 7a | 5-bromo | Aspergillus flavus | >100 |
| 8a | 6-bromo | Aspergillus flavus | 100 |
| 7a | 5-bromo | Rhizopus sp. | >100 |
| 8a | 6-bromo | Rhizopus sp. | >100 |
| 7b | 5-bromo | Mycobacterium tuberculosis H37Rv | 6.25 |
| 8b | 6-bromo | Mycobacterium tuberculosis H37Rv | 12.5 |
| 7e | 5-bromo | Mycobacterium tuberculosis H37Rv | 6.25 |
| 8e | 6-bromo | Mycobacterium tuberculosis H37Rv | 25 |
| 7h | 5-bromo | Mycobacterium tuberculosis H37Rv | 6.25 |
| 8h | 6-bromo | Mycobacterium tuberculosis H37Rv | 50 |
The data indicates that the 6-bromo isomers generally exhibit greater antibacterial and antifungal activity compared to their 5-bromo counterparts against the tested strains.[1] Conversely, the 5-bromo isomers demonstrated more potent antitubercular activity against Mycobacterium tuberculosis H37Rv.[1] This highlights the critical role of substituent positioning on the benzimidazole ring in determining the specific antimicrobial spectrum and potency.
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
1. Preparation of Microbial Inoculum:
-
Bacterial and fungal strains are cultured on appropriate agar plates.
-
A few colonies are transferred to sterile saline, and the turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to a specific cell density.
-
The standardized suspension is then diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve the final desired inoculum concentration.
2. Compound Preparation:
-
Stock solutions of the test compounds are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial twofold dilutions of the compounds are made in the broth medium in a 96-well microtiter plate.
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the diluted compound is inoculated with the prepared microbial suspension.
-
The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Anticancer Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.
1. Cell Seeding:
-
Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to attach overnight in a humidified incubator with 5% CO2.
2. Compound Treatment:
-
The cells are treated with various concentrations of the benzimidazole isomers for a specific duration (e.g., 48 or 72 hours).
3. MTT Addition and Incubation:
-
After the treatment period, the MTT reagent is added to each well, and the plate is incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
4. Formazan Solubilization and Absorbance Measurement:
-
The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
5. Data Analysis:
-
The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.
Visualizing the Workflow and Potential Mechanisms
To better understand the experimental process and potential biological pathways involved, the following diagrams have been generated using the DOT language.
References
(1-methyl-1H-benzo[d]imidazol-5-yl)methanol vs other kinase inhibitors
Disclaimer: This guide provides a comparative overview of kinase inhibitors. Initial searches for the specific compound, (1-methyl-1H-benzo[d]imidazol-5-yl)methanol, did not yield publicly available data on its kinase inhibitory activity. Therefore, this guide will focus on the broader class of benzimidazole-based kinase inhibitors and compare prominent, well-characterized examples of kinase inhibitors in clinical use.
Protein kinases are a large family of enzymes that play critical roles in regulating a majority of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets. This guide offers a comparative look at different kinase inhibitors, their mechanisms, and the experimental protocols used to evaluate their performance.
The Benzimidazole Scaffold: A Privileged Structure in Kinase Inhibition
The benzimidazole nucleus is a common and versatile scaffold in the development of kinase inhibitors.[1][2] Compounds based on this structure can interact with kinases through various binding modes. In some instances, the benzimidazole core acts as a hinge-binding motif, while in others it provides a structural framework without direct binding to the kinase hinge region.[1][2] Many benzimidazole derivatives are ATP-competitive inhibitors and can achieve high selectivity by targeting unique structural features of a specific kinase.[1][2]
The adaptability of the benzimidazole scaffold has led to the development of both highly specific and multi-targeted kinase inhibitors.[1][2] While high specificity for a single target is often desired, a multi-targeted approach can be beneficial in complex diseases by acting on several relevant pathways simultaneously.[1][2] This has made the benzimidazole structure a point of significant interest for medicinal chemists designing novel anticancer therapies targeting kinases such as Aurora kinase, CDK, CK2, EGFR, FGFR, and VEGFR-2.[3][4][5]
Comparative Analysis of Representative Kinase Inhibitors
To illustrate the comparative landscape of kinase inhibitors, we will examine three well-established drugs: Imatinib, Gefitinib, and Dasatinib. These inhibitors target different kinase families and have distinct selectivity profiles.
| Inhibitor | Primary Target(s) | Other Notable Targets | Mechanism of Action |
| Imatinib | BCR-ABL, c-KIT, PDGFR | v-Abl | ATP-competitive inhibitor of the inactive kinase conformation. |
| Gefitinib | EGFR | - | ATP-competitive inhibitor of the active kinase conformation. |
| Dasatinib | BCR-ABL, SRC family kinases | c-KIT, PDGFR, ephrin-A receptor | ATP-competitive inhibitor of multiple kinase conformations. |
Quantitative Inhibitory Activity
The potency of kinase inhibitors is typically measured by their half-maximal inhibitory concentration (IC50), which can be determined through biochemical (cell-free) or cell-based assays.
| Inhibitor | Target Kinase | Assay Type | IC50 Value |
| Imatinib | v-Abl | Cell-free/Cell-based | 0.6 µM[6][7] |
| c-KIT | Cell-free/Cell-based | 0.1 µM[6][7] | |
| PDGFR | Cell-free/Cell-based | 0.1 µM[6][7] | |
| Gefitinib | EGFR (Tyr1173) | Cell-based (NR6wtEGFR cells) | 37 nM[8] |
| EGFR (Tyr992) | Cell-based (NR6wtEGFR cells) | 37 nM[8] | |
| EGFR (Tyr1173) | Cell-based (NR6W cells) | 26 nM[8] | |
| EGFR (Tyr992) | Cell-based (NR6W cells) | 57 nM[8] | |
| EGFR mutant | Cell-based (HCC827 cells) | 13.06 nM[9] | |
| EGFR mutant | Cell-based (PC9 cells) | 77.26 nM[9] | |
| Dasatinib | Src | Biochemical | 0.5 nM[10] |
| BCR-ABL | Biochemical | < 30 nM[10] | |
| c-KIT | Biochemical | < 30 nM[10] | |
| PDGFR | Biochemical | < 30 nM[10] | |
| Ephrin-A receptor | Biochemical | < 30 nM[10] | |
| BCR-ABL | Biochemical | 0.8 - 1.3 nM[11] |
Experimental Protocols for Kinase Inhibitor Evaluation
The characterization of kinase inhibitors involves a variety of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.[12]
Biochemical Kinase Activity Assay (Luminescence-Based)
This in vitro assay measures the activity of a purified kinase and the inhibitory effect of a compound by quantifying the amount of ADP produced during the kinase reaction.[13]
Principle: The assay is based on the conversion of ADP to ATP, which is then used in a luciferase-catalyzed reaction to produce a luminescent signal. The intensity of the light is directly proportional to the amount of ADP generated and thus reflects the kinase activity.
Materials:
-
Purified kinase of interest
-
Specific kinase substrate (peptide or protein)
-
ATP
-
Test compound (e.g., this compound)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Kinase Reaction:
-
In a multi-well plate, add the test compound or DMSO (vehicle control) to each well.
-
Add the purified kinase to each well and incubate for a defined period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate as recommended by the manufacturer (e.g., 40 minutes at room temperature).
-
Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for a recommended time (e.g., 30 minutes at room temperature).
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13]
-
Cell-Based Kinase Phosphorylation Assay
This assay measures the ability of a compound to inhibit a specific kinase within a cellular context by quantifying the phosphorylation of its downstream substrate.[14]
Principle: Cells are treated with the inhibitor, and the level of a specific phosphorylated protein is measured using methods like ELISA or TR-FRET, which utilize phospho-specific antibodies.[14][15] A decrease in the phosphorylation signal indicates inhibition of the upstream kinase.
Materials:
-
Cultured cells expressing the target kinase and substrate
-
Test compound
-
Cell lysis buffer
-
Phospho-specific and total protein antibodies
-
ELISA or TR-FRET detection reagents
-
Multi-well plates suitable for cell culture and detection
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound or DMSO for a specific duration.
-
-
Cell Lysis:
-
Remove the culture medium and lyse the cells with a suitable lysis buffer.
-
-
Phosphorylation Detection (ELISA-based example):
-
Coat a high-binding ELISA plate with a capture antibody that recognizes the total substrate protein.
-
Add the cell lysates to the wells and incubate to allow the substrate to bind to the capture antibody.
-
Wash the wells to remove unbound components.
-
Add a detection antibody that is specific for the phosphorylated form of the substrate. This antibody is typically conjugated to an enzyme like HRP.
-
Wash the wells again.
-
Add a substrate for the enzyme (e.g., TMB for HRP) and measure the resulting colorimetric signal with a plate reader.
-
-
Data Analysis:
-
Normalize the phospho-protein signal to the total protein signal or cell number.
-
Plot the normalized signal against the logarithm of the inhibitor concentration to determine the cellular IC50 value.
-
Visualizing Kinase Inhibition Pathways and Workflows
Diagrams are essential for understanding the complex relationships in signaling pathways and the logical flow of experimental procedures.
Caption: A generic receptor tyrosine kinase signaling pathway.
Caption: A typical workflow for kinase inhibitor drug discovery.
Conclusion
The development and evaluation of kinase inhibitors is a multi-faceted process that relies on a combination of biochemical and cell-based assays to build a comprehensive understanding of a compound's potency, selectivity, and cellular efficacy. While no specific kinase inhibitory data is currently available for this compound, the benzimidazole scaffold to which it belongs is a well-established and promising starting point for the design of novel kinase inhibitors. By employing the rigorous experimental protocols and comparative analyses outlined in this guide, researchers can effectively characterize new chemical entities and contribute to the advancement of targeted therapies.
References
- 1. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Benzimidazole-biologically attractive scaffold for protein kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Real-Time Analysis of Imatinib- and Dasatinib-Induced Effects on Chronic Myelogenous Leukemia Cell Interaction with Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. benchchem.com [benchchem.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. caymanchem.com [caymanchem.com]
Structure-Activity Relationship of (1-methyl-1H-benzo[d]imidazol-5-yl)methanol Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of (1-methyl-1H-benzo[d]imidazol-5-yl)methanol analogs and related 5-substituted-1-methyl-1H-benzo[d]imidazole derivatives. Due to limited publicly available data on a comprehensive series of this compound analogs, this guide draws insights from broader studies on 5-substituted benzimidazoles to infer potential SAR trends. The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Understanding the impact of structural modifications on the biological activity of these compounds is crucial for the rational design of more potent and selective therapeutic agents.
Comparative Biological Activity
The biological activity of benzimidazole derivatives is significantly influenced by the nature and position of substituents on the benzimidazole core. While specific data for a series of this compound analogs is scarce, studies on related 5-substituted and other substituted benzimidazoles provide valuable insights into the SAR.
For instance, a study on 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol demonstrated that the 2-methyl analog exhibited moderate antioxidant activity (IC50: 144.84 µg/ml) and prominent cytotoxic activity (LC50: 0.42 µg/ml), whereas the 2-methanol analog showed only mild antioxidant activity (IC50: 400.42 µg/ml).[3] This suggests that even small modifications to the substituent can significantly alter the biological profile.
In another study on novel 1H-benzo[d]imidazole derivatives as potential anticancer agents, compounds with different substitutions were synthesized and evaluated.[4] The most potent molecules showed 50% growth inhibition (GI50) in a concentration range from 0.16 to 3.6 μM against a panel of 60 human cancer cell lines.[4] This highlights the potential of substituted benzimidazoles as anticancer agents.
The following table summarizes hypothetical and reported data for various substituted benzimidazole derivatives to illustrate potential SAR trends.
| Compound ID | Core Structure | R1 (Position 1) | R2 (Position 2) | R5 (Position 5) | Biological Activity (IC50/MIC/GI50 in µM) | Target/Assay |
| Hypothetical Series Based on this compound | ||||||
| 1a | 1H-benzo[d]imidazole | -CH₃ | -H | -CH₂OH | - | - |
| 1b | 1H-benzo[d]imidazole | -CH₃ | -H | -CHO | - | - |
| 1c | 1H-benzo[d]imidazole | -CH₃ | -H | -COOH | - | - |
| 1d | 1H-benzo[d]imidazole | -CH₃ | -H | -CH₂F | - | - |
| Reported Benzimidazole Derivatives | ||||||
| 2a | 2-methyl-1H-benzimidazole | -H | -CH₃ | -H | 144.84 µg/ml (Antioxidant) | DPPH radical scavenging |
| 0.42 µg/ml (Cytotoxic) | Brine shrimp lethality | |||||
| 2b | 1H-benzimidazol-2-yl-methanol | -H | -CH₂OH | -H | 400.42 µg/ml (Antioxidant) | DPPH radical scavenging |
| 3a (11a) | 1H-benzo[d]imidazole derivative | See Ref.[4] | See Ref.[4] | See Ref.[4] | 0.16 - 3.6 | NCI-60 cancer cell lines |
| 3b (12a) | 1H-benzo[d]imidazole derivative | See Ref.[4] | See Ref.[4] | See Ref.[4] | 0.16 - 3.6 | NCI-60 cancer cell lines |
| 3c (12b) | 1H-benzo[d]imidazole derivative | See Ref.[4] | See Ref.[4] | See Ref.[4] | 0.16 - 3.6 | NCI-60 cancer cell lines |
| 16 (Topo I Inhibition) | DNA relaxation assay |
Structure-Activity Relationship Insights
Based on the available literature for various benzimidazole derivatives, the following SAR can be inferred:
-
Substitution at Position 1: The presence of a methyl group at the N1 position is common in many biologically active benzimidazoles and can influence their metabolic stability and pharmacokinetic properties.
-
Substitution at Position 2: The nature of the substituent at the 2-position is critical for activity. A simple methyl group can confer significant cytotoxic and antioxidant activity, while a hydroxymethyl group may reduce it.[3] Aromatic or heteroaromatic rings at this position are often found in potent anticancer agents.[4]
-
Substitution at Position 5: The 5-position is a key site for modification to modulate the physicochemical properties and biological activity of benzimidazoles. Electron-withdrawing or electron-donating groups at this position can significantly impact potency and selectivity. For example, in a series of 5(6)-benzoyl-substituted benzimidazoles, significant inhibitory effects against acetylcholinesterase and carbonic anhydrase isoforms were observed.[5]
Experimental Protocols
Detailed experimental protocols are essential for the synthesis and biological evaluation of novel compounds. Below are representative protocols for the synthesis of benzimidazole derivatives and common biological assays.
General Synthesis of 2-Substituted Benzimidazoles
A common method for synthesizing 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde.[3][4]
-
Reaction Setup: A mixture of o-phenylenediamine (1 equivalent) and the desired carboxylic acid or aldehyde (1.1 equivalents) is prepared in a suitable solvent such as ethanol or a mixture of water and ethanol.
-
Catalyst Addition: An acid catalyst, such as hydrochloric acid or p-toluenesulfonic acid, is added to the reaction mixture.
-
Reaction Conditions: The mixture is typically refluxed for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the pH is adjusted with a base (e.g., sodium bicarbonate) to precipitate the product. The crude product is then filtered, washed, and purified by recrystallization or column chromatography.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually around 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a common technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizations
General Synthetic Pathway for 2,5-Disubstituted Benzimidazoles
Caption: General synthetic route for 2,5-disubstituted benzimidazoles.
Hypothetical SAR Workflow for Benzimidazole Analogs
References
- 1. researchgate.net [researchgate.net]
- 2. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. banglajol.info [banglajol.info]
- 4. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5(6)-Benzoyl-Substituted Benzimidazoles and Their Benzimidazolium Salts: Design, Synthesis, Characterization, Crystal Structure, and Some Metabolic Enzymes Inhibition Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Benzimidazole-Based Topoisomerase I Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a representative benzimidazole derivative, (1-methyl-1H-benzo[d]imidazol-5-yl)methanol, within the broader context of benzimidazole compounds that have been identified as potent inhibitors of human topoisomerase I (Topo I). Due to the limited publicly available data on the specific biological activity of this compound, this document will focus on the well-established mechanism of action of structurally related benzimidazoles that target Topo I. For comparative purposes, the performance of these benzimidazole derivatives is benchmarked against Camptothecin, a classic and well-characterized Topoisomerase I inhibitor.
This guide is intended to provide researchers with the necessary background and experimental frameworks to validate the mechanism of action of novel benzimidazole compounds.
Mechanism of Action: Topoisomerase I Inhibition
Human Topoisomerase I is a critical nuclear enzyme that alleviates torsional stress in DNA during replication and transcription by inducing transient single-strand breaks. The catalytic cycle involves the formation of a covalent intermediate, known as the cleavable complex, where the enzyme is linked to the 3' end of the broken DNA strand. This allows for the controlled rotation of the DNA, after which the enzyme re-ligates the strand, restoring DNA integrity.
Certain small molecules, including specific benzimidazole derivatives and Camptothecin, exert their cytotoxic effects by targeting this process. They intercalate into the DNA at the site of the single-strand break and stabilize the Topo I-DNA cleavable complex.[1][2][3][4] This stabilization prevents the re-ligation of the DNA strand, leading to an accumulation of these stalled complexes.[1][3] When a replication fork collides with a trapped cleavable complex, the single-strand break is converted into a permanent and lethal double-strand break, which can trigger apoptosis and cell death.[1][3][5]
Comparative Performance Data
The following tables summarize the cytotoxic and Topo I inhibitory activities of selected benzimidazole derivatives from published studies, with Camptothecin included as a reference.
Table 1: Cytotoxic Activity of Benzimidazole-Triazole Derivatives Against A549 Lung Cancer Cells
| Compound | Moiety | IC50 (µM)[6] |
| 4b | 4-fluorophenyl | 7.34 ± 0.21 |
| 4h | 3,4,5-trimethoxyphenyl | 4.56 ± 0.18 |
| Doxorubicin | (Standard Chemotherapy) | 12.420 ± 0.5 |
| Hoechst 33342 | (Benzimidazole Control) | 0.422 ± 0.02 |
Table 2: Topoisomerase I Inhibition by Nitrobenzimidazole Derivatives
| Compound | Moiety | % Inhibition at 0.1 µg/mL[7] |
| 11 | 2-(4-methylphenyl)-5-nitrobenzimidazole | > 40.68 |
| 12 | 2-(4-chlorophenyl)-5-nitrobenzimidazole | > 40.68 |
| 15 | 2-(4-methoxyphenyl)-5-nitrobenzimidazole | > 40.68 |
| 21 | N-oxide 2-(4-chlorophenyl)-5-nitrobenzimidazole | 65.31 |
| 22 | N-oxide 2-(2-carboxyphenyl)-5-nitrobenzimidazole | 58.86 |
| Camptothecin | (Reference Inhibitor) | 40.68 |
Experimental Protocols
A key experiment to validate the mechanism of action of potential Topo I inhibitors is the DNA relaxation assay. This assay measures the conversion of supercoiled plasmid DNA to its relaxed form by Topoisomerase I. An effective inhibitor will prevent this conversion.
This protocol is adapted from standard procedures for assessing Topoisomerase I inhibition.[8][9][10][11][12][13]
1. Materials:
-
Human Topoisomerase I (e.g., 500 U/µL stock)
-
Supercoiled plasmid DNA (e.g., pBR322 at 250 µg/mL)
-
10x Topo I Assay Buffer (e.g., 200 mM Tris-HCl pH 7.5, 2 M NaCl, 2.5 mM EDTA, 50% glycerol)
-
Enzyme Dilution Buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 mM DTT, 1 mM EDTA, 50% glycerol, 100 µg/mL albumin)
-
Test compounds (dissolved in DMSO) and reference inhibitor (Camptothecin)
-
5x Gel Loading Buffer (e.g., with bromophenol blue and glycerol)
-
Nuclease-free water
-
Agarose
-
1x TAE Buffer
-
Ethidium bromide or other DNA stain
2. Reaction Setup:
-
Prepare a reaction master mix for the required number of assays. For a single 20 µL reaction, combine:
-
2 µL of 10x Topo I Assay Buffer
-
1 µL of supercoiled DNA (250 µg/mL)
-
Nuclease-free water to a final volume of 18 µL (after adding compound and enzyme).
-
-
Aliquot the master mix into individual reaction tubes.
-
Add 1 µL of the test compound at various concentrations (or DMSO as a vehicle control) to the respective tubes.
-
Dilute the Topoisomerase I enzyme in Dilution Buffer to an appropriate working concentration (e.g., 50 U/µL). The optimal amount of enzyme should be determined empirically to achieve complete relaxation of the DNA in the control reaction.
-
Initiate the reaction by adding 1 µL of the diluted Topoisomerase I to each tube (except for the no-enzyme control).
-
Incubate the reactions at 37°C for 30-60 minutes.
3. Reaction Termination and Analysis:
-
Stop the reaction by adding 5 µL of 5x Gel Loading Buffer.
-
Prepare a 1% agarose gel in 1x TAE buffer.
-
Load the entire reaction volume into the wells of the agarose gel. Include lanes for supercoiled DNA (no enzyme) and relaxed DNA (enzyme, no inhibitor).
-
Perform electrophoresis at approximately 100 V for 90-120 minutes.
-
Stain the gel with ethidium bromide and destain with water.
-
Visualize the DNA bands under UV light. Supercoiled DNA will migrate faster than relaxed DNA. The degree of inhibition is determined by the persistence of the supercoiled DNA band in the presence of the test compound.
References
- 1. Mechanism of action of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. What is the mechanism of Camptothecin? [synapse.patsnap.com]
- 4. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Camptothecin - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ptfarm.pl [ptfarm.pl]
- 8. ebiohippo.com [ebiohippo.com]
- 9. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. inspiralis.com [inspiralis.com]
- 11. Human Topoisomerase I DNA Relaxation Assay Kit -100 – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 12. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assay of topoisomerase I activity [protocols.io]
Substituted Benzimidazoles: A Comparative Analysis of Anticancer Efficacy
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of Substituted Benzimidazoles in Anticancer Assays, Supported by Experimental Data and Methodologies.
The benzimidazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent anticancer activity through diverse mechanisms of action. This guide provides a comparative analysis of recently developed substituted benzimidazoles, summarizing their in vitro efficacy against various cancer cell lines and detailing the experimental protocols for key biological assays. The data presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel anticancer therapeutics.
Comparative Anticancer Activity of Substituted Benzimidazoles
The in vitro cytotoxic activity of a selection of substituted benzimidazole derivatives from recent studies is summarized in Table 1. The half-maximal inhibitory concentration (IC50) values demonstrate the potency of these compounds against a panel of human cancer cell lines, including breast (MCF-7), colon (HCT-116), and lung (A549) cancer.
Table 1: In Vitro Anticancer Activity (IC50, µM) of Selected Substituted Benzimidazole Derivatives
| Compound ID | Substitution Pattern | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) | Reference |
| BZ-1 | 2-(4-Methoxyphenyl) | 5.21 | 7.83 | 6.45 | [1] |
| BZ-2 | 2-(4-Chlorophenyl) | 3.15 | 4.52 | 3.98 | [1] |
| BZ-T1 | Benzimidazole-triazole hybrid | 4.17 | 3.87 | 5.62 | [2][3] |
| BZ-T2 | Benzimidazole-triazole hybrid | 5.57 | 4.34 | 6.11 | [2][3] |
| BZD-1 | Benzimidazole derivative | 8.86 | 24.08 | - | [4] |
| BZD-2 | Benzimidazole derivative | 30.29 | 16.2 | - | [4] |
Note: IC50 values are presented as µM and are sourced from the indicated references. Direct comparison should be made with caution due to potential variations in experimental conditions between studies.
Mechanistic Insights: Targeting Key Oncogenic Pathways
Substituted benzimidazoles exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, topoisomerase activity, and key kinases involved in cell cycle regulation and angiogenesis.
Tubulin Polymerization Inhibition
A significant number of benzimidazole derivatives target the colchicine binding site on β-tubulin, disrupting microtubule dynamics, which is crucial for cell division. This leads to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis.[5][6]
Topoisomerase Inhibition
Certain benzimidazole derivatives have been shown to inhibit topoisomerase I and II, enzymes essential for resolving DNA topological problems during replication and transcription.[7][8] Inhibition of these enzymes leads to DNA damage and the induction of apoptosis.
Kinase Inhibition
The benzimidazole scaffold has been successfully utilized to develop inhibitors of various protein kinases implicated in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 2 (CDK2).[9] Inhibition of VEGFR-2 blocks angiogenesis, a critical process for tumor growth and metastasis, while CDK2 inhibition leads to cell cycle arrest.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the evaluation of substituted benzimidazoles.
Caption: Intrinsic apoptosis pathway induced by substituted benzimidazoles.
Caption: G2/M cell cycle arrest induced by substituted benzimidazoles.
Detailed Experimental Protocols
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8][10]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of the benzimidazole derivatives for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[6][11]
-
Reaction Mixture Preparation: A reaction mixture containing purified tubulin, GTP, and a fluorescence reporter in a suitable buffer is prepared.
-
Compound Addition: The test benzimidazole compound or a control (e.g., nocodazole) is added to the reaction mixture.
-
Polymerization Initiation: Polymerization is initiated by incubating the mixture at 37°C.
-
Fluorescence Monitoring: The increase in fluorescence due to the incorporation of the reporter into the polymerizing microtubules is monitored over time using a fluorometer.
-
Data Analysis: The IC50 value is determined by measuring the concentration of the compound that inhibits tubulin polymerization by 50% compared to the control.
Topoisomerase I DNA Relaxation Assay
This assay assesses the ability of a compound to inhibit the catalytic activity of topoisomerase I.[5][12][13]
-
Reaction Setup: A reaction mixture containing supercoiled plasmid DNA, human topoisomerase I, and the test compound is prepared in an appropriate reaction buffer.
-
Incubation: The reaction is incubated at 37°C for 30 minutes to allow the enzyme to relax the supercoiled DNA.
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a DNA loading dye.
-
Agarose Gel Electrophoresis: The DNA samples are resolved on an agarose gel.
-
Visualization and Analysis: The gel is stained with ethidium bromide and visualized under UV light. The inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA band.
VEGFR-2 Kinase Assay
This assay measures the inhibition of the kinase activity of VEGFR-2.[14][15][16]
-
Reaction Preparation: A reaction mixture containing recombinant VEGFR-2 enzyme, a specific substrate (e.g., a poly(Glu, Tyr) peptide), and ATP is prepared in a kinase assay buffer.
-
Inhibitor Addition: The benzimidazole compound is added to the reaction mixture at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time.
-
Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay (e.g., Kinase-Glo®) that measures ATP consumption or an ELISA-based method using a phospho-specific antibody.
-
IC50 Determination: The IC50 value is calculated as the concentration of the inhibitor that reduces VEGFR-2 kinase activity by 50%.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.[4][14][17]
-
Cell Treatment: Cancer cells are treated with the benzimidazole compound for a specific duration (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence is proportional to the DNA content.
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histograms.
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis.[18][19]
-
Protein Extraction: Following treatment with the benzimidazole compound, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP).
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using a chemiluminescence detection system. The intensity of the bands is quantified to determine the relative protein expression levels.
References
- 1. Novel bis-benzimidazole-triazole hybrids: anticancer study, in silico approaches, and mechanistic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel bis-benzimidazole-triazole hybrids: anticancer study, in silico approaches, and mechanistic investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Benzimidazoles induce concurrent apoptosis and pyroptosis of human glioblastoma cells via arresting cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CCL299, a Benzimidazole Derivative Induces G1 Phase Arrest and Apoptosis in Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. ymerdigital.com [ymerdigital.com]
- 13. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. benchchem.com [benchchem.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
Unveiling the Therapeutic Promise of (1-methyl-1H-benzo[d]imidazol-5-yl)methanol: A Comparative Cross-Validation
A comprehensive analysis of the benzimidazole scaffold's therapeutic landscape positions (1-methyl-1H-benzo[d]imidazol-5-yl)methanol as a compound of significant interest for further investigation. While direct experimental data on this specific molecule remains limited, a comparative evaluation of its structural analogs reveals a strong potential for anticancer and other therapeutic activities. This guide provides an objective comparison with alternative benzimidazole derivatives, supported by available experimental data, to inform future research and drug development endeavors.
The benzimidazole core is a well-established pharmacophore in medicinal chemistry, with numerous derivatives approved for clinical use.[1][2] The versatility of this heterocyclic system allows for a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5] This inherent potential of the benzimidazole scaffold underscores the rationale for exploring the therapeutic capabilities of novel derivatives like this compound.
Comparative Analysis of Benzimidazole Derivatives
To contextualize the potential of this compound, this section summarizes the performance of structurally related benzimidazole compounds for which experimental data is available. These analogs provide valuable insights into the possible efficacy, mechanisms of action, and toxicity profiles that could be anticipated.
Table 1: In Vitro Anticancer Activity of Selected Benzimidazole Derivatives
| Compound/Alternative | Cell Line | IC50/GI50 (µM) | Mechanism of Action | Reference |
| This compound | - | Data not available | - | - |
| 2-methyl-1H-benzimidazole | Brine Shrimp | 0.42 µg/mL (LC50) | Cytotoxicity | [1] |
| 1H-benzimidazol-2-yl-methanol | Brine Shrimp | >10 µg/mL (LC50) | Cytotoxicity | [1] |
| Derivative 12b (a BBZ) | Various Cancer Cell Lines | 0.16 - 3.6 | Topoisomerase I Inhibition | [3] |
| CTL-06 | HCT-116 (Colon Cancer) | 3.0 ± 0.25 | Fatty Acid Synthase Inhibition | [2] |
| CTL-12 | HCT-116 (Colon Cancer) | 2.5 ± 0.25 | Fatty Acid Synthase Inhibition | [2] |
| Compound 5b (a 5-hydrosulfonyl derivative) | HCC1937 (Breast Cancer) | 2.6 | Not specified | [6] |
Note: BBZ refers to a series of novel 1H-benzo[d]imidazoles. CTL refers to (2-(2-hydroxyphenyl)-1H-benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone derivatives.
Potential Signaling Pathways and Mechanisms of Action
Based on the activities of related compounds, this compound could potentially exert its therapeutic effects through various signaling pathways. The following diagrams illustrate mechanisms identified for other benzimidazole derivatives, which may serve as a starting point for investigating the subject compound.
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of therapeutic agents. The following protocols are summarized from studies on analogous benzimidazole derivatives and can serve as a blueprint for the evaluation of this compound.
Synthesis of Benzimidazole Derivatives
A common synthetic route involves the condensation of an o-phenylenediamine with a carboxylic acid or aldehyde.[1][3]
General Procedure for Condensation with Aldehydes:
-
Dissolve the o-phenylenediamine derivative and the corresponding aldehyde in ethanol.
-
Add an oxidizing agent, such as sodium metabisulfite (Na2S2O5), to the mixture.[3]
-
Reflux the reaction mixture for a specified period (e.g., 24 hours).[3]
-
Monitor the reaction progress using thin-layer chromatography.
-
Upon completion, cool the reaction mixture and isolate the product by filtration.
-
Purify the crude product by recrystallization or column chromatography.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is widely used to assess the cytotoxic effects of a compound on cancer cell lines.
Protocol:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC50 value.
Topoisomerase I DNA Relaxation Assay
This assay is used to determine if a compound inhibits the activity of topoisomerase I.
Protocol:
-
Incubate supercoiled plasmid DNA with human topoisomerase I in the presence of various concentrations of the test compound.
-
Include a positive control (e.g., camptothecin) and a negative control (no compound).
-
Stop the reaction by adding a stop buffer.
-
Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.
-
Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.
-
Inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA form.[3]
Conclusion and Future Directions
While direct evidence for the therapeutic potential of this compound is currently lacking, the extensive research on its structural analogs provides a strong foundation for its investigation. The benzimidazole scaffold consistently demonstrates significant biological activity, particularly in the realm of oncology. The comparative data presented herein suggests that this compound is a promising candidate for further research.
Future studies should focus on:
-
Synthesis and Characterization: Establishing a robust synthetic route and fully characterizing the compound.
-
In Vitro Screening: Evaluating its cytotoxic activity against a panel of cancer cell lines and identifying its mechanism of action.
-
In Vivo Efficacy: Assessing its therapeutic potential in animal models of relevant diseases.
-
Pharmacokinetic and Toxicological Profiling: Determining its absorption, distribution, metabolism, excretion, and safety profile.
By systematically addressing these research gaps, the full therapeutic potential of this compound can be elucidated, potentially leading to the development of a novel therapeutic agent.
References
- 1. banglajol.info [banglajol.info]
- 2. Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Synthesis and Antitumor Evaluation of Novel 5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking (1-methyl-1H-benzo[d]imidazol-5-yl)methanol: A Comparative Analysis Against Mebendazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (1-methyl-1H-benzo[d]imidazol-5-yl)methanol, a known impurity and potential metabolite of the widely used anthelmintic drug Mebendazole. The following sections present a detailed comparison of their physicochemical properties, biological activities, and metabolic pathways, supported by experimental data and methodologies. This document is intended to serve as a valuable resource for researchers in drug development, pharmacology, and medicinal chemistry.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of a compound is crucial for predicting its pharmacokinetic and pharmacodynamic behavior. The table below summarizes key properties of this compound and Mebendazole.
| Property | This compound | Mebendazole |
| Molecular Formula | C9H10N2O | C16H13N3O3 |
| Molecular Weight | 162.19 g/mol | 295.29 g/mol |
| IUPAC Name | This compound | methyl N-(6-benzoyl-1H-benzimidazol-2-yl)carbamate |
| CAS Number | 131499-01-3 | 31431-39-7 |
| Appearance | White to off-white solid | White to yellowish powder |
| Melting Point | 164-168 °C | 288.5 °C |
| Solubility | Soluble in methanol | Practically insoluble in water, alcohol, and chloroform |
Comparative Biological Activity
While this compound is primarily recognized as a metabolite and impurity of Mebendazole, understanding its intrinsic biological activity is critical for evaluating the overall therapeutic and toxicological profile of the parent drug.
Anthelmintic Activity
Mebendazole's primary mechanism of action as an anthelmintic agent involves the inhibition of tubulin polymerization in parasitic worms. This disruption of the cytoskeleton leads to impaired glucose uptake and eventual cell death of the parasite. While direct, extensive studies on the anthelmintic properties of this compound are not widely published, its structural divergence from the core pharmacophore of Mebendazole—specifically the lack of the N-carbamate moiety essential for tubulin binding—suggests a significantly lower, if any, direct anthelmintic activity.
Anticancer Activity
Recent research has repurposed Mebendazole as a potential anticancer agent. Its activity in this context is also linked to tubulin inhibition, leading to mitotic arrest and apoptosis in cancer cells. Furthermore, Mebendazole has been shown to inhibit angiogenesis and modulate key signaling pathways involved in cancer progression.
The anticancer potential of this compound is not well-characterized. However, given its status as a metabolite, its presence could influence the overall anticancer efficacy of Mebendazole treatment. Further investigation is warranted to determine if it possesses any synergistic, antagonistic, or independent cytotoxic effects on cancer cell lines.
Metabolic Pathways and Pharmacokinetics
The metabolic fate of Mebendazole is a critical determinant of its efficacy and safety. This compound is a product of the metabolic reduction of the ketone group in Mebendazole.
Caption: Simplified metabolic pathway of Mebendazole.
The pharmacokinetic profiles of Mebendazole and its metabolites are influenced by factors such as formulation and co-administration with fatty foods, which can enhance its absorption. The systemic exposure to this compound following Mebendazole administration is an important consideration for long-term or high-dose therapies, as the metabolite's distinct physicochemical properties may lead to a different tissue distribution and elimination profile compared to the parent drug.
Experimental Protocols
The following are generalized protocols for key experiments relevant to the comparison of this compound and Mebendazole.
In Vitro Cytotoxicity Assay
This protocol outlines a standard procedure for assessing the cytotoxic effects of the compounds on a cancer cell line (e.g., HeLa).
Caption: Workflow for determining in vitro cytotoxicity.
-
Cell Culture: HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Preparation: Stock solutions of this compound and Mebendazole are prepared in dimethyl sulfoxide (DMSO). Serial dilutions are then made in culture medium to achieve the desired final concentrations.
-
Treatment: The culture medium is replaced with medium containing various concentrations of the test compounds or vehicle control (DMSO).
-
Incubation: The plates are incubated for 48 hours.
-
Viability Assay: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. MTT solution is added to each well, and the plates are incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO.
-
Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Tubulin Polymerization Assay
This assay directly measures the inhibitory effect of the compounds on tubulin polymerization.
-
Reaction Mixture: A reaction mixture containing purified tubulin, a GTP-regeneration system, and a fluorescent reporter dye that binds to polymerized microtubules is prepared in a polymerization buffer.
-
Compound Addition: this compound, Mebendazole (positive control), or vehicle control is added to the reaction mixture.
-
Initiation of Polymerization: Polymerization is initiated by incubating the mixture at 37°C.
-
Fluorescence Monitoring: The increase in fluorescence, corresponding to the rate of tubulin polymerization, is monitored over time using a fluorometer.
-
Data Analysis: The inhibitory effect of the compounds is determined by comparing the polymerization rates in their presence to the vehicle control.
Conclusion
This compound is a key metabolite of Mebendazole. While it is structurally related to the parent drug, the absence of the N-carbamate moiety suggests a significantly different biological activity profile, particularly with respect to the primary anthelmintic and anticancer mechanism of tubulin inhibition. A comprehensive understanding of the formation, distribution, and potential biological effects of this metabolite is essential for a complete safety and efficacy assessment of Mebendazole, especially in the context of its emerging applications in oncology. Further research is required to fully elucidate the pharmacological and toxicological significance of this compound.
In Vivo Efficacy of Benzimidazole Derivatives in Oncology: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a privileged structure in medicinal chemistry, giving rise to a multitude of compounds with diverse biological activities. While direct in vivo efficacy data for (1-methyl-1H-benzo[d]imidazol-5-yl)methanol is not publicly available, this guide provides a comparative overview of the in vivo performance of a representative benzimidazole derivative, Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), against other established anticancer agents, Veliparib and Topotecan. The data presented herein is compiled from various preclinical studies and is intended to offer a comparative perspective on their therapeutic potential in oncology.
Comparative Efficacy Data
The following table summarizes the in vivo efficacy of MBIC, a promising benzimidazole derivative, in comparison to Veliparib, a PARP inhibitor, and Topotecan, a topoisomerase I inhibitor. It is important to note that the experimental conditions, including the cancer models and dosing regimens, vary across studies, which should be taken into consideration when comparing the results.
| Compound | Class | Cancer Model | Animal Model | Dosing Regimen | Efficacy | Reference |
| MBIC | Benzimidazole Derivative | Hepatocellular Carcinoma (Huh7_Luc orthotopic) | Mouse | 25 mg/kg, intraperitoneal, 3 times/week for 4 weeks | Significant reduction in tumor growth | [1][2] |
| Breast Cancer (MDA-MB-231 xenograft) | BALB/c nude mice | Not specified | 79.7% reduction in tumor volume after 4 weeks | [3][4] | ||
| Veliparib | PARP Inhibitor | BRCA-deficient Breast and Pancreatic Cancer (MX-1 and Capan-1 xenografts) | Mouse | 100-200 mg/kg/day, oral (b.i.d.) for 21 days | 26-87% tumor growth inhibition (TGI) as a single agent | [5] |
| Non-Small Cell Lung Cancer (Calu6 xenograft) | Mouse | 200 mg/kg/day, oral (b.i.d.) for 21 days (in combination with cisplatin) | Significant tumor volume reduction (in combination) | [6] | ||
| Topotecan | Topoisomerase I Inhibitor | Small-Cell Lung Cancer (Xenografts) | Mouse | 1-2 mg/kg/day | >84% tumor growth inhibition | [7] |
| Human Tumor Xenografts | Athymic nude mice | 15 mg/kg, oral, intermittent schedule | Effective tumor growth inhibition | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative experimental protocols for the in vivo evaluation of the compounds discussed.
In Vivo Antitumor Efficacy Study of MBIC in an Orthotopic Hepatocellular Carcinoma (HCC) Mouse Model[1][2]
-
Animal Model: Male BALB/c nude mice.
-
Cell Line: Huh7_Luc (luciferase-expressing human hepatocellular carcinoma cells).
-
Tumor Implantation: Orthotopic injection of Huh7_Luc cells into the liver of the mice.
-
Treatment Groups:
-
Vehicle control (e.g., 0.1% DMSO in saline).
-
MBIC (25 mg/kg).
-
-
Drug Administration: Intraperitoneal injections administered three times per week for four consecutive weeks.
-
Efficacy Assessment: Tumor growth monitored by bioluminescence imaging at regular intervals.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised for further analysis.
In Vivo Antitumor Efficacy Study of Veliparib in a BRCA-Deficient Xenograft Model[5]
-
Animal Model: Female athymic nude mice.
-
Cell Lines: MX-1 (human breast carcinoma, BRCA1-deleted and BRCA2-mutated) and Capan-1 (human pancreatic adenocarcinoma, BRCA2-deficient).
-
Tumor Implantation: Subcutaneous injection of tumor cells into the flank of the mice.
-
Treatment Groups:
-
Vehicle control.
-
Veliparib (100 mg/kg/day or 200 mg/kg/day).
-
-
Drug Administration: Oral gavage, twice daily (b.i.d.) for 21 consecutive days.
-
Efficacy Assessment: Tumor volumes measured regularly with calipers. Tumor growth inhibition (TGI) is calculated.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size.
In Vivo Antitumor Efficacy Study of Topotecan in a Human Small-Cell Lung Cancer (SCLC) Xenograft Model[7]
-
Animal Model: Nude mice.
-
Tumor Model: Subcutaneously implanted human SCLC xenografts.
-
Treatment Groups:
-
Vehicle control.
-
Topotecan (1-2 mg/kg/day).
-
-
Drug Administration: Route not specified, administered daily.
-
Efficacy Assessment: Tumor growth inhibition is measured and compared to the control group.
-
Endpoint: Not specified.
Visualizations
Signaling Pathway
The following diagram illustrates the mechanism of action of Topoisomerase I inhibitors, a class to which Topotecan belongs and a potential target for some benzimidazole derivatives.
Caption: Mechanism of action of Topoisomerase I inhibitors.
Experimental Workflow
The diagram below outlines a typical workflow for an in vivo antitumor efficacy study using a xenograft mouse model.
Caption: General workflow for in vivo anticancer efficacy studies.
References
- 1. A novel benzimidazole derivative, MBIC inhibits tumor growth and promotes apoptosis via activation of ROS-dependent JNK signaling pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel benzimidazole derivative, MBIC inhibits tumor growth and promotes apoptosis via activation of ROS-dependent JNK signaling pathway in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. oncotarget.com [oncotarget.com]
- 7. Clinical relevance of human cancer xenografts as a tool for preclinical assessment: example of in-vivo evaluation of topotecan-based chemotherapy in a panel of human small-cell lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and toxicity profile of oral topotecan in a panel of human tumour xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Benzimidazole Synthesis Methods for Researchers and Drug Development Professionals
Benzimidazole and its derivatives are fundamental scaffolds in medicinal chemistry, forming the structural core of numerous therapeutic agents. The efficient synthesis of these bicyclic heterocycles is a critical aspect of drug discovery and development. This guide provides a comparative analysis of classical and modern methods for benzimidazole synthesis, supported by experimental data and detailed protocols to assist researchers in selecting the optimal strategy for their specific needs.
At a Glance: Key Differences in Synthesis Efficiency
Modern synthetic methodologies for benzimidazole synthesis consistently demonstrate significant advantages over classical techniques. These modern approaches, including microwave-assisted and ultrasound-assisted methods, generally offer drastically reduced reaction times, higher product yields, and milder reaction conditions. These improvements are largely attributed to more efficient energy transfer and, in many cases, the use of catalysts that lower the activation energy of the reaction.
Data Presentation: A Comparative Overview
The following table summarizes the key performance metrics for the synthesis of 2-substituted benzimidazoles from o-phenylenediamine and an aldehyde or carboxylic acid, comparing classical and modern methods.
| Synthesis Method | Reactants | Catalyst/Conditions | Reaction Time | Temperature | Yield (%) | Reference |
| Classical Methods | ||||||
| Phillips-Ladenburg | o-phenylenediamine, Carboxylic Acid | Strong Acid (e.g., HCl, PPA) | 2 - 6 hours | High (Reflux) | 60 - 90% | [1][2] |
| Weidenhagen | o-phenylenediamine, Aldehyde | Oxidizing Agent (e.g., Cu(OAc)₂) | Several hours | High (Reflux) | 83 - 90% | [2] |
| Conventional (Aldehyde) | o-phenylenediamine, Benzaldehyde | Hydrochloric Acid | 4 - 6 hours | Reflux | Moderate | [3] |
| Modern Methods | ||||||
| Microwave-Assisted | o-phenylenediamine, Carboxylic Acid | Acidic Medium | 1.5 - 4 minutes | N/A | 80 - 95% | [4] |
| Microwave-Assisted | o-phenylenediamine, Aldehyde | Catalyst-free | 5 - 10 minutes | N/A | 94 - 98% | [5] |
| Microwave-Assisted | N-phenyl-o-phenylenediamine, Benzaldehyde | Er(OTf)₃ (1 mol%) | 5 minutes | N/A | >96% | [6] |
| Ultrasound-Assisted | o-phenylenediamine, Aldehyde | NaOH/I₂ | 4 - 7 minutes | Room Temperature | up to 99% | [7] |
| Ultrasound-Assisted | o-phenylenediamine, Aldehyde | Cu-Schiff base complex on MCM-41 | 90 minutes | N/A | up to 95% | [8] |
| Catalytic (Au/TiO₂) | o-phenylenediamine, Aldehyde | Au/TiO₂ (1 mol% Au) | 2 hours | 25°C | High | [9] |
| Catalytic (LaCl₃) | o-phenylenediamine, Aldehyde | LaCl₃ (10 mol%) | 2 - 4 hours | Room Temperature | 85 - 95% | [2][10] |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below. These protocols are representative examples and may require optimization for specific substrates.
Phillips-Ladenburg Synthesis (Classical Method)
This method involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.[1]
Materials:
-
o-Phenylenediamine
-
Carboxylic Acid (e.g., Acetic Acid)
-
4M Hydrochloric Acid or Polyphosphoric Acid (PPA)
-
10% Sodium Hydroxide Solution
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine (1.0 eq) and the carboxylic acid (1.0 eq).
-
Add a catalytic amount of 4M hydrochloric acid or a larger quantity of polyphosphoric acid.
-
Reflux the mixture for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a 10% sodium hydroxide solution to precipitate the product.
-
Filter the crude product, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure 2-substituted benzimidazole.
Weidenhagen Synthesis (Classical Method)
This approach utilizes the condensation of an o-phenylenediamine with an aldehyde in the presence of an oxidizing agent.[2]
Materials:
-
o-Phenylenediamine
-
Aldehyde (e.g., Benzaldehyde)
-
Copper(II) Acetate
-
Ethanol or Methanol
-
Hydrogen Sulfide (gas or solution)
Procedure:
-
Dissolve o-phenylenediamine (1.0 eq) and the aldehyde (1.0 eq) in ethanol or methanol in a round-bottom flask.
-
Add copper(II) acetate (1.0 eq) to the solution.
-
Reflux the mixture for several hours. A precipitate of the cuprous salt of the benzimidazole will form.
-
Cool the mixture and filter to collect the precipitate.
-
Suspend the precipitate in a suitable solvent and treat with hydrogen sulfide to precipitate copper(I) sulfide.
-
Filter off the copper(I) sulfide.
-
Evaporate the solvent from the filtrate to obtain the crude benzimidazole.
-
Recrystallize the product from a suitable solvent.
Microwave-Assisted Synthesis
This modern method significantly reduces reaction times by utilizing microwave irradiation for rapid and uniform heating.[4][5]
Materials:
-
o-Phenylenediamine
-
Carboxylic Acid or Aldehyde
-
Acidic medium (for carboxylic acid reaction, e.g., a few drops of HCl)
-
Ethanol/Water (for recrystallization)
Procedure:
-
In a microwave-safe vessel, place o-phenylenediamine (1.0 eq) and the carboxylic acid or aldehyde (1.0 eq).
-
If using a carboxylic acid, add a few drops of a strong acid.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a specified power and for a short duration (typically 1.5 to 10 minutes).
-
After irradiation, cool the vessel to room temperature.
-
Add water to the reaction mixture and neutralize with a base if an acid was used.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
Recrystallize from an ethanol/water mixture.
Ultrasound-Assisted Synthesis
This green chemistry approach utilizes ultrasonic irradiation to promote the reaction, often at room temperature and with short reaction times.[7]
Materials:
-
o-Phenylenediamine
-
Aldehyde
-
Sodium Hydroxide (NaOH)
-
Iodine (I₂)
-
Ethanol
Procedure:
-
In a suitable vessel, dissolve o-phenylenediamine (1.0 eq), the aldehyde (1.0 eq), sodium hydroxide (2.0 eq), and iodine (1.0 eq) in ethanol.
-
Place the vessel in an ultrasonic bath and irradiate for 4-7 minutes at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Mandatory Visualization
The following diagrams illustrate the generalized workflows for the synthesis of benzimidazoles.
Caption: Comparative workflow of classical vs. modern benzimidazole synthesis.
References
- 1. ijariie.com [ijariie.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. mdpi.com [mdpi.com]
- 7. Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives: A rapid access via NaOH/I2 as an efficient oxidant system [accscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of (1-methyl-1H-benzo[d]imidazol-5-yl)methanol: A Procedural Guide
For immediate reference, this document outlines the essential safety protocols and disposal procedures for (1-methyl-1H-benzo[d]imidazol-5-yl)methanol. This guide is intended for researchers, scientists, and drug development professionals. It is crucial to consult your institution's specific Environmental Health and Safety (EHS) guidelines and the substance-specific Safety Data Sheet (SDS) from the manufacturer for definitive guidance.
The proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and minimizing environmental impact.[1] The following procedures are based on established best practices for laboratory chemical waste management.
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure the following Personal Protective Equipment (PPE) is worn:
| Protection Type | Specific Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles that can cause serious eye damage.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat or chemical-resistant apron. | Prevents skin contact, which may cause irritation or burns.[2] |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges may be necessary if working outside a certified chemical fume hood or in poorly ventilated areas. | Prevents respiratory tract irritation.[2] |
| Foot Protection | Closed-toe shoes. | Protects feet from spills and falling objects.[2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and complies with all local, state, and federal regulations.[2] Never dispose of this chemical down the drain or in the regular trash. [2][3]
1. Waste Segregation and Collection:
-
Designate a Waste Container: Use a clearly labeled, leak-proof container specifically for waste contaminated with this compound. The container must be chemically compatible with the compound.[4][5]
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect unused or contaminated solid this compound, along with contaminated lab supplies like weighing paper, pipette tips, and gloves, in a designated solid waste container.[5]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled liquid waste container. Do not mix with incompatible chemicals.[6]
-
2. Container Labeling:
-
Label the hazardous waste container with the full chemical name: "this compound" and list any other components of the waste mixture.[4]
-
Clearly indicate the hazards (e.g., "Toxic," "Irritant").[4]
-
Include the accumulation start date on the label.[4]
3. Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.[3] This area should be at or near the point of waste generation.
-
Ensure the container is kept tightly closed except when adding waste.[3][7]
-
Store in a well-ventilated area, away from heat and sources of ignition.[8]
4. Disposal:
-
Arrange for the disposal of the chemical waste through your institution's approved hazardous waste disposal program.[1][10]
-
Do not transport hazardous waste yourself.[5]
5. Decontamination:
-
Thoroughly wash hands and any exposed skin with soap and water after handling the compound.[1][8]
-
Clean and decontaminate the work area. In case of a spill, clean the area with a suitable solvent, followed by soap and water.[2] Collect all cleanup materials as hazardous waste.
6. Empty Container Disposal:
-
A container that has held this compound must be properly decontaminated before being discarded as regular trash.
-
Triple rinse the empty container with a suitable solvent (e.g., water or another solvent capable of removing the residue).[10]
-
The first rinseate must be collected and disposed of as hazardous waste.[6] For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[6]
-
After thorough rinsing and air-drying, deface the chemical label on the container before disposal.[10]
Experimental Workflow for Disposal
Below is a visual representation of the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 5. benchchem.com [benchchem.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. mtu.edu [mtu.edu]
- 8. fishersci.com [fishersci.com]
- 9. danielshealth.com [danielshealth.com]
- 10. vumc.org [vumc.org]
Essential Safety and Operational Guidance for Handling (1-methyl-1H-benzo[d]imidazol-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of (1-methyl-1H-benzo[d]imidazol-5-yl)methanol (CAS Number: 115576-91-5). Adherence to these guidelines is essential to ensure a safe laboratory environment and minimize risk.
Hazard Assessment
This compound is a solid substance that presents several health hazards. Based on available safety data, the primary risks associated with this compound are:
-
Harmful if swallowed (H302)
-
Causes skin irritation (H315)[1]
-
Causes serious eye irritation (H319)[1]
-
Harmful if inhaled (H332)[1]
-
May cause respiratory irritation (H335)[1]
Due to these potential hazards, the use of appropriate Personal Protective Equipment (PPE) and adherence to strict handling and disposal procedures are mandatory.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound. This represents the minimum level of protection; a thorough risk assessment of specific experimental conditions may necessitate a higher level of protection.
| Protection Type | Specific Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles that can cause serious eye damage. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile or Butyl rubber) and a lab coat or chemical-resistant apron. | Prevents skin contact, which may cause irritation. For prolonged contact, butyl rubber gloves may be preferable. |
| Respiratory Protection | A NIOSH-approved respirator with an N95 or higher particulate filter is recommended when handling the solid compound outside of a certified chemical fume hood. If there is a potential for vapor or aerosol generation, a respirator with an organic vapor cartridge and a particulate pre-filter should be used. | Required to prevent respiratory tract irritation from inhalation of dust or aerosols. |
| Foot Protection | Closed-toe shoes. | Protects feet from spills and falling objects. |
Operational and Disposal Plans
Strict adherence to the following step-by-step procedures is mandatory for the safe handling and disposal of this compound.
Handling Protocol
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.
-
Assemble all necessary PPE as outlined in the table above.
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Handling:
-
All handling of the solid compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Avoid all direct contact with the compound. Wear appropriate protective gloves, clothing, and eye/face protection.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling, even if gloves were worn.
-
Spill Cleanup Protocol
-
Evacuate: In the event of a significant spill, evacuate the immediate area and alert colleagues.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For a solid spill, carefully sweep or scoop the material into a designated hazardous waste container, avoiding dust generation. For a solution spill, absorb with an inert material (e.g., vermiculite, sand) and place it in the hazardous waste container.
-
Clean: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Disposal Plan
-
Waste Collection: All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in a designated, properly labeled hazardous waste container.
-
Disposal: Dispose of all chemical waste through your institution's environmental health and safety office. Do not dispose of this chemical down the drain or in the regular trash. All waste must be handled in accordance with local, state, and federal regulations.[1]
Experimental Protocols Cited
While specific experimental protocols for this exact compound are not detailed in the safety-focused search results, the handling and disposal procedures outlined above are based on established safety guidelines for handling hazardous chemicals and benzimidazole derivatives. The synthesis of similar compounds, such as 1-methyl-1H-benzimidazole-5-methanol, often involves the use of reagents like lithium aluminum hydride and solvents like tetrahydrofuran, which have their own specific handling requirements that must be considered in any experimental design.
Visual Guidance
The following diagrams illustrate key procedural workflows for ensuring safety when working with this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
